molecular formula C13H21NO3 B193002 Des(isopropoxyethyl) Bisoprolol CAS No. 62572-93-4

Des(isopropoxyethyl) Bisoprolol

Cat. No.: B193002
CAS No.: 62572-93-4
M. Wt: 239.31 g/mol
InChI Key: XWWMQUXRXOEXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisoprolol EP Impurity A is a metabolite of Metoprolol and Bisoprolol.

Properties

IUPAC Name

1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWMQUXRXOEXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438602
Record name Des(isopropoxyethyl) Bisoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62572-93-4
Record name 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62572-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzenemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Des(isopropoxyethyl) Bisoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVH64C2ZNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Des(isopropoxyethyl) Bisoprolol: A Core Process-Related Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Contextualizing a Critical Impurity

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The active pharmaceutical ingredient (API) Bisoprolol, a cornerstone in the management of cardiovascular diseases, is no exception. Its synthesis and degradation pathways can yield several related substances that must be meticulously identified, quantified, and controlled.

This technical guide provides a deep dive into a principal process-related impurity and degradant of Bisoprolol. While referred to in the query as "Des(isopropoxyethyl) Bisoprolol," this compound is officially recognized by major pharmacopeias as Bisoprolol Impurity A or (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol . This document will use the official nomenclature while acknowledging the alternative phrasing. We will explore its chemical properties, formation pathways, and the analytical strategies essential for its control, offering a holistic view for the modern pharmaceutical scientist.

Part 1: Chemical Identity and Physicochemical Profile

Bisoprolol Impurity A is structurally distinct from the parent molecule, Bisoprolol, through the absence of the 2-isopropoxyethoxy moiety, which is replaced by a hydroxyl group on the benzylic carbon. This seemingly minor alteration significantly impacts its physicochemical properties and necessitates distinct analytical considerations.

The structural relationship between Bisoprolol and Impurity A is a key identifier. The cleavage of the ether bond in the side chain of Bisoprolol leads to the formation of this impurity.

G cluster_0 Bisoprolol cluster_1 Bisoprolol Impurity A B 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)- 3-(isopropylamino)propan-2-ol A 1-[4-(hydroxymethyl)phenoxy]- 3-(propan-2-ylamino)propan-2-ol B->A  Hydrolysis / Degradation

Caption: Structural transformation from Bisoprolol to Impurity A.

Core Identifiers

A precise understanding of the impurity's identity is paramount for sourcing reference standards and interpreting analytical data.

IdentifierValueSource(s)
Official Name (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol[1][2]
Common Synonyms Bisoprolol EP Impurity A, H 119/68[3][4]
CAS Number 62572-93-4[2][3]
Molecular Formula C₁₃H₂₁NO₃[2][3]
Molecular Weight 239.31 g/mol [2][3]
Physicochemical Properties

The properties below dictate the impurity's behavior in various solvents and chromatographic systems, forming the basis for the development of robust analytical methods.

PropertyValueSource(s)
Physical Form Off-White to Light Beige Solid[3]
Melting Point 72-75 °C[3]
Boiling Point 413.2 ± 40.0 °C (Predicted)[3]
Density 1.103 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in DMSO and Methanol[3]
pKa 13.86 ± 0.20 (Predicted)[3]

Part 2: Formation Pathways and Synthesis

Understanding the origin of Bisoprolol Impurity A is crucial for implementing effective control strategies, whether through synthetic route optimization or formulation and storage design.

Formation Mechanisms

Impurity A can be generated through two primary routes: as a byproduct during API synthesis or as a product of degradation.[1][5]

  • Synthetic Byproduct: In the commercial synthesis of Bisoprolol, which often starts from p-hydroxybenzyl alcohol, incomplete etherification or side reactions can lead to the formation of Impurity A.[1][6]

  • Degradation Product: Bisoprolol is susceptible to degradation under specific stress conditions. Forced degradation studies consistently show that the molecule degrades to form Impurity A, particularly under hydrolytic (acidic and alkaline) and oxidative conditions.[7][8][9] Acid hydrolysis, in particular, has been shown to produce the most intensive transformation of Bisoprolol into Impurity A.[9] This susceptibility underscores the need for a stability-indicating analytical method.

G start Bisoprolol API Synthesis (e.g., from 4-Hydroxybenzyl Alcohol) api Bisoprolol Fumarate (Final Product) start->api Main Reaction Pathway impA_syn Bisoprolol Impurity A start->impA_syn Side Reaction / Incomplete Conversion stress Stress Conditions: - Acid/Alkali Hydrolysis - Oxidation - Wet Heat impA_deg Bisoprolol Impurity A stress->impA_deg Degradation Pathway

Caption: Formation pathways of Bisoprolol Impurity A.

Laboratory-Scale Synthesis Protocol

For use as a reference standard, Bisoprolol Impurity A can be synthesized. The following protocol is based on established chemical literature.[1][5]

Objective: To synthesize (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol for use as an analytical reference standard.

Materials:

  • p-Hydroxybenzyl alcohol

  • Epichlorohydrin

  • Isopropylamine

  • Sodium hydroxide

  • Ethyl acetate

  • Activated charcoal

  • Fumaric acid

Methodology:

  • Step 1: Epoxidation of p-Hydroxybenzyl alcohol:

    • Dissolve p-Hydroxybenzyl alcohol in an aqueous solution of sodium hydroxide.

    • Add epichlorohydrin dropwise to the solution while maintaining a controlled temperature.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Extract the resulting product, (RS)-1-(4-(oxiran-2-ylmethoxy)phenyl)methanol, into an organic solvent like ethyl acetate.

  • Step 2: Amination (Epoxide Ring Opening):

    • Evaporate the organic solvent from Step 1 to obtain the crude epoxide intermediate.

    • React the intermediate with an excess of isopropylamine at room temperature for an extended period (e.g., 3 days).[5]

    • Remove the excess isopropylamine by evaporation under vacuum.

  • Step 3: Purification:

    • Dissolve the crude product in hot ethyl acetate and decolorize with activated charcoal.[5]

    • Allow the solution to cool for crystallization. For enhanced purity, a salt formation/recrystallization can be performed.[5]

    • Dissolve the crude solid in an aqueous solution containing fumaric acid to form the fumarate salt, which helps remove unreacted starting materials.

    • Basify the solution with sodium hydroxide to precipitate the free base (Impurity A).

    • Filter, wash, and dry the final product.

Validation: The structure of the synthesized compound must be confirmed using spectroscopic methods (NMR, IR, MS), and its purity must be determined by a validated HPLC method.[1][5]

Part 3: Analytical Methodologies and Characterization

The reliable detection and quantification of Bisoprolol Impurity A require a robust, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard approach.

Representative HPLC-UV Method

This protocol is a synthesized representation of methods described in the literature for separating Bisoprolol from its degradation products.[7][8]

Objective: To separate and quantify Bisoprolol Impurity A in the presence of the Bisoprolol API.

Instrumentation & Conditions:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, UV/PDA Detector
Column ODS C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 20 mM Phosphate Buffer (pH 8.0)
Gradient/Isocratic Isocratic (e.g., 60:40 v/v Acetonitrile:Buffer)
Flow Rate 1.0 - 1.2 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Wavelength 225 nm
Injection Volume 10 - 20 µL
Diluent Mobile Phase or Methanol

Workflow:

Caption: General workflow for HPLC analysis of Bisoprolol Impurity A.

Method Validation (Causality):

  • Specificity: The method's specificity is demonstrated by its ability to resolve the Impurity A peak from the main Bisoprolol peak and other potential impurities. This is confirmed by analyzing stressed samples where degradation is evident.[7] The separation ensures that the quantification of one is not affected by the presence of the others.

  • Linearity: A linear relationship between the peak area and concentration of Impurity A must be established (e.g., in the range of 6–14 µg/mL) to ensure accurate quantification across its expected range.[7]

  • Accuracy & Precision: These parameters are verified through recovery studies and replicate injections to ensure the method reliably measures the true amount of the impurity.

  • Robustness: The method should be tested for its performance under small, deliberate variations in parameters like mobile phase pH, composition, and flow rate to ensure its reliability in routine use.

Spectroscopic Characterization

Mass spectrometry (MS) is invaluable for the structural confirmation of impurities, especially during forced degradation studies.

  • LC-MS Analysis: In LC-MS, Bisoprolol Impurity A would exhibit a protonated molecular ion [M+H]⁺ at an m/z of approximately 240.3.[8]

  • Fragmentation Pattern: The fragmentation pattern in MS/MS experiments is key to structural elucidation. The fragmentation of Impurity A would differ significantly from that of Bisoprolol due to the absence of the isopropoxyethoxy side chain, providing a clear diagnostic marker.[8][9]

Conclusion

A thorough understanding of Bisoprolol Impurity A (this compound) is indispensable for any scientist involved in the development, manufacturing, or quality control of Bisoprolol. Its formation as both a synthetic byproduct and a degradant necessitates a dual approach to control: optimizing the synthetic process to minimize its initial formation and establishing robust, stability-indicating analytical methods to monitor its levels throughout the drug product's lifecycle. The data and protocols outlined in this guide provide a comprehensive framework for achieving these critical objectives, ensuring the final drug product meets the highest standards of quality and safety.

References

  • ResearchGate. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. Available at: [Link]

  • SpringerLink. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Available at: [Link]

  • Impactfactor. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Available at: [Link]

  • ResearchGate. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Available at: [Link]

  • RXN Chemicals. Bisoprolol EP Impurity R (Bisoprolol USP Related Compound C). Available at: [Link]

  • ScienceDomain. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. Available at: [Link]

  • Pharmaffiliates. Bisoprolol Fumarate-impurities. Available at: [Link]

  • Index Copernicus. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. Available at: [Link]

  • SynZeal. Bisoprolol Impurity 1. Available at: [Link]

Sources

The Unseen Counterpart: A Technical Guide to Des(isopropoxyethyl) Bisoprolol (Bisoprolol Impurity A)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the highly regulated landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Understanding the identity, formation, and characteristics of process-related impurities and degradation products is a critical aspect of drug development and quality control. This technical guide provides a comprehensive overview of Des(isopropoxyethyl) Bisoprolol, a key impurity of the widely prescribed beta-blocker, Bisoprolol. Identified by the CAS number 62572-93-4, this compound, also known as Bisoprolol EP Impurity A, serves as a crucial reference point in the analytical evaluation of Bisoprolol's purity. This document will delve into its chemical identity, synthesis, purification, analytical methodologies, and its significance in the broader context of pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

This compound, with the systematic IUPAC name 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol, is a primary reference standard for the quality control of Bisoprolol.[1][2] Its structural similarity to Bisoprolol underscores its potential to arise during the manufacturing process or as a degradation product.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 62572-93-4[1][3]
Molecular Formula C13H21NO3[1][4]
Molecular Weight 239.31 g/mol [4]
Synonyms Bisoprolol EP Impurity A, (RS)-1-(4-Hydroxymethylphenoxy)-3-isopropylaminopropan-2-ol, H 119/68[1][2][5]
Melting Point 72-75 °C[6]
Predicted Boiling Point 413.2 ± 40.0 °C[6]
Predicted Density 1.103 ± 0.06 g/cm³[6]
Appearance White to off-white solid[7]

Genesis of an Impurity: Synthesis and Formation

This compound can emerge as a by-product during the commercial synthesis of Bisoprolol Fumarate and as a result of the hydrolysis of the active substance.[8] Its synthesis is intrinsically linked to the manufacturing route of Bisoprolol, typically originating from the starting material p-hydroxybenzyl alcohol.

A common synthetic pathway involves the reaction of p-hydroxybenzyl alcohol with epichlorohydrin, followed by a reaction with isopropylamine.[8] This process, if not carefully controlled, can lead to the formation of Impurity A.

G cluster_synthesis Synthesis of this compound p-Hydroxybenzyl_Alcohol p-Hydroxybenzyl Alcohol Intermediate_Epoxide Intermediate Epoxide p-Hydroxybenzyl_Alcohol->Intermediate_Epoxide Reaction with Epichlorohydrin Epichlorohydrin Epichlorohydrin Isopropylamine Isopropylamine Impurity_A This compound (Impurity A) Intermediate_Epoxide->Impurity_A Reaction with Isopropylamine

Caption: Synthetic pathway of this compound.

Step-by-Step Synthesis Protocol

The following protocol is a generalized representation based on described synthetic routes.[8]

  • Epoxidation of p-Hydroxybenzyl Alcohol:

    • Dissolve p-hydroxybenzyl alcohol in a suitable basic medium.

    • Add an excess of epichlorohydrin to the solution.

    • The reaction proceeds to form an intermediate epoxide.

  • Amination of the Intermediate Epoxide:

    • React the resulting epoxide with an excess of isopropylamine.

    • The reaction mixture is typically stirred for an extended period at room temperature to facilitate the ring-opening of the epoxide and formation of the final product.

  • Initial Purification:

    • The crude product can be initially purified by dissolving it in a solvent like ethyl acetate and treating it with activated charcoal to remove colored impurities.

The Challenge of Purity: Purification Methodologies

Achieving the high degree of purity required for a reference standard can be demanding, with commercially available standards often ranging from 95% to 97% purity.[8] While chromatographic techniques like preparative HPLC are common for purification, a more accessible and cost-effective chemical purification method has been developed.[1][8]

This method leverages the differential solubility of the fumarate salt of the impurity.

G cluster_purification Purification Workflow Crude_Product Crude Product Fumarate_Salt_Formation Formation of Fumarate Salt (in water/solvent mixture) Crude_Product->Fumarate_Salt_Formation Filtration_1 Filtration to remove unreacted p-hydroxybenzyl alcohol Fumarate_Salt_Formation->Filtration_1 Basification Basification of Filtrate (e.g., with NaOH) Filtration_1->Basification Filtration_2 Filtration to remove soluble epichlorohydrin and isopropylamine Basification->Filtration_2 Crystallization Crystallization from Acetone Filtration_2->Crystallization Pure_Product Highly Purified This compound Crystallization->Pure_Product

Caption: Chemical purification workflow for this compound.

Detailed Purification Protocol

The following is a detailed protocol for the chemical purification of this compound.[1]

  • Fumarate Salt Formation:

    • Dissolve the crude product in a mixture of water and a suitable organic solvent (e.g., isopropanol, acetone).

    • Add fumaric acid to the solution. The fumarate salt of this compound is soluble in water, while unreacted p-hydroxybenzyl alcohol is not.

    • Stir the mixture, which may be followed by chilling to precipitate any remaining insoluble materials.

  • Isolation of the Fumarate Salt:

    • Filter the mixture to remove the insoluble unreacted starting materials.

  • Basification:

    • Treat the filtrate containing the fumarate salt with a base, such as sodium hydroxide, to convert the salt back to the free base form of this compound. This step also ensures that residual epichlorohydrin and isopropylamine remain in the soluble filtrate.

  • Final Crystallization:

    • Isolate the precipitated free base by filtration.

    • Dissolve the product in warm acetone.

    • Filter the hot solution to remove any inorganic impurities.

    • Allow the solution to cool, promoting the crystallization of the highly purified this compound.

    • Collect the crystals by filtration and dry them. This method has been reported to yield a purity of not less than 99.5%.[1]

Analytical Characterization

The accurate identification and quantification of this compound are essential for the quality control of Bisoprolol. A variety of analytical techniques are employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the determination of this compound in the presence of Bisoprolol and its other impurities.[5][9][10]

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18)
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium acetate or orthophosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile) in a gradient or isocratic elution.[5][9]
Flow Rate Typically in the range of 0.8 - 1.2 mL/min.[10]
Detection UV detection, commonly at 224 nm or 230 nm.[4][10]

The development of a stability-indicating HPLC method is crucial to separate this compound from potential degradation products formed under stress conditions (e.g., acid or base hydrolysis, oxidation, heat).[5]

Spectroscopic Methods

Structural elucidation of this compound is confirmed using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Offers detailed insights into the molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern of the molecule, further confirming its identity.[6][8]

Pharmacological Significance and Role in Drug Development

As a known metabolite and impurity of Bisoprolol, the primary role of this compound in drug development is as a reference standard for quality control.[2] Regulatory bodies like the European Pharmacopoeia (EP) list it as "Bisoprolol EP Impurity A," necessitating its monitoring in the final drug product.

The metabolism of Bisoprolol is well-balanced between renal excretion and hepatic metabolism, with the resulting metabolites being pharmacologically inactive and not prone to accumulation.[11] While specific pharmacological studies on the beta-blocking activity of this compound are not extensively published, the general understanding is that the metabolites of Bisoprolol do not contribute significantly to its therapeutic effect. The structural difference, specifically the absence of the isopropoxyethyl group present in the parent drug, likely alters its binding affinity to beta-adrenoceptors.

The control of this impurity is crucial for several reasons:

  • Ensuring Product Purity and Safety: High levels of impurities can affect the safety and efficacy of the final drug product.

  • Regulatory Compliance: Adherence to pharmacopoeial limits for specified impurities is a mandatory requirement for drug approval and marketing.

  • Process Understanding and Control: Monitoring the levels of this compound provides valuable feedback on the consistency and control of the manufacturing process.

Safety and Handling

As a chemical substance used in a laboratory setting, appropriate safety precautions should be taken when handling this compound. A material safety data sheet (MSDS) for a closely related compound, Des O-Isopropyl Bisoprolol, indicates that the substance may have physiological effects.[1]

General Handling Recommendations:

  • Use in a well-ventilated area, preferably in a laboratory fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water and seek medical advice.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage is often in a refrigerator.[6]

Conclusion

This compound (CAS 62572-93-4) is more than just a chemical entity; it is a critical component in the quality assurance of Bisoprolol, a vital medication for cardiovascular diseases. Its presence as a process-related impurity and a degradation product necessitates a thorough understanding of its formation, purification, and analytical detection. This guide has provided a detailed overview of these aspects, offering valuable insights for researchers and professionals in the pharmaceutical industry. The continued study and control of such impurities are fundamental to ensuring the safety and efficacy of modern medicines.

References

  • Dąbrowska-Maś, E. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. International Research Journal of Pure and Applied Chemistry, 14(3), 1-8.
  • ChemicalBook. (n.d.). 62572-93-4 | CAS DataBase.
  • LGC Standards. (n.d.). This compound. Retrieved from a commercial supplier of reference standards.
  • Dąbrowska-Maś, E. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. SciSpace.
  • Journal of Chemical Health Risks. (2024).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Patel, A. H., et al. (2012). Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets. Indian Journal of Pharmaceutical Sciences, 74(1), 36-41.
  • Iuga, C., et al. (2012).
  • Pharmaffiliates. (n.d.). Bisoprolol-impurities. Retrieved from a commercial supplier of reference standards.
  • SynZeal. (n.d.). Bisoprolol EP Impurity A | 62572-93-4. Retrieved from a commercial supplier of reference standards.
  • Leopold, G. (1986). Balanced pharmacokinetics and metabolism of bisoprolol. Journal of cardiovascular pharmacology, 8 Suppl 11, S16-20.
  • PubChem. (n.d.). 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzenemethanol.
  • Tapkir, A. S., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist.
  • Google Patents. (n.d.).
  • CymitQuimica. (n.d.). CAS 1956321-87-1: Benzaldehyde, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, hydrochloride (1:1).

Sources

A Technical Guide to the Biotransformation and Analysis of a Key Bisoprolol Metabolite: Des(isopropoxyethyl) Bisoprolol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This guide addresses the biotransformation of the beta-blocker Bisoprolol, with a specific focus on its metabolite, Des(isopropoxyethyl) Bisoprolol. It has come to our attention that this metabolite is sometimes erroneously associated with Metoprolol. This document serves to clarify the metabolic origin of this compound, grounding it scientifically as a derivative of Bisoprolol, and provides a comprehensive technical framework for its study. Metoprolol and Bisoprolol are distinct chemical entities with separate metabolic fates; Metoprolol is primarily metabolized via O-demethylation and α-hydroxylation to metabolites like α-hydroxymetoprolol and O-demethylmetoprolol, processes largely mediated by the CYP2D6 enzyme.[1][2][3] This guide will adhere to the correct metabolic pathway, offering researchers and drug development professionals a scientifically accurate resource.

Introduction to Bisoprolol: Pharmacology and Pharmacokinetics

Bisoprolol is a potent, second-generation β1-selective adrenergic receptor antagonist.[4] Its primary mechanism of action involves competitively blocking β1 receptors in the heart and kidneys, leading to reduced heart rate, decreased myocardial contractility, and lower blood pressure.[5] This selectivity makes it a cornerstone therapy for hypertension, angina pectoris, and stable chronic heart failure.[6]

A defining feature of Bisoprolol is its "balanced clearance" pharmacokinetic profile.[7][8] Approximately 50% of an administered dose is excreted unchanged by the kidneys, while the remaining 50% is cleared via hepatic metabolism into pharmacologically inactive metabolites.[5][9] This dual elimination pathway makes its pharmacokinetics predictable and less susceptible to impairment of a single organ system.[7][8] The drug exhibits high bioavailability (~90%) due to minimal first-pass metabolism and has a plasma half-life of 10-12 hours, permitting once-daily dosing.[6][10]

Pharmacokinetic ParameterTypical ValueSource(s)
Bioavailability~90%[6][8][10]
Plasma Half-Life10-12 hours[5][10]
Plasma Protein Binding~30-35%[7][10]
Metabolism~50% Hepatic[5][9]
Excretion~50% Renal (unchanged)[5][9]
Primary Metabolizing EnzymesCYP3A4 (major), CYP2D6 (minor)[4][5][11]

The Biotransformation of Bisoprolol

The hepatic metabolism of Bisoprolol is primarily an oxidative process mediated by the cytochrome P450 (CYP) enzyme system. The major contributor to this biotransformation is CYP3A4 , with a smaller role played by CYP2D6 .[4][5][11] Unlike Metoprolol, which is heavily reliant on the highly polymorphic CYP2D6, Bisoprolol's metabolism is less affected by genetic variations in this enzyme.[12][13]

The formation of This compound (Chemical Name: 1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol)[14] occurs via O-dealkylation. This reaction involves the cleavage of the isopropoxyethyl ether bond on the phenyl ring, resulting in a primary alcohol (hydroxymethyl) group. This transformation increases the polarity of the molecule, facilitating its eventual renal excretion. The resulting metabolites of Bisoprolol are considered pharmacologically inactive.[5][9]

G cluster_0 Hepatic Biotransformation cluster_1 Enzymatic Drivers cluster_2 Excretion Bisoprolol Bisoprolol (Parent Drug) Metabolite This compound (Inactive Metabolite) Bisoprolol->Metabolite O-Dealkylation Other_Metabolites Other Oxidative Metabolites (Inactive) Bisoprolol->Other_Metabolites Other Oxidative Pathways Urine Renal Excretion Metabolite->Urine Other_Metabolites->Urine CYP3A4 CYP3A4 (Major) CYP3A4->Bisoprolol CYP2D6 CYP2D6 (Minor) CYP2D6->Bisoprolol

Caption: Metabolic pathway of Bisoprolol.

Analytical Methodologies for Metabolite Quantification

The accurate quantification of this compound in biological matrices like human plasma is critical for comprehensive pharmacokinetic and drug metabolism studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, specificity, and reproducibility.[15]

Experimental Workflow: An Overview

The analytical process involves three main stages: sample preparation to isolate the analyte from the complex biological matrix, chromatographic separation of the analyte from other components, and finally, detection and quantification by mass spectrometry.

G start Plasma Sample Collection prep Sample Preparation (Protein Precipitation & SPE) start->prep Add Internal Standard lc UPLC/HPLC Separation (Reversed-Phase C18) prep->lc Inject Extract ms Mass Spectrometry (ESI+ Detection, MRM) lc->ms Eluent Transfer end Data Analysis & Quantification ms->end Signal Acquisition

Caption: Analytical workflow for metabolite analysis.
Protocol 1: Plasma Sample Preparation

This protocol uses a combination of protein precipitation followed by Solid-Phase Extraction (SPE) to achieve a high degree of sample cleanup, minimizing matrix effects and enhancing analytical sensitivity.

Materials:

  • Human plasma (K2-EDTA)

  • Internal Standard (IS) working solution (e.g., Bisoprolol-d5, this compound-d7)[16]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid

  • Deionized water

  • SPE cartridges (e.g., Mixed-mode cation exchange)

Step-by-Step Procedure:

  • Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution to each plasma sample. Vortex briefly to mix.

  • Protein Precipitation: Add 600 µL of acetonitrile to the tube. Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

  • Dilution: Dilute the supernatant with 200 µL of water containing 0.1% formic acid to ensure proper binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 Methanol:Water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a typical reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity.[17]

Instrumentation & Conditions:

  • HPLC System: UPLC or HPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 4 µm particle size).[17]

  • Column Temperature: 40°C.[17]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 1.2 mL/min.[17]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

Step-by-Step Procedure:

  • System Equilibration: Equilibrate the LC system with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Gradient Elution:

    • Start with a mobile phase composition suitable for analyte retention (e.g., 30% B).

    • Inject the 10 µL reconstituted sample.

    • Apply a linear gradient to increase the percentage of Mobile Phase B to elute the analytes of interest. A typical gradient might ramp from 30% B to 90% B over 5-7 minutes.

    • Hold at high organic content to wash the column.

    • Return to initial conditions and re-equilibrate for the next injection.

  • Mass Spectrometer Settings:

    • Tune the mass spectrometer for the parent ions (Q1) and fragment ions (Q3) of both this compound and the internal standard.

    • Hypothetical MRM Transitions:

      • This compound: m/z 240.3 -> [Fragment Ion 1], m/z 240.3 -> [Fragment Ion 2] (Note: The exact precursor ion is 239.31 + 1 (H+) = 240.3)[18]

      • Bisoprolol (for reference): m/z 326 -> 116[15]

      • Internal Standard (e.g., -d7): m/z 247.3 -> [Fragment Ion]

    • Optimize collision energy (CE) and other source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.

  • Data Acquisition: Acquire data in MRM mode, monitoring the specified transitions for the analyte and the internal standard over the chromatographic run time.

  • Quantification: Construct a calibration curve by analyzing standards of known concentrations. Determine the concentration of the metabolite in unknown samples by comparing the peak area ratio (analyte/IS) to the calibration curve.

Research and Clinical Significance

  • Pharmacokinetic Profiling: Characterizing the formation and elimination of this compound is essential for building a complete pharmacokinetic model of the parent drug, Bisoprolol.

  • Drug-Drug Interaction Studies: As Bisoprolol metabolism involves CYP3A4 and CYP2D6, monitoring this metabolite can serve as a phenotypic probe to investigate the impact of co-administered drugs that inhibit or induce these enzymes.[13][19]

  • Safety and Toxicology: Although currently considered inactive, quantifying major metabolites is a standard and required part of preclinical and clinical safety assessments to ensure they do not contribute to off-target effects or accumulate to toxic levels in specific populations (e.g., patients with renal or hepatic impairment).[7]

  • Bioequivalence Studies: Regulatory submissions for generic versions of Bisoprolol require detailed bioequivalence studies, which often include the profiling of major metabolites to ensure comparable drug processing between formulations.[6]

Conclusion

This compound is a key oxidative metabolite of the β1-selective blocker Bisoprolol, formed primarily via CYP3A4-mediated O-dealkylation. It is not, as sometimes mistaken, a metabolite of Metoprolol. Understanding its formation and clearance is integral to the complete characterization of Bisoprolol's disposition in the body. The analytical workflows presented here, centered on robust sample preparation and sensitive LC-MS/MS detection, provide a reliable framework for researchers in pharmacology and drug development to accurately quantify this compound, thereby supporting advanced pharmacokinetic, toxicological, and clinical investigations.

References

  • StatPearls. (2023-08-17). Bisoprolol. NCBI Bookshelf. [Link]

  • Dr.Oracle. (2025-09-07). How is bisoprolol (beta-blocker) metabolized?[Link]

  • PubChem. Bisoprolol. National Institutes of Health. [Link]

  • Horikiri, Y., et al. (1998). Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. PubMed. [Link]

  • ResearchGate. Principal pathways of metoprolol metabolism. [Link]

  • StatPearls. (2024-02-29). Metoprolol. NCBI Bookshelf. [Link]

  • Dr.Oracle. (2025-07-31). How is bisoprolol (beta-blocker) cleared?[Link]

  • Luzum, J. A., et al. (2017). Analysis of serum concentrations of metoprolol and its metabolite α-hydroxymetoprolol in patients with heart failure with reduced ejection fraction: a pilot study in routine health care. Taylor & Francis Online. [Link]

  • Dr.Oracle. (2025-08-05). How is Metoprolol (beta-blocker) metabolized?[Link]

  • Wikipedia. Bisoprolol. [Link]

  • Horikiri, Y., et al. (1998). Pharmacokinetics and metabolism of bisoprolol enantiomers in humans. Semantic Scholar. [Link]

  • Qingmu. (2024-04-23). Bisoprolol: Mechanism of Action, Pharmacokinetics, and Clinical Applications. [Link]

  • ClinPGx. Metoprolol Pathway, Pharmacokinetics. [Link]

  • Al-Ghadeer, A. R., et al. (2021). Bisoprolol responses (PK/PD) in hypertensive patients: A cytochrome P450 (CYP) 2D6 targeted polymorphism study. NIH. [Link]

  • Drugs.com. Bisoprolol: Package Insert / Prescribing Information. [Link]

  • Leopold, G. (1986). Balanced pharmacokinetics and metabolism of bisoprolol. PubMed. [Link]

  • Pharmaffiliates. This compound-d7. [Link]

  • Med Ed 101. (2023-04-19). Beta-Blocker Interactions and CYP Enzymes. [Link]

  • IndiaMART. Des (isopropoxyethyl) Bisoprolol. [Link]

  • Dhandar, A.G., et al. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. [Link]

  • Pavithra, N., et al. (2022). OVERVIEW OF THE ANALYTICAL METHOD OF BISOPROLOL IN BIOLOGICAL MATRICES. [Link]

  • El-Enany, N., et al. (2012). An HPLC Method for the Determination of Bisoprolol in Human Plasma and its Application to a Pharmacokinetic Study. Oxford Academic. [Link]

  • Gierczyński, R., et al. (2017). Bioequivalence study of 2.5 mg film-coated bisoprolol tablets in healthy volunteers. Via Medica Journals. [Link]

  • An-Najah Journals. Bisoprolol Fumarate: An Exploration on its Properties and Analytical Methods. [Link]

  • International Journal of Creative Research Thoughts. (2023). Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. [Link]

Sources

Navigating the Nuances of Bisoprolol Purity: A Technical Guide to Des(isopropoxyethyl) Bisoprolol (Bisoprolol EP Impurity A)

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of cardiovascular therapeutics, the β1-selective adrenoceptor antagonist, Bisoprolol, stands as a cornerstone for managing hypertension and heart failure. The efficacy and safety of such a widely used active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. This technical guide provides a comprehensive examination of a critical process-related impurity and degradation product, Des(isopropoxyethyl) Bisoprolol, which is recognized by the European Pharmacopoeia as Bisoprolol EP Impurity A. This document, intended for professionals in pharmaceutical research and development, delves into the identity, formation pathways, and analytical control strategies for this specific impurity. By synthesizing technical data with field-proven insights, this guide aims to equip scientists with the necessary knowledge to ensure the quality and regulatory compliance of Bisoprolol formulations.

Introduction: The Imperative of Impurity Profiling in Bisoprolol

Bisoprolol's therapeutic success is predicated on its selective action and predictable pharmacokinetic profile. However, like any synthesized pharmaceutical compound, its manufacturing process and subsequent storage can give rise to impurities. These unintended chemical entities, even at trace levels, can potentially impact the drug's safety, efficacy, and stability. Regulatory bodies, including the European Pharmacopoeia (EP), mandate stringent control over these impurities. Understanding the identity, origin, and analytical behavior of each significant impurity is therefore not merely a quality control exercise but a fundamental aspect of drug development and patient safety.

This guide focuses on a key impurity, clarifying its dual identity and providing a framework for its effective management.

Unveiling the Impurity: "this compound" is Bisoprolol EP Impurity A

A point of potential ambiguity in the literature and among analytical scientists is the nomenclature of a primary Bisoprolol impurity. This guide unequivocally clarifies that "this compound" and "Bisoprolol EP Impurity A" are synonymous terms for the same chemical entity.

Chemical Identity:

ParameterValue
Systematic (IUPAC) Name (2RS)-1-(4-hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol[1]
Synonyms This compound, Bisoprolol USP Related Compound A[1]
CAS Number 62572-93-4
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol

This compound is structurally similar to Bisoprolol but lacks the isopropoxyethyl moiety on the phenyl ring, instead featuring a hydroxymethyl group. This structural difference is the key to understanding its origins and its chromatographic behavior relative to the parent API.

Formation Pathways: A Tale of Synthesis and Degradation

The presence of Bisoprolol EP Impurity A in the final drug product can be attributed to two primary sources: as a by-product of the synthetic process and as a degradation product. A thorough understanding of these pathways is critical for developing effective control strategies.

Synthetic Origin: A Side Road in the Manufacturing Process

One of the common synthetic routes to Bisoprolol involves the reaction of 4-hydroxybenzyl alcohol with other reagents.[1] Impurity A can be formed as a by-product during this synthesis, particularly if there are unreacted starting materials or side reactions.[1]

A plausible synthetic route to Impurity A itself starts with p-hydroxybenzyl alcohol, which reacts with epichlorohydrin in a basic environment. The resulting epoxide intermediate is then subjected to a ring-opening reaction with isopropylamine to yield the impurity.[1]

Diagram: Synthesis Pathway of Bisoprolol EP Impurity A

G cluster_synthesis Synthesis of Impurity A p-Hydroxybenzyl_Alcohol p-Hydroxybenzyl Alcohol Intermediate_Epoxide Intermediate Epoxide p-Hydroxybenzyl_Alcohol->Intermediate_Epoxide Base Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Epoxide Impurity_A Bisoprolol EP Impurity A Intermediate_Epoxide->Impurity_A Isopropylamine Isopropylamine Isopropylamine->Impurity_A Ring Opening

Caption: Synthetic route to Bisoprolol EP Impurity A.

Degradation Pathway: The Impact of Hydrolytic Stress

Forced degradation studies are instrumental in elucidating the stability of a drug substance. Research has shown that Bisoprolol is susceptible to degradation under various stress conditions, with acid hydrolysis being a significant pathway leading to the formation of Impurity A.[2] This degradation involves the cleavage of the ether linkage in the isopropoxyethoxy side chain of the Bisoprolol molecule.

Diagram: Degradation Pathway of Bisoprolol to Impurity A

G cluster_degradation Degradation of Bisoprolol Bisoprolol Bisoprolol Impurity_A Bisoprolol EP Impurity A Bisoprolol->Impurity_A Acid Hydrolysis G cluster_workflow Analytical Control Workflow Sample_Prep Sample Preparation HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Peak Integration & Comparison to Standard Reporting Reporting Quantification->Reporting Impurity Level vs. Specification

Sources

An In-depth Technical Guide to the Pharmacological Activity of Des(isopropoxyethyl) Bisoprolol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Characterizing Molecular Congeners in Drug Development

In the landscape of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric but a cornerstone of safety and efficacy. The pharmacological profile of any given drug is predominantly attributed to the API; however, related substances such as impurities, metabolites, and degradation products can possess their own biological activities, sometimes with profound clinical implications. This guide focuses on Des(isopropoxyethyl) Bisoprolol, a known impurity and metabolite of the widely prescribed cardioselective β1-adrenergic receptor blocker, Bisoprolol[1]. While Bisoprolol's therapeutic effects in managing hypertension and congestive heart failure are well-documented[2][3], the pharmacological footprint of its derivatives remains a critical area of investigation. This document provides a comprehensive framework for understanding and evaluating the potential pharmacological activity of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Profile: this compound

This compound, chemically known as 1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol, is recognized as "Bisoprolol EP Impurity A"[1]. Its structure bears a significant resemblance to the parent compound, Bisoprolol. The key structural difference lies in the side chain attached to the phenoxy ring. In Bisoprolol, this is a 2-isopropoxyethoxymethyl group, which is absent in this compound and replaced by a hydroxymethyl group. This seemingly minor alteration can have a substantial impact on the molecule's interaction with its biological targets.

Table 1: Structural and Physicochemical Comparison

PropertyBisoprololThis compound
Chemical Name 1-[4-(2-isopropoxyethoxymethyl)phenoxy]-3-isopropylamino-propan-2-ol1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Molecular Formula C18H31NO4C13H21NO3
Molecular Weight 325.4 g/mol 239.31 g/mol [1]
Key Structural Difference Presence of a 2-isopropoxyethoxymethyl side chainPresence of a hydroxymethyl side chain

The core pharmacophore responsible for β-adrenergic receptor antagonism, the 3-(isopropylamino)-2-hydroxypropoxy group, remains intact in this compound. This structural conservation strongly suggests a retained affinity for β-adrenergic receptors. However, the modification of the para-substituent on the phenoxy ring could alter its selectivity and potency.

Inferred Pharmacological Activity and Rationale

Given the structural similarities to Bisoprolol, the primary hypothesis is that this compound will exhibit β-blocking activity. The critical questions to address are:

  • Receptor Affinity: What is its binding affinity for β1 and β2 adrenergic receptors compared to Bisoprolol?

  • Receptor Selectivity: Is the high β1-selectivity of Bisoprolol maintained, diminished, or enhanced?

  • Intrinsic Sympathomimetic Activity (ISA): Does it possess any partial agonist activity? Bisoprolol is known to be devoid of ISA[4].

  • Functional Antagonism: How effectively does it antagonize the effects of β-agonists like isoprenaline or noradrenaline in functional assays?

The 2-isopropoxyethoxymethyl side chain in Bisoprolol contributes to its lipophilicity and may play a role in its high β1-selectivity. The replacement with a more polar hydroxymethyl group in this compound could potentially reduce its β1-selectivity and alter its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.

A Proposed Framework for Pharmacological Characterization

To rigorously define the pharmacological profile of this compound, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of its activity.

In Vitro Characterization

The initial step is to determine the binding affinity of this compound for β1 and β2 adrenergic receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane fractions from tissues or cell lines expressing high densities of β1-adrenergic receptors (e.g., rat heart ventricles) and β2-adrenergic receptors (e.g., rat lung or CHO cells transfected with the human β2-adrenergic receptor).

  • Radioligand: Utilize a non-selective, high-affinity radioligand such as [3H]-CGP-12177[5] or (-)-[125I]iodocyanopindolol[6].

  • Assay Conditions: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the test compounds (Bisoprolol as a reference and this compound).

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 values and subsequently the inhibition constants (Ki) using the Cheng-Prusoff equation. The ratio of Ki values for β2 and β1 receptors will determine the selectivity.

G

Functional assays are crucial to determine whether the compound acts as an antagonist, partial agonist, or full agonist.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a cell line expressing β-adrenergic receptors (e.g., CHO-β1 or CHO-β2).

  • Agonist Stimulation: Stimulate the cells with a known β-agonist (e.g., isoprenaline) in the presence of varying concentrations of this compound.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.

  • Data Analysis: Construct dose-response curves for the agonist in the presence and absence of the antagonist. A rightward shift in the agonist dose-response curve without a change in the maximal response is indicative of competitive antagonism. Calculate the pA2 value to quantify the antagonist potency. To test for ISA, apply the compound in the absence of an agonist and measure any stimulation of cAMP production.

In Vivo Evaluation

Should the in vitro data indicate significant β-blocking activity, in vivo studies are warranted to understand the compound's effects in a physiological context.

Experimental Protocol: Cardiovascular Effects in a Rodent Model

  • Animal Model: Use anesthetized rats or telemetered conscious rats.

  • Drug Administration: Administer this compound intravenously or orally at various doses.

  • Hemodynamic Monitoring: Continuously monitor heart rate, blood pressure, and cardiac contractility (e.g., using a Millar catheter).

  • Agonist Challenge: Before and after administration of the test compound, challenge the animals with an intravenous bolus of a β-agonist like isoprenaline and measure the resulting tachycardia.

  • Data Analysis: Quantify the dose-dependent inhibition of the isoprenaline-induced tachycardia by this compound. This will provide an in vivo measure of its β1-blocking potency.

G

Toxicological and Pharmacokinetic Considerations

The presence of this compound as an impurity necessitates a thorough toxicological assessment, especially if it demonstrates significant pharmacological activity. Its modified chemical structure will likely alter its pharmacokinetic properties compared to Bisoprolol. Bisoprolol has a balanced clearance with approximately 50% being eliminated unchanged by the kidneys and 50% metabolized by the liver to inactive metabolites[2][7][8]. Understanding the metabolic fate and clearance pathways of this compound is crucial for a complete safety profile.

Conclusion and Future Directions

While direct pharmacological data for this compound is not yet extensively published, its structural analogy to Bisoprolol provides a strong rationale for predicting its activity as a β-adrenergic receptor antagonist. The key determinants of its clinical relevance will be its potency, selectivity, and potential for off-target effects. The experimental framework outlined in this guide provides a robust pathway for its comprehensive pharmacological characterization. Such studies are not only of academic interest but are also a regulatory imperative to ensure the safety and efficacy of Bisoprolol formulations. The synthesis and characterization of this and other impurities are vital for establishing reference standards in quality control processes[9][10]. Further research into the in vivo effects and potential for drug-drug interactions will be essential to fully elucidate the pharmacological and toxicological profile of this important Bisoprolol-related compound.

References

  • Vertex AI Search. (2024). Pharmacology of Bisoprolol; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects.
  • NCBI Bookshelf. (2023). Bisoprolol - StatPearls.
  • PubMed. (n.d.). Balanced pharmacokinetics and metabolism of bisoprolol.
  • Dr.Oracle. (2025). How is bisoprolol (beta-blocker) metabolized?.
  • ResearchGate. (2025). Population pharmacokinetics of bisoprolol in patients with chronic heart failure.
  • Semantic Scholar. (n.d.). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist.
  • Veeprho. (n.d.). Bisoprolol Impurities and Related Compound.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of O-desisopropyl Metabolite of Bisoprolol.
  • Google Patents. (n.d.). CN110683941A - Bisoprolol fumarate related impurity and preparation method and application thereof.
  • Slideshare. (n.d.). Bisoprolol impurities.
  • ResearchGate. (n.d.). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent.
  • Google Patents. (n.d.). CN115974710A - Bisoprolol fumarate impurity and preparation method thereof.
  • ChemicalBook. (n.d.). This compound CAS#: 62572-93-4.
  • PubMed. (n.d.). Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats.
  • PubMed. (1986). Bisoprolol (EMD 33512), a highly selective beta 1-adrenoceptor antagonist: in vitro and in vivo studies.
  • CymitQuimica. (n.d.). Des O-isopropyl Bisoprolol.
  • PubMed. (2021). Impact of Bisoprolol on Ventricular Arrhythmias in Experimental Myocardial Infarction.
  • PMC - NIH. (2023). Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study.
  • ResearchGate. (2025). Bisoprolol: A comprehensive profile.
  • ResearchGate. (2017). Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets.
  • PubMed. (2023). Bisoprolol.
  • PLOS ONE. (2012). Identifying Ligand Binding Conformations of the b2- Adrenergic Receptor by Using Its Agonists as Computational Probes.
  • PubMed. (2021). Bisoprolol-based 18F-PET tracer: Synthesis and preliminary in vivo validation of β1-blocker selectivity for β1-adrenergic receptors in the heart.

Sources

In Silico Toxicity Prediction of Bisoprolol Impurities: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The safety and purity of active pharmaceutical ingredients (APIs) are paramount in drug development. Process-related impurities and degradation products, even at trace levels, can pose significant toxicological risks. This guide provides a comprehensive technical framework for the in silico (computational) toxicity assessment of impurities, using the beta-blocker Bisoprolol as a practical case study. Grounded in the internationally recognized ICH M7 guideline, we explore the principles of computational toxicology, detail a robust, step-by-step workflow for hazard identification and classification, and demonstrate the application of industry-standard (Q)SAR models. This document is intended for researchers, toxicologists, and drug development professionals seeking to leverage predictive technologies to ensure patient safety, meet regulatory expectations, and enhance the efficiency of the development pipeline.

The Regulatory Imperative for Impurity Assessment

The synthesis of complex molecules like Bisoprolol inevitably involves reagents, intermediates, and by-products that can persist as impurities in the final drug substance.[1] Similarly, degradation can occur during storage, leading to new chemical entities.[2] While most impurities are controlled under ICH Q3A/B guidelines, those with the potential to be DNA reactive, and therefore potentially carcinogenic, require a more stringent assessment.[3]

The International Council for Harmonisation (ICH) M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a critical framework for this evaluation.[4][5] It advocates for a risk-based approach to identify, classify, and control mutagenic impurities, emphasizing the use of computational toxicology as a primary screening tool.[6][7] This shift towards in silico methods, part of a broader move towards New Approach Methodologies (NAMs), aims to reduce reliance on animal testing while providing rapid, reliable, and cost-effective safety assessments.[8][9]

Foundational Principles of In Silico Toxicology

In silico toxicology leverages computer models to predict the toxic effects of chemicals based on their molecular structure.[10] The central axiom is that the structure of a molecule dictates its activity, a concept quantified by (Quantitative) Structure-Activity Relationship or (Q)SAR models.[11][12] For the assessment of mutagenic impurities under ICH M7, a dual-pronged approach using two complementary (Q)SAR methodologies is required to ensure a comprehensive and robust evaluation.[13][14]

The Two-Pillar (Q)SAR Approach

The ICH M7 guideline mandates the use of both an expert rule-based and a statistical-based (Q)SAR model.[7] This complementary approach enhances predictive accuracy and minimizes the chance of false negatives.

  • Pillar 1: Expert Rule-Based Systems (e.g., Derek Nexus®): These systems utilize a knowledge base of established structure-activity relationships.[15] Human experts codify toxicological knowledge into "structural alerts" or "toxicophores"—specific molecular substructures known to be associated with toxicity.[16] When a query molecule contains one of these alerts, the system flags a potential hazard and provides the underlying evidence and reasoning.[16] Derek Nexus is a widely used expert system that covers numerous toxicological endpoints, including mutagenicity and carcinogenicity.[13][15]

  • Pillar 2: Statistical-Based Systems (e.g., Sarah Nexus®): These models are built using machine learning algorithms trained on large datasets of chemicals with known experimental toxicity data (e.g., results from the Ames bacterial mutagenicity assay).[13][17] The software analyzes the query chemical's features, compares them to the patterns learned from the training data, and generates a statistical prediction of toxicity.[17][18] Sarah Nexus is a statistical model specifically designed to predict Ames mutagenicity and meets the ICH M7 requirement for a statistical-based methodology.[14][18]

The Critical Role of Model Validation and Applicability Domain

The reliability of any in silico prediction hinges on the model's validation and whether the query chemical falls within its applicability domain.[19] Validated models, adhering to principles set by the Organisation for Economic Co-operation and Development (OECD), must have a defined endpoint, an unambiguous algorithm, and be evaluated for goodness-of-fit, robustness, and predictivity.[20] The applicability domain defines the chemical space in which the model provides reliable predictions.[20] It is crucial to ensure that the query impurity is structurally similar to the chemicals used to build and train the model.

A Step-by-Step Workflow for Bisoprolol Impurity Assessment

This section details a self-validating protocol for the in silico assessment of a potential Bisoprolol impurity, from initial identification to the final control strategy definition.

Diagram 1: ICH M7 Workflow for Impurity Assessment

ICH_M7_Workflow cluster_0 Phase 1: Identification & Initial Screen cluster_1 Phase 2: In Silico Assessment cluster_2 Phase 3: Classification & Control start Identify Potential Impurity (Synthesis, Degradation) db_search Database & Literature Search for existing tox data start->db_search decision1 Data Found? db_search->decision1 insilico Conduct In Silico Assessment derek Pillar 1: Expert Rule-Based (e.g., Derek Nexus) insilico->derek sarah Pillar 2: Statistical-Based (e.g., Sarah Nexus) insilico->sarah expert_review Expert Review of (Q)SAR Results derek->expert_review sarah->expert_review decision2 Positive (Q)SAR? expert_review->decision2 classify Classify Impurity (ICH M7 Classes 1-5) control Define Control Strategy classify->control decision1->insilico No decision1->classify Yes end_class5 Class 5 (Non-mutagenic) decision2->end_class5 Both Negative end_class3 Class 3 (Alert, unknown) decision2->end_class3 Positive ames_test Perform Ames Test end_class12 Class 1 or 2 (Mutagenic) ames_test->end_class12 Positive end_class4 Class 4 (Alert, non-mutagenic in vitro) ames_test->end_class4 Negative end_class5->control end_class12->control end_class3->ames_test end_class4->control

Caption: A flowchart of the impurity assessment process according to ICH M7 guidelines.

Experimental Protocol: In Silico Toxicity Assessment

Objective: To assess the mutagenic potential of a Bisoprolol impurity using two complementary (Q)SAR methodologies and classify it according to ICH M7 guidelines.

Step 1: Impurity Identification

  • Thoroughly analyze the Bisoprolol manufacturing process to identify all known and potential impurities, including starting materials, reagents, intermediates, and by-products.[6]

  • Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify potential degradation products.[21]

  • For this protocol, we will consider a known thermal degradation product: the phosphomonoester of bisoprolol.[22]

Step 2: Database and Literature Search

  • Perform a comprehensive search of internal and external databases (e.g., Vitic, Chemical Carcinogenesis Research Information System) and the scientific literature for any existing carcinogenicity or bacterial mutagenicity data for the specific impurity.

  • Rationale: If sufficient data exists to classify the impurity, in silico analysis may not be necessary. The absence of data triggers the need for computational assessment.

Step 3: In Silico Assessment

  • 3a. Expert Rule-Based Analysis (Derek Nexus)

    • Obtain the 2D chemical structure of the impurity (e.g., in SMILES or MOL format).

    • Launch Derek Nexus and input the chemical structure.

    • Select the relevant toxicity endpoints for prediction, at a minimum "Mutagenicity in Bacteria."

    • Execute the prediction.

    • Analyze the output: The system will state whether any structural alerts were triggered. If an alert is positive (e.g., "Plausible" or "Probable"), review the associated reasoning, references, and example compounds provided by the software.[16]

  • 3b. Statistical-Based Analysis (Sarah Nexus)

    • Input the same chemical structure into Sarah Nexus.

    • Execute the prediction for bacterial mutagenicity.

    • Analyze the output: The model will provide a prediction (Positive or Negative) for the Ames test outcome.[17] Crucially, it will also provide a confidence level for the prediction and identify the structural features that contributed most to the result, linking them to data from similar compounds in its training set.[18]

Diagram 2: Complementary (Q)SAR Prediction Model

QSAR_Approach cluster_input Input cluster_models Prediction Models cluster_output Outputs impurity Impurity Structure derek Derek Nexus (Expert Rule-Based) impurity->derek sarah Sarah Nexus (Statistical-Based) impurity->sarah derek_out Identifies 'Toxicophores' Based on Expert Knowledge derek->derek_out sarah_out Predicts Outcome Based on Data from Similar Chemicals sarah->sarah_out expert_review Expert Review derek_out->expert_review sarah_out->expert_review final_call Final Conclusion on Mutagenic Potential expert_review->final_call

Caption: The dual-pillar approach for in silico mutagenicity prediction.

Step 4: Expert Review and Interpretation

  • A qualified toxicologist must review the outputs from both models.

  • Scenario A (Concordant Negative): Both Derek and Sarah predict negative. This provides a strong basis to conclude the impurity is non-mutagenic.

  • Scenario B (Concordant Positive): Both models predict positive. The impurity should be considered mutagenic.

  • Scenario C (Conflicting Results): One model is positive, the other is negative. The expert must weigh the evidence. This includes examining the confidence of the statistical prediction, the strength of the rule-based alert, and the applicability of the models to the query chemical. A positive result from either model is sufficient to classify the impurity as a potential mutagen, warranting further action.[6]

Step 5: ICH M7 Classification

  • Based on the totality of evidence (literature search and in silico results), classify the impurity into one of the five ICH M7 classes.[5]

Step 6: Define Control Strategy

  • The classification dictates the required control strategy.[5] For a Class 3, 4, or 5 impurity, control as a standard non-mutagenic impurity under ICH Q3A/B may be appropriate. For a Class 1 or 2 impurity, stringent controls are required to limit exposure, often to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[6]

Data Presentation and Application

Table 1: ICH M7 Impurity Classes and Recommended Actions
ClassDescriptionBasis for ClassificationRecommended Action
Class 1 Known mutagenic carcinogens.Ample evidence of both mutagenicity and carcinogenicity.Control to a compound-specific acceptable intake.
Class 2 Known mutagens with unknown carcinogenic potential.Positive bacterial mutagenicity data (Ames test).Control at or below the Threshold of Toxicological Concern (TTC).
Class 3 Alerting structure, no mutagenicity data.Positive in silico prediction from (Q)SAR models.Requires further assessment (e.g., Ames test) or control at the TTC.
Class 4 Alerting structure, but known to be non-mutagenic.Positive in silico alert, but negative in vitro data.Treat as a non-mutagenic impurity (ICH Q3A/B).
Class 5 No structural alerts or alerting structures.Negative in silico predictions and no other concerns.Treat as a non-mutagenic impurity (ICH Q3A/B).

Source: Adapted from ICH M7 Guideline information.[5][6]

Table 2: Hypothetical In Silico Assessment of Potential Bisoprolol Impurities
Impurity Name/Structure(Q)SAR Prediction (Derek Nexus)(Q)SAR Prediction (Sarah Nexus)Expert Review ConclusionICH M7 ClassRecommended Control Strategy
Bisoprolol Impurity A (4-hydroxybenzoic acid)NegativeNegativeNo structural alerts for mutagenicity.Class 5 Control per ICH Q3A/B guidelines.
Epoxide Intermediate (Hypothetical)Positive (Alert: Epoxides)Positive (Confidence: High)Strong evidence of mutagenic potential.Class 3 Perform Ames test or control at TTC.
Phosphomonoester of Bisoprolol [22]NegativeNegativeNo new structural alerts relative to parent.[22]Class 5 Control per ICH Q3A/B guidelines.
Aromatic Nitro-Impurity (Hypothetical)Positive (Alert: Aromatic Nitro)Positive (Confidence: High)Strong evidence of mutagenic potential.Class 3 Perform Ames test or control at TTC.

Conclusion

The in silico prediction of toxicity is no longer a peripheral activity but a central component of modern drug safety assessment.[12] As demonstrated through the lens of Bisoprolol impurities, a systematic, evidence-based workflow grounded in the ICH M7 guideline provides a powerful and scientifically robust method for identifying and controlling potentially mutagenic impurities. By integrating complementary (Q)SAR tools like Derek Nexus and Sarah Nexus with expert toxicological review, drug developers can make confident, data-driven decisions that protect patient safety, satisfy regulatory requirements, and streamline the path to market.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Derek Nexus Toxicology Software. Optibrium. Available at: [Link]

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. Available at: [Link]

  • Predictive computational toxicology to support drug safety assessment. PubMed. Available at: [Link]

  • ICH M7: How to Manage Mutagenic Impurities Step by Step. GuideGxP. Available at: [Link]

  • Computational toxicology with DEREK Nexus® & SARAH Nexus®. Syngene. Available at: [Link]

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. Available at: [Link]

  • ICH M7 Mutagenic Impurities Guidelines. Tox by Design. Available at: [Link]

  • In Silico Mutagenicity Assessment. Lhasa Limited. Available at: [Link]

  • Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. ACS Publications. Available at: [Link]

  • Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST. ResearchGate. Available at: [Link]

  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. Available at: [Link]

  • Derek Nexus - mutagenicity. Lhasa Limited. Available at: [Link]

  • Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. Available at: [Link]

  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC - NIH. Available at: [Link]

  • How can I predict toxicity in drug discovery?. Optibrium. Available at: [Link]

  • Computational toxicology – The new frontier in predictive safety assessment. Syngene International Ltd. Available at: [Link]

  • In silico toxicology models and databases as FDA Critical Path Initiative toolkits. PMC. Available at: [Link]

  • In silico toxicology protocols. PMC - NIH. Available at: [Link]

  • Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. PubMed. Available at: [Link]

  • The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. ResearchGate. Available at: [Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics | Oxford Academic. Available at: [Link]

  • Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches. PMC - NIH. Available at: [Link]

  • In silico methods to predict drug toxicity. Semantic Scholar. Available at: [Link]

  • Beyond QSARs: Quantitative Knowledge–Activity Relationships (QKARs) for enhanced drug toxicity prediction. PMC - NIH. Available at: [Link]

  • In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity. PubMed Central. Available at: [Link]

  • Bisoprolol Impurities. SynZeal. Available at: [Link]

  • Everything You Need To Know About Sarah Nexus. Lhasa Limited. Available at: [Link]

  • In Silico Toxicity Prediction. PozeSCAF. Available at: [Link]

  • Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines. PR Newswire. Available at: [Link]

  • In silico prediction of toxicity and its applications for chemicals at work. PMC - NIH. Available at: [Link]

  • Lhasa Limited Introduces Unified, Single-click Genotoxicity Prediction Across Derek Nexus And Sarah Nexus. Lhasa Limited. Available at: [Link]

  • (PDF) In silico analysis using Derek and Sarah along with ICH M7 expert review accurately predicts Mutagenicity and Carcinogenicity of Nitrosamines. ResearchGate. Available at: [Link]

  • Regulatory Toxicology and Pharmacology. FDA. Available at: [Link]

  • Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor. Available at: [Link]

  • Application of in silico models to support decision making in toxicology. YouTube. Available at: [Link]

  • Regulatory acceptance of in silico approaches for the safety assessment of cosmetic-related substances. ResearchGate. Available at: [Link]

  • Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Bisoprolol fumarate impurity and preparation method thereof. Google Patents.

Sources

An In-depth Technical Guide to Forced Degradation Studies of Bisoprolol Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting forced degradation studies on bisoprolol fumarate, a selective beta-1 adrenergic receptor blocker. It is intended for researchers, scientists, and drug development professionals seeking to understand the degradation pathways of this active pharmaceutical ingredient (API) and to develop stability-indicating analytical methods in accordance with regulatory expectations. The methodologies and rationale presented herein are grounded in established scientific principles and aligned with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Imperative of Forced Degradation in Drug Development

Forced degradation, or stress testing, is a critical component of the drug development lifecycle.[2][3] By subjecting a drug substance to conditions more severe than accelerated stability testing, we can elucidate its intrinsic stability, identify potential degradation products, and understand its degradation pathways.[1][4] This information is paramount for developing and validating robust, stability-indicating analytical methods, which are a regulatory requirement for all new drug submissions.[2] A well-executed forced degradation study provides confidence in the quality, efficacy, and safety of the final drug product throughout its shelf life.

For bisoprolol fumarate, a widely prescribed cardiovascular drug, understanding its degradation profile is essential to ensure that patients receive a safe and effective medication. This guide will delve into the practical aspects of designing and executing forced degradation studies for this specific molecule.

Physicochemical Properties of Bisoprolol Fumarate

A foundational understanding of the bisoprolol fumarate molecule is crucial for designing relevant stress studies. Chemically, bisoprolol is (±)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol. It possesses several functional groups susceptible to degradation, including a secondary alcohol, a secondary amine, and an ether linkage. The fumarate salt form also influences its overall stability profile. This inherent chemical structure dictates its susceptibility to various degradation mechanisms, which we will explore in the following sections.

Designing the Forced Degradation Study: A Strategic Approach

A forced degradation study should be systematic, targeting a modest level of degradation, typically in the range of 5-20%.[1] This range is optimal as it ensures the formation of detectable quantities of degradation products without driving the reaction to completion, which could obscure the primary degradation pathways. The choice of stressors should be based on the drug's chemical structure and the potential environmental factors it may encounter during its lifecycle. For bisoprolol fumarate, the key stress conditions to investigate are hydrolysis, oxidation, and photolysis, as well as thermal stress.[2][4]

The overall workflow for a comprehensive forced degradation study is depicted below.

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance (Bisoprolol Fumarate) Acid Acid Hydrolysis DS->Acid Base Alkaline Hydrolysis DS->Base Oxidation Oxidation DS->Oxidation Thermal Thermal Stress DS->Thermal Photo Photolytic Stress DS->Photo DP Drug Product (e.g., Tablets) DP->Acid DP->Base DP->Oxidation DP->Thermal DP->Photo Blank Placebo/Blank Blank->Acid Blank->Base Blank->Oxidation Blank->Thermal Blank->Photo HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS MassBalance Mass Balance Calculation HPLC->MassBalance PD_ID PD_ID LCMS->PD_ID Degradant Identification Conclusion Conclusion MassBalance->Conclusion Stability Profile

Caption: Overall workflow of a forced degradation study.

Experimental Protocols for Stress Testing

The following protocols are provided as a starting point and may require optimization based on the specific formulation of bisoprolol fumarate being tested. The goal is to achieve the target degradation of 5-20%.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals. It is crucial to evaluate the stability of bisoprolol fumarate across a range of pH values.

4.1.1 Acid Hydrolysis

  • Rationale: The ether linkage and the secondary alcohol in bisoprolol are potentially susceptible to acid-catalyzed hydrolysis.

  • Protocol:

    • Prepare a stock solution of bisoprolol fumarate in a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Treat the stock solution with 0.1 N to 1 M hydrochloric acid.[5]

    • Reflux the solution at a controlled temperature, for example, 60°C, for a defined period (e.g., 1 hour).[5][6]

    • At appropriate time points, withdraw samples, cool to room temperature, and neutralize with an equivalent amount of base (e.g., 0.1 N NaOH).

    • Dilute the samples to a suitable concentration for analysis.

4.1.2 Alkaline Hydrolysis

  • Rationale: While generally more stable to base, evaluating alkaline conditions is necessary to cover the full pH spectrum.

  • Protocol:

    • Prepare a stock solution of bisoprolol fumarate as described for acid hydrolysis.

    • Treat the stock solution with 0.1 N sodium hydroxide.[6]

    • Reflux the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 1 hour).[6]

    • Withdraw samples at intervals, cool, and neutralize with an equivalent amount of acid (e.g., 0.1 N HCl).

    • Dilute the neutralized samples for analysis.

4.1.3 Neutral Hydrolysis

  • Rationale: To assess the drug's stability in an aqueous environment at neutral pH.

  • Protocol:

    • Dissolve bisoprolol fumarate in water.

    • Reflux the solution at a controlled temperature (e.g., 70°C) for an extended period (e.g., 48 hours).[4][7]

    • Sample at various time points, cool, and dilute for analysis.

Oxidative Degradation
  • Rationale: The secondary amine and the ether linkage in bisoprolol could be susceptible to oxidation. Hydrogen peroxide is a commonly used oxidizing agent.

  • Protocol:

    • Prepare a solution of bisoprolol fumarate.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).[4]

    • Keep the solution at room temperature or slightly elevated temperature (e.g., 60°C) and protect it from light.[6]

    • Monitor the reaction over a period of several hours to days.[4]

    • Withdraw samples and dilute for analysis.

Thermal Degradation
  • Rationale: To evaluate the stability of the drug substance and drug product at elevated temperatures.

  • Protocol:

    • For the drug substance, place a known amount of solid bisoprolol fumarate in a petri dish.

    • For the drug product, use powdered tablets.

    • Expose the samples to a high temperature, for example, 105°C, for a specified duration (e.g., 5 hours).[8]

    • At the end of the exposure period, allow the samples to cool.

    • Dissolve the samples in a suitable solvent and dilute for analysis.

Photolytic Degradation
  • Rationale: To assess the drug's sensitivity to light exposure, which is an ICH requirement.[2][9]

  • Protocol:

    • Expose the drug substance and/or drug product to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter.[2]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) but stored under the same temperature and humidity conditions.

    • After exposure, prepare the samples for analysis.

Analytical Methodology: The Key to a Successful Study

A validated, stability-indicating analytical method is the cornerstone of a forced degradation study. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common technique.[6][10] For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5][11]

A typical HPLC method for bisoprolol fumarate and its degradation products would involve:

  • Column: A C18 stationary phase is commonly used.[5][6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., formic acid in water or a phosphate buffer) and an organic modifier (e.g., acetonitrile) is often employed to achieve good separation of the parent drug from its impurities.[5]

  • Detection: UV detection at a wavelength where bisoprolol and its potential degradants have significant absorbance, for example, 225 nm or 270 nm, is suitable.[7]

Known Degradation Products of Bisoprolol Fumarate

Several degradation products of bisoprolol have been identified in the literature.[5][11] A summary of these impurities and the conditions under which they are typically formed is presented in the table below.

Stress ConditionMajor Degradation Products Identified
Acid HydrolysisImpurity A, Impurity L, Impurity D
Alkaline HydrolysisImpurity A, Impurity L, Impurity Q, Impurity G, Impurity K
Oxidative DegradationImpurity A, Impurity L, Impurity K
Thermal DegradationImpurity A, Impurity L, Impurity K
PhotodegradationImpurity A, Impurity L, Impurity G, Impurity K

Source: Lazarevska Todevska et al. (2022)[5][11]

The degradation pathways of bisoprolol fumarate under hydrolytic and oxidative stress are complex. The following diagram illustrates a simplified representation of these pathways.

Bisoprolol_Degradation cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation Bisoprolol Bisoprolol Fumarate ImpurityA Impurity A Bisoprolol->ImpurityA Acidic ImpurityL Impurity L Bisoprolol->ImpurityL Acidic/Alkaline ImpurityD Impurity D Bisoprolol->ImpurityD Acidic ImpurityQ Impurity Q Bisoprolol->ImpurityQ Alkaline ImpurityG_H Impurity G Bisoprolol->ImpurityG_H Alkaline ImpurityK_H Impurity K Bisoprolol->ImpurityK_H Alkaline ImpurityA_O Impurity A Bisoprolol->ImpurityA_O ImpurityL_O Impurity L Bisoprolol->ImpurityL_O ImpurityK_O Impurity K Bisoprolol->ImpurityK_O

Caption: Simplified degradation pathways of bisoprolol fumarate.

Data Interpretation and Reporting

  • A detailed description of the experimental conditions for each stressor.

  • Chromatograms of the stressed samples, showing the separation of bisoprolol from its degradation products.

  • A table summarizing the percentage of degradation for each condition.

  • The proposed structures of the major degradation products, supported by mass spectral data.

  • A discussion of the likely degradation pathways.

  • An assessment of the mass balance to ensure that all major degradation products have been accounted for.

Conclusion

Forced degradation studies are a scientifically rigorous and regulatory-mandated component of pharmaceutical development. For bisoprolol fumarate, a systematic approach involving hydrolytic, oxidative, thermal, and photolytic stress is necessary to fully characterize its stability profile. The insights gained from these studies are invaluable for the development of stable formulations and robust analytical methods, ultimately ensuring the delivery of a high-quality, safe, and effective medication to patients.

References

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. [Link]

  • VeerBhadraiah, B. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. [Link]

  • Pandey, S., Shukla, S. S., Verma, M., & Gidwani, B. (2022). Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. Indian Journal of Pharmaceutical Education and Research, 56(1), 272-280. [Link]

  • Patel, R., et al. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ICH. (2018). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Semantic Scholar. [Link]

  • Sreekanth, N., et al. (2012). Validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. International Journal of Pharmacy, 2(3), 591-596. [Link]

  • Patel, R., et al. (2023). Summary of forced degradation behavior of BSP. ResearchGate. [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Scite.ai. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Scite.ai. [Link]

  • Patel, R., et al. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. ResearchGate. [Link]

  • Kumar, V. S., et al. (2024). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. Journal of Chemical Health Risks. [Link]

  • Lazarevska-Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Repository of UKIM. [Link]

  • Patel, R., et al. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. Semantic Scholar. [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2021). DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BISOPROLOL FUMARATE IN DOSAG. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

Sources

Technical Guide: A Validated Synthesis of Des(isopropoxyethyl) Bisoprolol from p-Hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Des(isopropoxyethyl) Bisoprolol, a significant process-related impurity and potential degradation product of the cardioselective β1-adrenergic receptor blocker, Bisoprolol.[1] Commencing with the readily available starting material, p-hydroxybenzyl alcohol, this document outlines a robust two-step synthetic pathway. The narrative emphasizes the causal reasoning behind experimental choices, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols for the formation of the key epoxide intermediate and its subsequent aminolysis are presented, supported by quantitative data, visual workflows, and authoritative references. This guide is intended for researchers, process chemists, and quality control specialists in the pharmaceutical sciences.

Introduction and Strategic Overview

This compound, chemically known as (RS)-1-(4-(hydroxymethyl)phenoxy)-3-(isopropylamino)propan-2-ol, is recognized as Impurity A of Bisoprolol in several pharmacopeias.[1] Its presence in the final active pharmaceutical ingredient (API) can arise from the manufacturing process, particularly if p-hydroxybenzyl alcohol is present as a starting material or an intermediate, or as a degradation product from the hydrolysis of Bisoprolol itself.[1] Therefore, the ability to synthesize this compound in high purity is crucial for its use as an analytical reference standard in quality control and stability studies.

The synthetic strategy detailed herein is a logical and efficient pathway that leverages fundamental organic reactions. The core transformation involves two sequential steps:

  • O-Alkylation and Epoxidation: The phenolic hydroxyl group of p-hydroxybenzyl alcohol is first alkylated with epichlorohydrin in a basic medium. This proceeds via a Williamson ether synthesis to form a chlorohydrin intermediate, which undergoes an in-situ intramolecular cyclization to yield a stable epoxide.

  • Nucleophilic Ring-Opening: The synthesized epoxide is then subjected to a nucleophilic attack by isopropylamine, which opens the strained three-membered ring to install the required secondary amine side chain, yielding the final product.

This approach is reliable and scalable, making it suitable for laboratory-scale synthesis of the analytical standard.

Visualized Synthetic Workflow

The overall transformation from p-hydroxybenzyl alcohol to this compound is depicted in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Amination A p-Hydroxybenzyl Alcohol B 1-(4-(hydroxymethyl)phenoxy) -2,3-epoxypropane (Epoxide Intermediate) A->B Epichlorohydrin, Base (e.g., NaOH, K2CO3) C This compound (Final Product) B->C Isopropylamine, Solvent (e.g., Methanol)

Caption: Overall synthetic pathway from p-hydroxybenzyl alcohol.

Detailed Experimental Protocols

The following sections provide granular, step-by-step methodologies for each stage of the synthesis. The protocols are designed as self-validating systems, with in-process checks to ensure reaction completion.

Part 1: Synthesis of 1-(4-(hydroxymethyl)phenoxy)-2,3-epoxypropane (Epoxide Intermediate)

This initial step is a classic O-alkylation of a phenol with epichlorohydrin.[1] The use of excess epichlorohydrin is a critical choice; it not only serves as a reactant but can also function as a solvent, driving the reaction towards the desired product and minimizing potential side reactions, such as the dimerization of the starting material. The base deprotonates the phenolic hydroxyl group, creating a potent phenoxide nucleophile that attacks the primary carbon of epichlorohydrin.

Experimental Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: To the flask, add p-hydroxybenzyl alcohol (1.0 eq) and a suitable solvent such as water or an organic solvent like ethyl acetate.

  • Base Addition: Add a base, such as sodium hydroxide (e.g., 1.1 eq), to the mixture. If using a biphasic system, a phase-transfer catalyst (e.g., benzyl triethylammonium chloride) can be added to facilitate the reaction.[2]

  • Epichlorohydrin Addition: Add an excess of epichlorohydrin (at least 1.2 eq, often more) to the reaction mixture. The addition may be performed dropwise at a controlled temperature (e.g., 0-5°C) to manage any exotherm.[2][3]

  • Reaction: Stir the reaction mixture vigorously. The reaction can be conducted at temperatures ranging from 0°C to reflux, depending on the chosen solvent and base system.[2][3] A typical duration is several hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting p-hydroxybenzyl alcohol spot is consumed.

  • Work-up: Upon completion, cool the mixture. If an organic solvent was used, wash the organic layer sequentially with water and brine. If the reaction was run in an aqueous medium, extract the product into a suitable organic solvent like ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude epoxide intermediate as an oil or solid. This intermediate can often be used in the next step without further purification.

Quantitative Data (Part 1):

Reagent/ParameterMolar Eq.RoleRationale & Citation
p-Hydroxybenzyl Alcohol1.0Starting MaterialProvides the core aromatic structure.
Epichlorohydrin>1.2Alkylating AgentServes as the source for the epoxy-propane side chain. Excess drives the reaction to completion.[1]
Base (e.g., NaOH)~1.1Catalyst/ReactantDeprotonates the phenolic hydroxyl to form the active nucleophile.[1]
SolventN/AMediumSolubilizes reactants; can be water, DMF, or ethyl acetate.[2][3]
Temperature0°C to RefluxConditionControls reaction rate and selectivity.
Part 2: Synthesis of this compound via Epoxide Ring-Opening

In this final step, the epoxide ring is opened by isopropylamine. This is a standard SN2-type aminolysis reaction. The nucleophilic amine preferentially attacks the least sterically hindered carbon of the epoxide, which is the terminal primary carbon. Using an excess of isopropylamine is crucial to ensure complete conversion of the epoxide and to minimize the potential for dialkylation, where the product amine could react with another molecule of the epoxide.

Experimental Protocol:

  • Setup: In a clean, dry round-bottom flask or a pressure-rated reactor, dissolve the crude epoxide intermediate from Part 1 in a suitable solvent, such as methanol or ethanol.[4]

  • Amine Addition: Add a significant excess of isopropylamine (e.g., 5-10 eq) to the solution. The addition should be done at a controlled temperature, as the reaction can be exothermic.

  • Reaction: Stir the mixture. The reaction can be performed at room temperature or heated to reflux to increase the rate.[4] For less reactive systems or to ensure completion, heating in a sealed vessel (autoclave) may be employed, though often not necessary.[4]

  • Monitoring: Monitor the disappearance of the epoxide intermediate by TLC.

  • Work-up: Once the reaction is complete, remove the excess isopropylamine and solvent by distillation under reduced pressure.

  • Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., chloroform, ethyl acetate) and wash with water to remove any remaining inorganic salts or water-soluble impurities.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Further purification is typically required to achieve the high purity needed for a reference standard. This can be achieved by:

    • Crystallization: Dissolving the crude product in a minimal amount of a hot solvent (e.g., acetone) and allowing it to cool slowly.[1]

    • Salt Formation: Reacting the basic product with an acid like fumaric acid to form a crystalline salt, which can be easily purified by recrystallization. The pure base can then be liberated by treatment with a base.[1]

Quantitative Data (Part 2):

Reagent/ParameterMolar Eq.RoleRationale & Citation
Epoxide Intermediate1.0SubstrateThe electrophile for the ring-opening reaction.
Isopropylamine>5.0NucleophileOpens the epoxide ring and introduces the isopropylamino group. Excess minimizes dialkylation.[1][4]
Solvent (e.g., Methanol)N/AMediumSolubilizes reactants and facilitates the reaction.[4]
TemperatureRoom Temp. to RefluxConditionControls the rate of the nucleophilic substitution.

Safety and Handling

  • p-Hydroxybenzyl Alcohol: May cause skin and eye irritation. Handle with standard personal protective equipment (PPE).

  • Epichlorohydrin: Is a toxic, carcinogenic, and corrosive substance. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE, including gloves and safety goggles.

  • Sodium Hydroxide: Is highly corrosive. Avoid contact with skin and eyes.

  • Isopropylamine: Is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

  • Organic Solvents: Are flammable. Keep away from ignition sources.

Conclusion

The synthesis of this compound from p-hydroxybenzyl alcohol is a straightforward and reproducible process grounded in fundamental organic chemistry principles. By carefully controlling the reaction conditions, particularly the stoichiometry of epichlorohydrin and isopropylamine, this important Bisoprolol-related compound can be prepared efficiently. The detailed protocols and causal explanations provided in this guide offer a solid foundation for researchers and analytical scientists requiring a high-purity reference standard for pharmaceutical quality control.

References

  • Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research.
  • Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. Journal of Pharmaceutical and Biomedical Analysis.
  • Preparation of Analytical Standard of Bisoprolol Impurity A. International Research Journal of Pure and Applied Chemistry.
  • A novel process for the synthesis of bisoprolol and its intermediate. Google Patents.
  • S-(−)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, process for preparation thereof and process for... Google Patents.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of Bisoprolol Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed framework for the synthesis and characterization of process-related impurities and degradation products of Bisoprolol, a widely used beta-blocker. In pharmaceutical development and manufacturing, the identification, synthesis, and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This document outlines robust synthetic strategies for key Bisoprolol impurities and details the analytical methodologies required for their comprehensive characterization. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for researchers and scientists in the field.

Introduction: The Critical Role of Impurity Profiling in Bisoprolol Development

Bisoprolol is a cardioselective β1-adrenergic receptor blocker prescribed for the treatment of hypertension, angina, and heart failure.[1][2] The manufacturing process of Bisoprolol, as well as its storage, can lead to the formation of various impurities, including process-related impurities and degradation products. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over these impurities. Therefore, a thorough understanding of the impurity profile of Bisoprolol is not just a regulatory requirement but a fundamental aspect of ensuring drug safety and quality.

This guide provides practical, in-depth protocols for the synthesis of known Bisoprolol impurities and their subsequent characterization using modern analytical techniques. Understanding the formation pathways and having access to pure impurity reference standards are prerequisites for developing and validating robust analytical methods for routine quality control and stability studies.

Understanding Bisoprolol Impurities: Formation and Classification

Bisoprolol impurities can be broadly categorized into two main types:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). They can include unreacted starting materials, intermediates, by-products, and reagents.

  • Degradation Products: These impurities result from the chemical breakdown of the Bisoprolol API over time due to factors such as exposure to light, heat, humidity, or interaction with excipients.[1][3]

Forced degradation studies are a critical tool for identifying potential degradation products and assessing the stability of a drug substance.[3][4] These studies involve subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate the degradation process.[1][3][4]

The following sections will focus on the synthesis and characterization of some of the most commonly encountered Bisoprolol impurities.

Synthesis of Key Bisoprolol Impurities

The availability of pure reference standards for impurities is essential for their accurate identification and quantification in the final drug product. The following protocols describe the laboratory-scale synthesis of several key Bisoprolol impurities.

Synthesis of Bisoprolol Impurity A: (RS)-1-(4-hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol

Bisoprolol Impurity A is a known process-related impurity and a degradation product formed through hydrolysis.[5][6] Its synthesis can be achieved starting from p-hydroxybenzyl alcohol.

Reaction Scheme:

Synthesis_Impurity_A start p-Hydroxybenzyl alcohol intermediate1 Epoxide Intermediate start->intermediate1 Epichlorohydrin, Base final Bisoprolol Impurity A intermediate1->final Isopropylamine

Caption: Synthetic pathway for Bisoprolol Impurity A.

Protocol:

  • Step 1: Epoxide Formation: In a suitable reaction vessel, dissolve p-hydroxybenzyl alcohol in a basic medium. Add an excess of epichlorohydrin and stir the reaction mixture at room temperature.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Ring Opening: After completion of the first step, the resulting epoxide intermediate is reacted with an excess of isopropylamine.[5] The reaction mixture is typically stirred for several hours to ensure complete conversion.

  • Purification: The crude Impurity A can be purified through a series of steps including extraction, treatment with activated charcoal to remove colored impurities, and crystallization from a suitable solvent like acetone to yield a high-purity product.[5][6] A final purification can be achieved by forming the fumarate salt, which can be crystallized and then converted back to the free base.[5][6]

Synthesis of Other Key Impurities

Several other process-related and degradation impurities of Bisoprolol have been identified and synthesized. These often involve multi-step synthetic routes. For example, the synthesis of impurities such as Bisoprolol Impurity J, M, and a dimer impurity can start from 4-hydroxy-benzyl alcohol and involve reactions with ethylene glycol monoisopropyl ether and epichlorohydrin.[7] Ring opening, esterification, and dimerization are common reaction types employed in the synthesis of these impurities.[7]

Analytical Characterization of Bisoprolol Impurities

Once synthesized and purified, the chemical structure and purity of the impurities must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating and quantifying Bisoprolol and its impurities. A stability-indicating HPLC method should be developed and validated to resolve all known impurities from the main API peak and from each other.

Typical HPLC Method Parameters:

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][3]
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[1][3] Gradient elution is often employed for optimal separation.
Flow Rate 1.0 - 1.2 mL/min[1][8]
Detection UV at 225 nm or 270 nm[1]
Column Temperature Ambient or controlled (e.g., 25-30 °C)

Workflow for HPLC Method Development:

HPLC_Workflow A Select Column and Mobile Phase B Optimize Mobile Phase Composition (Gradient/Isocratic) A->B C Optimize Flow Rate and Temperature B->C D Perform Forced Degradation Studies C->D E Inject Degraded Samples D->E F Assess Peak Purity and Resolution E->F G Validate Method (ICH Q2(R1)) F->G

Caption: Workflow for developing a stability-indicating HPLC method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to determine the molecular weight and fragmentation pattern of each impurity.[3][4]

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare solutions of the synthesized impurities and forced degradation samples in a suitable solvent.

  • Chromatographic Separation: Utilize an HPLC method that is compatible with MS detection, often using volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile phosphate buffers.[4]

  • Mass Spectrometric Detection: Acquire mass spectra in both positive and negative ionization modes to obtain comprehensive data. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which are crucial for structural elucidation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H NMR and ¹³C NMR) is the definitive technique for the structural confirmation of synthesized impurities.[7] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms in the molecule can be determined.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a sufficient amount of the purified impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Interpretation: Analyze the obtained spectra to confirm that the chemical structure is consistent with the expected impurity. The spectral data should be in good agreement with the proposed structure.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[7] It serves as a complementary technique for structural confirmation.

Summary of Key Bisoprolol Impurities

The following table summarizes some of the key impurities of Bisoprolol that have been reported and synthesized.

Impurity NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Bisoprolol Impurity A (RS)-1-(4-hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-olC₁₃H₂₁NO₃239.31[9]
Bisoprolol Impurity D (RS)-1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyloxymethyl]phenoxy]-3-isopropylaminopropan-2-olC₂₆H₄₀N₂O₅460.61[9]
Bisoprolol Impurity G 3-(isopropylamino)propane-1,2-diolC₆H₁₅NO₂133.19
Bisoprolol Impurity K 2-isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoateC₁₉H₃₁NO₅353.45
Bisoprolol Impurity L 4-((2RS)-2-hydroxy-3-(isopropylamino)propoxy)benzaldehydeC₁₃H₁₉NO₃237.29
Bisoprolol Impurity Q 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-oneC₁₅H₂₂O₄266.33

Note: The list is not exhaustive, and other impurities may be present.

Conclusion

The synthesis and characterization of Bisoprolol impurities are integral to the development of a safe and effective pharmaceutical product. This guide provides a foundational framework and detailed protocols to aid researchers in this critical endeavor. By combining systematic synthetic strategies with a suite of advanced analytical techniques, a comprehensive understanding of the impurity profile of Bisoprolol can be achieved, ensuring compliance with regulatory standards and safeguarding patient health.

References

  • Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. International Journal of Pharmaceutical Quality Assurance. [URL: https://ijpqa.com/storage/models/article/s5aN38KaG1b5t2yM52P4w6vJ7e8R9x0X6z4C3q2B1v8S7w5G4H/synthesis-and-characterization-of-some-impurities-of-bisoprolol-beta-adrenoceptor-antagonist.pdf]
  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. [URL: https://www.shd.org.rs/JSCS/Vol87-No10/p-2849.pdf]
  • Dąbrowska-Maś, E. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. International Research Journal of Pure and Applied Chemistry, 14(3), 1-8. [URL: https://journalirjpac.com/index.php/IRJPAC/article/view/303]
  • Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. International Journal of Pharmaceutical Quality Assurance, 14(3), 504-511. [URL: https://ijpqa.com/storage/models/article/z9x8R7w6Y5t4S3v2B1a0N9m8P6c7K4j3F2g1H0i9L8o7V5u4E3/characterization-of-degradation-products-of-bisoprolol-by-lc-ms-and-in-silico-determination-of-toxicity-and-biological-activity-prediction-of-its-degradation-product-a-comprehensive-approach-during-drug-development.pdf]
  • Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impact Factor. [URL: https://www.impactfactor.org/PDF/IJPQA/14/IJPQA,Vol14,Issue3,Article7.pdf]
  • Pharmaffiliates. (n.d.). Bisoprolol-impurities. [URL: https://www.
  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. [URL: https://www.researchgate.net/publication/361286901_Forced_degradation_studies_and_structural_characterization_of_related_substances_of_bisoprolol_fumarate_in_finished_drug_product_using_LC-UV-MSMS]
  • SynZeal. (n.d.). Bisoprolol Impurities. [URL: https://www.synzeal.com/bisoprolol-impurities]
  • Semantic Scholar. (n.d.). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [URL: https://www.semanticscholar.org/paper/Forced-degradation-studies-and-structural-of-of-Todevska-Piponski/3b8b1a3e8f9b9e5c5d1d9c9b9a8c9e8d7f7f7f7f]
  • Scite.ai. (n.d.). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [URL: https://scite.ai/reports/10.2298/jsc211025078t]
  • Google Patents. (n.d.). CN115974710A - Bisoprolol fumarate impurity and preparation method thereof. [URL: https://patents.google.
  • Index Copernicus. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. [URL: https://journals.indexcopernicus.com/search/details?id=46974]
  • An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. (2017). ResearchGate. [URL: https://www.researchgate.net/publication/320780287_An_Insight_on_Analytical_Profile_on_Bisoprolol_Fumarate_-_A_Selective_Beta-1_Adrenoreceptor_Blocker]
  • Mitrevska, I., Kikovska-Stojanovska, E., Petrusevski, G., Chachorovska, M., Memed-Sejfulah, S., & Ugarkovic, S. (2017). Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets. ResearchGate. [URL: https://www.researchgate.
  • validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. (n.d.). International Journal of Pharmacy. [URL: https://www.ijpjournal.com/index.php/ijp/article/view/100]
  • HPLC/MS chromatogram of bisoprolol 2.5 mg film-coated tablets. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/HPLC-MS-chromatogram-of-bisoprolol-25-mg-film-coated-tablets-a-and-placebo-b-using_fig2_315682025]
  • Sigma Aldrich. (n.d.). Bisoprolol Impurity Standard British Pharmacopoeia Reference Standard. [URL: https://www.sigmaaldrich.com/US/en/product/sial/bp1228]
  • Patsnap. (n.d.). Preparation method of bisoprolol fumarate impurity. [URL: https://patents.google.
  • Pharmaffiliates. (n.d.). Bisoprolol Fumarate-impurities. [URL: https://www.pharmaffiliates.
  • ResearchGate. (n.d.). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent | Request PDF. [URL: https://www.researchgate.
  • British Pharmacopoeia. (n.d.). bisoprolol impurity standard - Reference Standards catalogue. [URL: https://www.pharmacopoeia.
  • Google Patents. (n.d.). CN110683941A - Bisoprolol fumarate related impurity and preparation method and application thereof. [URL: https://patents.google.
  • Journal of Chemical Health Risks. (2024). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. [URL: https://www.jchr.org/index.php/jchr/article/view/100]
  • Index Copernicus. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. [URL: https://journals.indexcopernicus.com/search/details?id=46974&lang=en]
  • Veeprho. (n.d.). Bisoprolol Impurities and Related Compound. [URL: https://www.veeprho.com/impurities/bisoprolol-impurities]
  • Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. (2023). [URL: https://www.ijarsct.co.in/index.php/IARSCT/article/view/100]
  • ResearchGate. (n.d.). Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry: A Combination of Targeted and Untargeted Approaches using a Synthesis Reaction Matrix and General Unknown Comparative Screening | Request PDF. [URL: https://www.researchgate.
  • Manasa Life Sciences. (n.d.). Bisoprolol EP Impurity N. [URL: https://www.manasals.com/product/bisoprolol-ep-impurity-n/]

Sources

Title: A Stability-Indicating HPLC Method for the Development and Validation of "Des(isopropoxyethyl) Bisoprolol" Analysis in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note presents a comprehensive, systematic protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of "Des(isopropoxyethyl) Bisoprolol," a known impurity of the beta-blocker Bisoprolol. The narrative delves into the causality behind experimental choices, from forced degradation studies designed to ensure specificity, through the systematic optimization of chromatographic conditions, to final method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is to provide researchers, scientists, and drug development professionals with a robust framework for accurately quantifying this critical process impurity and degradation product, ensuring the safety, efficacy, and quality of Bisoprolol drug substances and products.

Introduction: The Imperative of Impurity Profiling

Bisoprolol is a cardioselective β1 adrenergic receptor blocker widely prescribed for cardiovascular diseases. In pharmaceutical manufacturing, the control of impurities is a critical quality attribute mandated by global regulatory bodies. "this compound," also known as Bisoprolol EP Impurity A, is a significant related substance that can arise during synthesis or as a degradation product.[4] Its chemical name is 1-(4-(hydroxymethyl)phenoxy)-3-(isopropylamino)propan-2-ol, and its CAS Number is 62572-93-4.[5]

The development of a robust, stability-indicating analytical method is paramount. Such a method must be able to separate and accurately quantify the impurity in the presence of the active pharmaceutical ingredient (API), other impurities, and any degradants that may form under stress conditions.[6][7] This protocol is designed to be a self-validating system, grounding each step in established scientific principles and regulatory expectations.

Foundational Strategy: Method Development Workflow

The development of a reliable analytical method follows a logical progression. The initial phase involves understanding the analyte and generating potential degradation products. This is followed by the systematic development of chromatographic conditions to achieve separation, and finally, a rigorous validation to prove the method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development cluster_2 Phase 3: Validation & Confirmation Analyte Analyte Characterization (Bisoprolol & Impurity A) ForcedDeg Forced Degradation (Generate Degradants) Analyte->ForcedDeg Screening Column & Mobile Phase Screening ForcedDeg->Screening Stress Samples Optimization Parameter Optimization (pH, Gradient, Temp) Screening->Optimization Validation Method Validation (ICH Q2(R2)) Optimization->Validation Optimized Method Confirmation MS Confirmation (Identity Check) Validation->Confirmation

Caption: Overall workflow for analytical method development.

Part I: Forced Degradation Studies Protocol

Rationale: Forced degradation (or stress testing) is essential to demonstrate the specificity and stability-indicating nature of the analytical method.[8] By intentionally degrading the Bisoprolol drug substance under various stress conditions, we can identify the resulting degradation products and ensure the developed method can resolve the target impurity from these new peaks.[9][10]

Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve Bisoprolol fumarate reference standard in a suitable solvent (e.g., methanol:water 50:50) to a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of stock solution, add 5 mL of 0.1 M Hydrochloric Acid (HCl).

    • Incubate at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH). Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 5 mL of stock solution, add 5 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 5 mL of stock solution, add 5 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Spread a thin layer of solid Bisoprolol fumarate powder in a petri dish.

    • Place in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed powder in the mobile phase to a final concentration of ~100 µg/mL.

  • Photolytic Degradation:

    • Expose the stock solution (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber for 7 days.

    • Dilute the exposed solution to a final concentration of ~100 µg/mL with mobile phase.

  • Control Sample: Prepare a control sample by diluting the unstressed stock solution to ~100 µg/mL with the mobile phase.

  • Analysis: Analyze all samples using the developed HPLC method. The goal is to observe partial degradation (5-20%) of the parent drug, which is typically sufficient to produce and detect degradation products.[11]

Part II: Chromatographic Method Development Protocol

Rationale: The goal is to achieve baseline separation (Resolution > 2.0) between Bisoprolol, this compound, and all other process impurities and degradation products. Reversed-phase chromatography is the most common and effective technique for this type of analysis.[12]

Relationship API Bisoprolol (Parent Drug) Impurity This compound (Impurity A) API->Impurity Degradation or Synthesis Byproduct

Caption: Relationship between Bisoprolol and the target impurity.

Optimized Chromatographic Conditions:

ParameterOptimized ConditionRationale
Instrument UHPLC/HPLC with PDA/UV DetectorProvides high resolution and sensitivity required for impurity analysis.[13]
Column C18, 100 x 4.6 mm, 3.5 µmC18 is a versatile stationary phase suitable for moderately polar compounds like Bisoprolol and its impurities.[14]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the amine groups are protonated, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering good selectivity and lower backpressure compared to methanol.
Gradient Elution 0-2 min (10% B), 2-15 min (10-40% B), 15-18 min (40-90% B), 18-20 min (90% B), 20.1-22 min (10% B)A gradient is necessary to elute both the more polar impurity and the main API within a reasonable runtime while maintaining good resolution.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30°CElevated temperature can improve peak symmetry and reduce viscosity, but should be controlled for reproducibility.
Detection UV at 225 nmA wavelength where both Bisoprolol and the impurity exhibit significant absorbance.
Injection Vol. 10 µLA typical volume to achieve good sensitivity without overloading the column.

Part III: Method Validation Protocol (per ICH Q2(R2))

Rationale: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[16] It provides documented evidence of the method's reliability.[17]

5.1 Specificity

  • Protocol: Analyze the blank (mobile phase), placebo, API standard, impurity standard, and all samples from the forced degradation study.

  • Acceptance Criteria: The method is specific if the Bisoprolol and this compound peaks are free from interference from any other components (blank, placebo, or other degradants). Peak purity analysis using a PDA detector should confirm homogeneity.

5.2 Linearity and Range

  • Protocol: Prepare a series of at least five concentrations of this compound standard, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be ~0.05% to 0.15% relative to the API concentration).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Concentration LevelConcentration (µg/mL)Peak Area (Example)
Level 1 (LOQ)0.055,250
Level 2 (50%)0.2526,100
Level 3 (100%)0.5051,950
Level 4 (120%)0.6062,500
Level 5 (150%)0.7578,100

5.3 Accuracy (% Recovery)

  • Protocol: Spike a known amount of this compound standard into the drug product placebo at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

Spike LevelTheoretical (µg/mL)Recovered (µg/mL)% Recovery
50%0.250.24598.0%
100%0.500.508101.6%
150%0.750.74198.8%

5.4 Precision

  • Repeatability (Intra-day): Analyze six replicate samples of the drug product spiked with the impurity at the 100% level on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5.0% for both repeatability and intermediate precision.

5.5 Limit of Quantitation (LOQ) and Detection (LOD)

  • Protocol: Determine based on the signal-to-noise ratio method. LOQ is typically where S/N ≥ 10, and LOD is where S/N ≥ 3.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

5.6 Robustness

  • Protocol: Intentionally vary critical method parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal use.

Part IV: Mass Spectrometric Confirmation

Rationale: While HPLC-UV provides quantitative data, coupling the liquid chromatograph to a mass spectrometer (LC-MS) provides definitive structural confirmation.[18][19] High-resolution mass spectrometry (HRMS) is particularly powerful for identifying unknown impurities and confirming known ones.[20]

  • Protocol:

    • Interface the optimized HPLC system with a mass spectrometer (e.g., Q-TOF or Orbitrap).[21]

    • Use an electrospray ionization (ESI) source in positive ion mode, as the amine groups are readily protonated.

    • Acquire full scan mass spectra across a relevant m/z range (e.g., 100-500 amu).

    • Confirm the mass of the peak eluting at the retention time of this compound.

  • Expected Result: The measured mass should correspond to the protonated molecule [M+H]⁺ of this compound (C₁₃H₂₁NO₃), which has a theoretical monoisotopic mass of 239.1521. The observed mass should be within a 5 ppm error margin. Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns.[22]

Conclusion

This application note details a systematic and scientifically grounded approach to developing and validating a stability-indicating HPLC method for the analysis of this compound. By integrating forced degradation studies, methodical chromatographic optimization, and rigorous validation according to ICH guidelines, the resulting method is demonstrated to be specific, accurate, precise, and robust. This protocol serves as a reliable guide for quality control laboratories and researchers, ensuring that Bisoprolol products meet the stringent purity requirements of the pharmaceutical industry.

References

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]

  • Altasciences. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Kashyap, P. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ResolveMass Laboratories Inc. (2024, August 14). Forced Degradation Testing in Pharma. [Link]

  • Jadhav, S. B., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Pharma Talks. (2024, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Innovational Journals. (2023). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]

  • AMSbiopharma. (2024, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • LGC. (2024, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2024, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Almac Group. Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. [Link]

  • Borman, P., et al. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Veeprho. (2023, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Vanhoenacker, G., et al. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Todevska, E. L., et al. (2021). DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BISOPROLOL FUMARATE IN DOSAGE FORMS BY HPLC-UV-DAD. Macedonian Pharmaceutical Bulletin. [Link]

  • Todevska, E. L., et al. (2021). Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. ResearchGate. [Link]

  • Kabra, P., et al. (2011). Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets. Indian Journal of Pharmaceutical Sciences. [Link]

  • Yetri, Y., et al. (2020). OVERVIEW OF THE ANALYTICAL METHODS OF BISOPROLOL FUMARATE IN PHARMACEUTICAL PREPARATIONS AND BIOLOGICAL MATRICES FROM 2000-2020. ResearchGate. [Link]

  • Al-Akayleh, F., et al. (2021). Development and Validation of a Novel Analytical Method (Ion Pair HPLC) For Separating and Determining Bisoprolol Fumarate and Carvedilol in Pure and Their Pharmaceutical Forms. Baghdad Science Journal. [Link]

  • Pharmaffiliates. This compound-d7. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of bisoprolol and its related substances in bulk drug and pharmaceutical dosage forms. The method is designed to provide high specificity and accuracy, meeting the stringent requirements for quality control and stability testing in the pharmaceutical industry. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3]

Introduction

Bisoprolol is a cardioselective β1-adrenergic blocker widely prescribed for the treatment of cardiovascular diseases such as hypertension.[4] The purity of the active pharmaceutical ingredient (API) and the finished drug product is a critical quality attribute that directly impacts safety and efficacy. During synthesis, storage, or under stress conditions, various related substances, including impurities and degradation products, can arise.[5] Regulatory agencies mandate the monitoring and control of these substances to ensure product quality.

Traditional analytical methods for bisoprolol often rely on UV detection, which may lack the specificity and sensitivity required to detect and quantify co-eluting impurities at low levels. LC-MS/MS offers significant advantages, including superior selectivity through mass-based detection, the ability to provide structural information for unknown impurity identification, and rapid method development.[4][6] This note describes a comprehensive workflow for the analysis of bisoprolol and its related substances, leveraging the power of LC-MS/MS to ensure product quality.

Scientific Rationale and Method Development

The primary objective was to develop a single, stability-indicating method capable of separating bisoprolol from its known process impurities and potential degradation products.

Chromatographic Strategy: A reversed-phase C18 column was selected for its proven efficacy in separating moderately polar compounds like bisoprolol and its related substances.[5] A gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier was chosen. The use of a volatile buffer like formic acid is critical for MS compatibility, as it aids in the ionization of the analyte while avoiding the deposition of non-volatile salts in the mass spectrometer.[4][5] The gradient elution ensures adequate separation of early-eluting polar impurities and later-eluting, more hydrophobic compounds within a reasonable run time.

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode was selected due to the basic nature of the secondary amine in the bisoprolol structure, which is readily protonated.[7][8] Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[8] The transition from the protonated molecular ion ([M+H]⁺) to a specific product ion is monitored for each analyte. This technique minimizes interference from matrix components and ensures accurate quantification. For bisoprolol, the protonated molecular ion at m/z 326.3 is fragmented to produce a characteristic and abundant product ion at m/z 116.1, which is used for quantification.[4][8]

Experimental Workflow

The overall experimental process is outlined below, from sample preparation to data analysis.

LC-MS/MS Workflow for Bisoprolol Analysis cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Bulk Drug or Tablet Powder Dissolution Dissolve in Methanol/ Diluent Sample->Dissolution Filtration Filter through 0.22 µm Syringe Filter Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Gradient Gradient Elution: ACN/H2O + Formic Acid ESI Positive ESI Source Column->ESI Quad1 Q1: Precursor Ion Selection (e.g., m/z 326.3) ESI->Quad1 CID Q2: Collision-Induced Dissociation (CID) Quad1->CID Quad3 Q3: Product Ion Selection (e.g., m/z 116.1) CID->Quad3 Detector Detector Quad3->Detector Integration Peak Integration & Quantification Detector->Integration Reporting Reporting: Assay, Impurity Profile, Validation Report Integration->Reporting

Sources

Topic: Preparation of Des(isopropoxyethyl) Bisoprolol (Bisoprolol Impurity A) as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis, purification, and analytical certification of Des(isopropoxyethyl) Bisoprolol, also known as Bisoprolol Impurity A. As a critical process-related impurity and degradation product of the widely prescribed β-blocker Bisoprolol, a highly purified and well-characterized reference standard of this compound is essential for ensuring the quality, safety, and efficacy of the final drug product.[1][2] The establishment of such a standard is a fundamental requirement for method validation, stability studies, and routine quality control as mandated by regulatory bodies.[3][4] This guide moves beyond a simple recitation of steps, delving into the causal rationale behind key procedural choices to equip researchers and drug development professionals with a robust and reproducible methodology. The protocol detailed herein is designed to be a self-validating system, culminating in a reference standard with purity exceeding 99.5%.

Introduction and Strategic Overview

This compound is a primary impurity formed during the synthesis of Bisoprolol and can also arise from the hydrolytic degradation of the active pharmaceutical ingredient (API).[1] Its chemical structure is (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol.[1][2][5] The effective control and monitoring of this impurity are paramount. The availability of a high-purity reference standard is not merely a matter of convenience but a prerequisite for the validation of analytical methods used to quantify impurities in Bisoprolol drug substance and drug products.[6][7]

The strategic approach outlined in this document is bifurcated into three core phases:

  • Chemical Synthesis: A straightforward, two-step synthesis from commercially available starting materials to produce the crude target compound.[1]

  • Multi-Step Purification: A purpose-designed purification cascade that leverages chemical derivatization (salt formation) to efficiently remove persistent process-related impurities that are otherwise difficult to separate.[1]

  • Comprehensive Characterization: A suite of orthogonal analytical techniques to unequivocally confirm the chemical structure and establish the purity of the final reference standard, in line with stringent pharmaceutical industry standards.[3][8]

Overall Workflow Diagram

The entire process, from starting materials to a certified reference standard, is visualized below.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Certification Start Starting Materials (p-Hydroxybenzyl Alcohol, Epichlorohydrin) Epoxide Step 1: Epoxidation (Oxirane Intermediate Formation) Start->Epoxide Crude Step 2: Amination (Crude Impurity A Synthesis) Epoxide->Crude Decolor Decolorization (Activated Charcoal) Crude->Decolor Transfer to Purification Salt Fumarate Salt Formation (Selective Precipitation) Decolor->Salt Base Liberation of Free Base (Basification) Salt->Base Crystal Final Crystallization (Acetone) Base->Crystal Structure Structural Elucidation (NMR, MS, IR) Crystal->Structure Submit for Analysis Purity Purity & Potency Assay (HPLC, KF, GC, ROI) Crystal->Purity Cert Certified Reference Standard (Purity > 99.5%) Structure->Cert Purity->Cert G Crude Crude Product (from Synthesis) Salt Step 1: Fumarate Salt Formation - Dissolve in Acetone - Add Fumaric Acid Solution Crude->Salt Filter1 Step 2: Isolate Salt - Cool and filter - Wash with cold Acetone Salt->Filter1 Base Step 3: Liberate Free Base - Suspend salt in Water/EtOAc - Basify with NaOH (aq) Filter1->Base Extract Step 4: Extraction & Drying - Separate organic layer - Dry over Na2SO4 Base->Extract Crystal Step 5: Final Crystallization - Concentrate and crystallize - Wash with cold solvent Extract->Crystal Final Purified Reference Standard (>99.5%) Crystal->Final

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Separation and Quantification of Bisoprolol and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Bisoprolol Fumarate and its potential impurities. The method is designed for use in quality control, stability testing, and drug development environments. We delve into the rationale behind the method's development, providing a detailed protocol that ensures accuracy, precision, and specificity. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and pharmacopeial standards, ensuring regulatory compliance and data integrity.

Introduction: The Imperative for Purity in Bisoprolol Formulations

Bisoprolol is a highly selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and heart failure.[1][2] Its therapeutic efficacy is directly linked to the purity and quality of the active pharmaceutical ingredient (API). During synthesis and storage, various impurities can emerge, including starting materials, by-products, intermediates, and degradation products.[3][4]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over these impurities. The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[5][6][7][8] An impurity present above the identification threshold (typically ≥0.10%) must be structurally characterized to ensure patient safety.[3][7] Therefore, a validated, stability-indicating analytical method that can separate and accurately quantify bisoprolol from its potential impurities is not merely a quality control tool but a regulatory necessity.

This document provides both the scientific foundation and a practical, step-by-step protocol for such a method.

Method Development Rationale: A Mechanistic Approach

The development of a successful chromatographic method hinges on understanding the physicochemical properties of the target analytes. Bisoprolol is a basic compound containing a secondary amine, making it amenable to reversed-phase chromatography with careful pH control.

Choice of Stationary Phase

A C18 (octadecylsilane) stationary phase is the industry standard for separating moderately polar to non-polar compounds. Its hydrophobic nature provides effective retention for the bisoprolol molecule. For this application, a modern, end-capped C18 column with high surface area and silica purity is selected to minimize peak tailing, a common issue when analyzing basic compounds due to interactions with residual silanol groups on the silica support. Columns such as the Xterra MS C18 or Zorbax SB C18 have demonstrated excellent performance for this separation.[9]

Mobile Phase Optimization
  • pH Control: The secondary amine in bisoprolol's structure dictates that the mobile phase pH is the most critical parameter for achieving sharp, symmetrical peaks and consistent retention. By setting the aqueous buffer pH to approximately 3.0, well below the pKa of the amine group, the molecule exists in its fully protonated (ionized) form. This prevents analyte interaction with silanols and ensures reproducible retention.

  • Buffer and Organic Modifier: A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure that both early-eluting polar impurities and the more retained bisoprolol peak are resolved efficiently within a reasonable run time.

Detection Wavelength

Bisoprolol possesses a substituted benzene ring, which acts as its primary chromophore. An analysis of its UV spectrum reveals a maximum absorbance around 225 nm, providing excellent sensitivity for both the active ingredient and related impurities. A photodiode array (PDA) detector is recommended to confirm peak purity and aid in the identification of unknown impurities.

Key Impurities of Bisoprolol

Understanding the potential impurities is crucial for method validation. These can arise from the synthesis process or degradation.[4][10]

Impurity Name/TypeStructureOrigin
Bisoprolol Impurity A (RS)-1-(4-hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-olProcess Impurity / Degradant[10]
Bisoprolol Impurity G Process Impurity
Bisoprolol Dimer Impurity Process Impurity[4]
4-{[2-(propan-2-yloxy)ethoxy]methyl}phenol Degradant[11]

Analytical Method Workflow

The overall process, from sample preparation to final report generation, follows a systematic and logical flow designed to ensure data quality and integrity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting p1 Mobile Phase & Diluent Preparation p2 Standard & SST Solution Preparation p1->p2 p3 Sample Preparation (e.g., Tablet Crushing & Dissolution) p2->p3 a1 HPLC System Equilibration p3->a1 a2 System Suitability Test (SST) Pass/Fail Check a1->a2 a3 Sample Sequence Injection a2->a3 d1 Chromatogram Integration & Peak Identification a3->d1 d2 Impurity Quantification (% Area Normalization or vs. Standard) d1->d2 d3 Final Report Generation (Including SST Results) d2->d3

Caption: Workflow for Bisoprolol Impurity Analysis.

Detailed Analytical Protocol

This protocol is a representative method and should be fully validated by the user for their specific product matrix and instrumentation.

Instrumentation and Consumables
  • HPLC/UPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Column: Xterra MS C18, 4.6 x 100 mm, 3.5 µm (or equivalent).

  • Reference Standards: USP Bisoprolol Fumarate RS[12][13], and any available qualified impurity standards.

  • Reagents: Acetonitrile (HPLC Grade), Potassium Phosphate Monobasic (AR Grade), Orthophosphoric Acid (AR Grade), Purified Water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 225 nm (PDA: 200-400 nm)
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Mobile Phase A: Accurately weigh 2.72 g of Potassium Phosphate Monobasic into 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of USP Bisoprolol Fumarate RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • System Suitability Solution (SST): Prepare a solution containing 0.1 mg/mL of Bisoprolol Fumarate and a low level (e.g., 0.1%) of a known impurity (e.g., Impurity A) to verify resolution.

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a portion of the powder equivalent to 50 mg of Bisoprolol Fumarate into a 50 mL volumetric flask.

    • Add approximately 30 mL of Diluent and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to volume with Diluent.

    • Centrifuge a portion of the solution at 4000 rpm for 10 minutes. Use the clear supernatant for injection. This yields a nominal concentration of 1.0 mg/mL.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must meet predefined performance criteria to ensure the validity of the results.

ParameterAcceptance CriteriaRationale
Tailing Factor (Bisoprolol Peak) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (Bisoprolol Peak) ≥ 2000Measures column efficiency and the sharpness of the peak.
Resolution (Bisoprolol & nearest impurity) ≥ 2.0Confirms that adjacent peaks are sufficiently separated for accurate quantification.
Precision (6 replicate injections of Standard) RSD ≤ 2.0% for peak areaDemonstrates the reproducibility of the injector and the stability of the system.
Analysis and Calculation
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform the SST injections and verify that all criteria are met.

  • Inject a blank (Diluent), followed by the sample solutions.

  • Integrate all peaks in the chromatogram, disregarding any peaks from the blank.

  • Calculate the percentage of each impurity using the area normalization method:

    % Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) x 100%

Conclusion

The RP-HPLC method detailed in this application note is a highly specific, precise, and robust tool for the quality control of Bisoprolol Fumarate in bulk drug and finished dosage forms. The logical method development, grounded in the physicochemical properties of the analyte, results in a reliable separation of the main component from its critical process and degradation-related impurities. Adherence to the prescribed system suitability tests ensures that the method performs consistently, generating trustworthy data that meets the stringent requirements of regulatory agencies and pharmacopeial standards.

References

  • United States Pharmacopeia. USP Monographs: Bisoprolol Fumarate Tablets.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • United States Pharmacopeia. USP Monographs: Bisoprolol Fumarate - USP29-NF24.
  • Scribd. Bisoprolol Fumarate USP.
  • Sanis Health Inc. Bisoprolol Fumarate Tablets USP Product Monograph.
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • International Council for Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
  • ResearchGate. Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist.
  • United States Pharmacopeia. Bisoprolol Fumarate - USP-NF.
  • Journal of Applied Pharmaceutical Science. Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine.
  • LGC Standards. Bisoprolol fumarate CRS.
  • Journal of Chemical Health Risks. Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate.
  • ResearchGate. Chemical names and structures of impurities of bisoprolol and hydrochlorothiazide.
  • International Journal of Pharmaceutical Research and Applications. Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC.
  • PubMed. Chromatographic Techniques for Assessment of Bisoprolol Fumarate and Perindopril Arginine in Solid Formulations under Various Stress Conditions and Application to Six Sigma, Content Uniformity, and Comparative Dissolution Approaches.
  • ResearchGate. (PDF) Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD.
  • SciSpace. Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro.
  • SLS. Bisoprolol fumarate, European.
  • LGC Standards. Bisoprolol Hydroxyethyl Ester Hemifumarate Impurity.
  • SciSpace. Preparation of Analytical Standard of Bisoprolol Impurity A.
  • British Pharmacopoeia. Bisoprolol Tablets - Definition, Characters - British Pharmacopeia 2025.
  • Google Patents. CN110683941A - Bisoprolol fumarate related impurity and preparation method and application thereof.
  • ResearchGate. RP-HPLC chromatogram of bisoprolol collected from the dissolution....
  • Sigma-Aldrich. Bisoprolol fumarate EP Reference Standard CAS 104344-23-2.
  • International Journal of Pharmaceutical and Clinical Research. An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker.
  • Scribd. Bisoprolol Fumarate - British Pharmacopoeia.

Sources

Protocol for Forced Degradation Studies of Bisoprolol Tablets: A Stability-Indicating Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Rationale for Stress Testing

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] The core purpose is to deliberately degrade a drug substance or product under conditions more severe than accelerated stability testing. This process is fundamental for several reasons: it helps elucidate the intrinsic stability of the drug molecule, reveals potential degradation pathways, and aids in the identification of degradation products that could form under normal storage conditions.[3][4] Furthermore, these studies are indispensable for developing and validating stability-indicating analytical methods—methods capable of separating the active pharmaceutical ingredient (API) from its potential degradation products, thus ensuring the accurate measurement of the API's purity and potency over its shelf life.[2]

Bisoprolol, a cardioselective β1-adrenergic blocking agent, is widely prescribed for cardiovascular conditions like hypertension.[4] Its chemical structure, which includes a secondary alcohol and a secondary amine, presents potential sites for degradation via hydrolysis and oxidation.[4] This application note provides a detailed protocol for conducting forced degradation studies on bisoprolol tablets, aligned with ICH guidelines (specifically Q1A(R2) and Q1B).[1][3] We will detail the experimental conditions for hydrolytic, oxidative, thermal, and photolytic stress, and outline a suitable stability-indicating HPLC method for the analysis of stressed samples.

Materials and Equipment

Reagents and Standards
  • Bisoprolol Fumarate Reference Standard (USP or equivalent)

  • Bisoprolol Fumarate Tablets (Test Product)

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% v/v, AR Grade

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄), AR Grade

  • Orthophosphoric Acid (H₃PO₄), AR Grade

  • Purified Water, HPLC Grade (e.g., Milli-Q®)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV or Photodiode Array (PDA) detector (e.g., Shimadzu SCL-10Avp or equivalent)[4]

  • Analytical Balance

  • pH Meter

  • Water Bath / Hot Air Oven

  • Photostability Chamber with controlled light/UV exposure

  • Volumetric flasks, pipettes, and standard laboratory glassware

  • Syringe filters (0.45 µm, nylon or PVDF)

  • Ultrasonic Bath

Development of a Stability-Indicating Analytical Method (HPLC)

A robust, stability-indicating method is the cornerstone of a successful forced degradation study. The method must be able to resolve the parent bisoprolol peak from all process-related impurities and degradation products. Based on published literature, a reverse-phase HPLC method is highly effective.[5][6]

Chromatographic Conditions (Example)
ParameterRecommended Condition
Column ODS C18, 250 mm x 4.6 mm, 5 µm particle size[4][7]
Mobile Phase Acetonitrile and Phosphate Buffer (e.g., 20mM KH₂PO₄, pH adjusted to 3.5-5.6 with H₃PO₄) in a ratio of approximately 40:60 v/v.[4][5][7]
Flow Rate 1.0 - 1.2 mL/min[4][5]
Detection Wavelength 225 nm[4] or 270 nm (Use PDA to assess peak purity)
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 25-30 °C

Causality: The use of a C18 column provides excellent hydrophobic retention for a molecule like bisoprolol. A buffered mobile phase is critical to control the ionization state of bisoprolol's secondary amine, ensuring consistent retention times and peak shapes. Acetonitrile is a common organic modifier that provides good peak resolution. The target pH is chosen to ensure the stability of the analyte on the column and achieve optimal separation from potential degradants.

Experimental Workflow and Sample Preparation

The overall workflow involves preparing a stock solution from the bisoprolol tablets, subjecting aliquots to various stress conditions, neutralizing or diluting the samples as required, and finally analyzing them by the validated HPLC method alongside a control sample.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep1 Weigh and crush Bisoprolol tablets prep2 Prepare Stock Solution (e.g., 1000 µg/mL in diluent) prep1->prep2 acid Acid Hydrolysis prep2->acid base Base Hydrolysis prep2->base oxid Oxidation prep2->oxid therm Thermal Stress prep2->therm photo Photolytic Stress prep2->photo control Control Sample (Unstressed) prep2->control neutralize Neutralize / Dilute Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize control->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc data Assess Degradation (%) & Peak Purity hplc->data

Caption: Workflow for Bisoprolol Forced Degradation Study.

Preparation of Stock Solution
  • Weigh and finely powder a sufficient number of bisoprolol tablets to obtain the equivalent of 100 mg of bisoprolol fumarate.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable diluent (e.g., a 50:50 mixture of methanol and water).

  • Sonicate for 15 minutes to ensure complete dissolution of the API.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a stock solution of 1000 µg/mL.

  • Filter a portion of this solution through a 0.45 µm syringe filter. This filtered solution will be used for the stress experiments.

Detailed Forced Degradation Protocols

The goal of forced degradation is to achieve a target degradation of 5-20%.[3][4] This level is sufficient to demonstrate the separation of degradants without being so excessive that it leads to secondary degradation, which may not be relevant to normal stability. The conditions below are starting points and may need to be adjusted (e.g., time, temperature, reagent concentration) to achieve the target degradation.

Acid Hydrolysis
  • Rationale: To test the susceptibility of the ether linkage and other functional groups to acid-catalyzed hydrolysis. Studies show bisoprolol is susceptible to acid degradation, often forming Impurity A.[8]

  • Protocol:

    • Transfer 5 mL of the stock solution (1000 µg/mL) into a flask.

    • Add 5 mL of 0.1 N HCl.

    • Reflux the solution at 60 °C for 1 hour.[5]

    • After cooling, carefully neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

    • Inject into the HPLC system.

Base Hydrolysis
  • Rationale: To evaluate the stability of the molecule in an alkaline environment. Bisoprolol is known to degrade under basic conditions, producing several impurities.[5]

  • Protocol:

    • Transfer 5 mL of the stock solution into a flask.

    • Add 5 mL of 0.1 N NaOH.

    • Reflux the solution at 60 °C for 1 hour.[5]

    • After cooling, neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

    • Inject into the HPLC system.

Oxidative Degradation
  • Rationale: The secondary amine and alcohol in bisoprolol's structure are potential sites for oxidation. Oxidative stress has been shown to be a significant degradation pathway.[8]

  • Protocol:

    • Transfer 5 mL of the stock solution into a flask.

    • Add 5 mL of 3% v/v H₂O₂. (Note: some studies use up to 30% H₂O₂).[4]

    • Keep the solution at room temperature for 48 hours, protected from light.[4]

    • Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

    • Inject into the HPLC system.

Thermal Degradation (Dry Heat)
  • Rationale: To assess the solid-state stability of the drug product at elevated temperatures.

  • Protocol:

    • Place a thin layer of the powdered tablet blend in a petri dish.

    • Expose the powder to dry heat in a hot air oven at 70 °C for 48 hours.[4]

    • After the exposure period, weigh an amount of powder equivalent to 10 mg of bisoprolol, dissolve it in the diluent in a 100 mL flask, and sonicate.

    • Dilute further with the mobile phase to a final concentration of approximately 50 µg/mL.

    • Inject into the HPLC system.

Photolytic Degradation
  • Rationale: To determine if the drug is light-sensitive, as required by ICH Q1B guidelines.[9]

  • Protocol:

    • Expose the powdered tablet blend (as a thin layer) and a solution of the drug (e.g., 100 µg/mL) to a light source within a photostability chamber.

    • The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[1]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • After exposure, prepare the samples (both solid and solution) to a final concentration of approximately 50 µg/mL.

    • Inject into the HPLC system.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison. The results will establish which stress conditions affect bisoprolol and validate the analytical method's ability to indicate stability.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N HCl60 °C1 hour
Base Hydrolysis 0.1 N NaOH60 °C1 hour
Oxidation 3% H₂O₂Room Temp.48 hours
Thermal (Dry) Hot Air Oven70 °C48 hours
Photolytic Photostability ChamberControlled Temp.>1.2 million lux hrs
Table 2: Reported Major Degradation Products of Bisoprolol
Stress ConditionMajor Degradation Products / Impurities IdentifiedReference
Acid Hydrolysis Impurity A, Impurity L, Impurity D
Base Hydrolysis Impurity A, L, Q, G, K
Oxidation Impurity A, L, K
Thermal Impurity A, L, K
Photodegradation Impurity A, L, G, K

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by several key factors:

  • Control Samples: For every stress condition, an unstressed control sample (prepared from the same stock solution and stored at normal conditions) and a blank (stressed diluent without the drug) must be analyzed. This helps differentiate degradation peaks from excipient interference or artifacts.

  • Mass Balance: The total response of the drug peak and all degradation product peaks should ideally account for close to 100% of the initial drug response. This demonstrates that all significant degradants are being detected.

  • Peak Purity Analysis: If using a PDA detector, the peak purity of the bisoprolol peak in the stressed samples must be evaluated. A pure peak indicates that no degradant is co-eluting, confirming the method's specificity.[5]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the forced degradation of bisoprolol tablets. By following these guidelines, researchers can effectively probe the stability of bisoprolol, identify potential degradation products, and develop a validated, stability-indicating HPLC method. This is an essential step in ensuring the quality, safety, and efficacy of the final pharmaceutical product, in full compliance with global regulatory expectations.

References

  • Kasagić-Vujanović, I., et al. (2015). Monitoring of bisoprolol fumarate stability under different stress conditions. ResearchGate. Available at: [Link]

  • Pharma Beginners. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Beginners. Available at: [Link]

  • Lazarevska Todevska, E., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. Available at: [Link]

  • Impactfactor. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor. Available at: [Link]

  • Pandey, S., et al. (2022). Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate with an Inventive Validation Approach for Stability Indicating HPLC Method. Indian Journal of Pharmaceutical Education and Research, 56(1), 272-80. Available at: [Link]

  • Abdelgadir, I. A., et al. (2017). STABILITY ASSESSMENT OF BISOPROLOL FUMARATE UNDER DIFFERENT STRESS CONDITIONS. Index Copernicus. Available at: [Link]

  • Sharma, S., & Singh, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Levin, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available at: [Link]

  • Marothu, V. K., et al. (2015). Application of HPLC to assess the compatibility of bisoprolol fumarate with selected excipients in mixtures by isothermal stress testing. Annales Pharmaceutiques Françaises, 73(6), 442-451. Available at: [Link]

  • Scite.ai. (n.d.). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Scite.ai. Available at: [Link]

  • ICH. (1996). ICH HARMONISED TRIPARTITE GUIDELINE: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Available at: [Link]

  • ResearchGate. (n.d.). Monitoring of bisoprolol fumarate stability under different stress conditions. ResearchGate. Available at: [Link]

  • OUCI. (n.d.). Monitoring of bisoprolol fumarate stability under different stress conditions. OUCI. Available at: [Link]

  • ResearchGate. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. ResearchGate. Available at: [Link]

  • Alagawadi, K. R., et al. (2021). Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine. Journal of Applied Pharmaceutical Science, 11(12), 159-166. Available at: [Link]

  • Induri, M., et al. (2012). Validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. International Journal of Pharmacy, 2(1), 64-70. Available at: [Link]

  • ResearchGate. (2020). (PDF) Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. ResearchGate. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. Journal of Chemical Health Risks. Available at: [Link]

  • ResearchGate. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: The Role and Quantification of Des(isopropoxyethyl) Bisoprolol in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Drug

Bisoprolol is a highly selective β1 adrenergic receptor antagonist, a cornerstone in the management of cardiovascular diseases such as hypertension, coronary heart disease, and chronic heart failure.[1] Its efficacy and safety profile have made it a widely prescribed medication globally. With the advent of generic formulations, regulatory bodies worldwide mandate rigorous bioequivalence (BE) studies to ensure that these generics are therapeutically interchangeable with the innovator product.[2][3]

Traditionally, BE studies focus on demonstrating that the rate and extent of absorption of the active pharmaceutical ingredient (API), in this case, Bisoprolol, are comparable between the test (generic) and reference (innovator) products.[4] However, a comprehensive assessment of equivalence often necessitates looking beyond the parent drug. Drug metabolites and impurities can provide critical insights into a formulation's in-vivo performance. Differences in excipients or manufacturing processes between generic and innovator products could potentially alter the metabolic profile of the drug.

This document provides detailed application notes and protocols for the quantification of Des(isopropoxyethyl) Bisoprolol, a known impurity and potential metabolite of Bisoprolol (also cataloged as Bisoprolol EP Impurity A).[5] We will explore the regulatory rationale for monitoring such compounds and provide a validated, step-by-step bioanalytical method suitable for use in clinical bioequivalence studies.

Regulatory Rationale for Metabolite and Impurity Monitoring

The decision to measure metabolites in bioequivalence studies is guided by stringent regulatory frameworks established by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). While the parent drug remains the primary analyte for establishing bioequivalence, metabolite data can be crucial for a comprehensive evaluation.[6]

Core Principles from Regulatory Guidelines:

  • Primary Analyte: For most drugs, the parent compound is the preferred analyte as its concentration is considered most sensitive to changes in formulation and absorption.[6]

  • Active Metabolites: Measurement of an active metabolite is necessary if it contributes significantly to the overall safety and efficacy of the drug product.[7]

  • Presystemic Metabolism: Metabolites formed through presystemic (first-pass) metabolism in the gut wall or liver can be particularly important. Formulation differences could influence the extent of this metabolism, an effect that might not be fully captured by measuring only the parent drug in systemic circulation.[7][8]

  • Pro-drugs: For pro-drugs, which are inactive until metabolized, the active metabolite is the primary moiety for bioequivalence assessment.[2]

  • Surrogate Measurement: In rare and exceptional cases where the parent drug's concentration is too low to be reliably measured in the systemic circulation, a major active metabolite may be used as a surrogate.[9][10]

For Bisoprolol, approximately 50% of the drug is excreted unchanged, while the remainder is converted to pharmacologically inactive polar metabolites.[11] Therefore, the parent drug is the appropriate primary analyte for BE assessment. The analysis of this compound serves as supportive evidence to confirm that the metabolic and impurity profiles of the test and reference products are alike, ensuring no unexpected "metabolic switching" or impurity exposure due to formulation differences.

Metabolite_Analysis_Decision_Tree start Start: BE Study for a New Generic q_prodrug Is the parent drug an inactive pro-drug? start->q_prodrug measure_metabolite YES: Measure active metabolite as the primary analyte. q_prodrug->measure_metabolite Yes q_parent_measurable NO: Can the parent drug concentration be reliably measured? q_prodrug->q_parent_measurable No measure_parent YES: Measure parent drug as the primary analyte. q_parent_measurable->measure_parent Yes surrogate_metabolite NO (Exceptional Case): Measure major active metabolite as a surrogate. q_parent_measurable->surrogate_metabolite No q_active_metabolite Does the drug have major active metabolites contributing to safety/efficacy? measure_parent->q_active_metabolite measure_both YES: Measure both parent drug and active metabolite(s). q_active_metabolite->measure_both Yes end_node Supportive Analysis: Consider measuring significant inactive metabolites/impurities (e.g., Des(isopropoxyethyl) Bisoprolol) to ensure comparable profiles. q_active_metabolite->end_node No

Caption: Decision tree for metabolite analysis in bioequivalence studies.

Bioanalytical Protocol: LC-MS/MS Quantification in Human Plasma

The simultaneous quantification of Bisoprolol and this compound requires a highly sensitive and selective method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application, offering excellent specificity and low detection limits in complex biological matrices.[12][13]

Principle & Rationale

This protocol employs a robust sample preparation step using Solid Phase Extraction (SPE) to isolate the analytes from plasma proteins and interferences. The cleaned extract is then analyzed by reverse-phase LC-MS/MS. A stable isotope-labeled (deuterated) internal standard (IS), such as Bisoprolol-d5 or this compound-d7, is crucial.[3][14] The IS is added at the beginning of the sample preparation process and corrects for variability in extraction recovery and matrix effects, ensuring high accuracy and precision.

Protocol 1: Plasma Sample Preparation via Solid Phase Extraction (SPE)
  • Thaw Samples : Thaw human plasma samples (collected from the BE study) and internal standard (IS) working solutions at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting : In a labeled polypropylene tube, aliquot 200 µL of the human plasma sample.

  • Internal Standard Addition : Add 25 µL of the IS working solution (containing Bisoprolol-d5 and/or this compound-d7 in methanol) to each plasma sample. Vortex for 10 seconds.

    • Rationale: Adding the IS early ensures it undergoes the exact same extraction process as the analytes, providing the most accurate correction.

  • Pre-treatment : Add 200 µL of 2% formic acid in water to each tube. Vortex for 10 seconds.

    • Rationale: Acidification disrupts protein binding and ensures the analytes, which are basic compounds, are in their ionized state, promoting retention on the cation-exchange SPE sorbent.

  • SPE Cartridge Conditioning : Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing :

    • Wash 1: Add 1 mL of 2% formic acid in water to the cartridge to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to the cartridge to remove non-polar, non-basic interferences.

    • Rationale: The two-step wash ensures a clean final extract. The acidic water wash removes salts and polar molecules, while the methanol wash removes lipids and other non-polar compounds. The basic analytes remain bound to the cation-exchange sorbent.

  • Elution : Elute the analytes from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Rationale: The basic elution solvent neutralizes the charge on the analytes, releasing them from the cation-exchange sorbent.

  • Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex thoroughly.

  • Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.

Protocol 2: LC-MS/MS Instrumental Analysis

The following tables provide recommended starting parameters for the LC-MS/MS system. These should be optimized for the specific instrumentation used.

Table 1: Recommended Liquid Chromatography (LC) Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds like Bisoprolol and its metabolite.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes good peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC-MS, balancing speed and separation.
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min.A gradient elution is necessary to effectively elute the analytes and clean the column between injections.
Injection Volume 5 µLA small injection volume is sufficient for sensitive MS detection and minimizes column overload.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

Table 2: Recommended Tandem Mass Spectrometry (MS/MS) Parameters

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)Ionization Mode
Bisoprolol 326.2116.125ESI Positive
This compound 240.172.120ESI Positive
Bisoprolol-d5 (IS) 331.2116.125ESI Positive

Note: The precursor ion for this compound (C13H21NO3, MW: 239.31) is [M+H]⁺ = 240.1.[15] The product ion (72.1) corresponds to the fragmentation of the isopropylamino side chain. MRM transitions and collision energies must be optimized empirically on the specific mass spectrometer being used.

Application in the Bioequivalence Study Workflow

The validated bioanalytical method is a critical component of the overall BE study. The workflow integrates clinical conduct with laboratory analysis and final statistical assessment.

BE_Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Pharmacokinetic & Statistical Phase screening Subject Screening & Enrollment randomization Randomization to Treatment Sequence screening->randomization dosing_period1 Period 1: Dosing (Test or Reference) randomization->dosing_period1 sampling1 Serial Blood Sampling (e.g., 0-48h) dosing_period1->sampling1 washout Washout Period (>7 half-lives) sampling1->washout dosing_period2 Period 2: Crossover Dosing (Alternate Product) washout->dosing_period2 sampling2 Serial Blood Sampling (e.g., 0-48h) dosing_period2->sampling2 sample_prep Plasma Sample Preparation (Protocol 1) sampling2->sample_prep lcms_analysis LC-MS/MS Analysis (Protocol 2) sample_prep->lcms_analysis quantification Data Processing & Concentration Calculation lcms_analysis->quantification pk_analysis Pharmacokinetic Analysis (Calculate AUC, Cmax for Parent & Metabolite) quantification->pk_analysis stats Statistical Analysis (ANOVA) Calculate 90% CI for Parent Drug PK Parameters pk_analysis->stats be_conclusion Bioequivalence Conclusion (90% CI within 80-125%)[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH10A6QuKrXR9K7I_f5Kg-GPUf5edKaCJpwYPrIKcrJyb6Ly_tOeBSe5rm1Mr-rcsedEOIWItmfVcfXY7R4_gQ-BWrljxhVpM09WtgAniVK6NYvhyw2N7Ez2qWizHQSmwlHqutGanQ_s99gBCc%3D)][[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_tA5ZgmIpeFoVscuxRwnA4aXvGvqP0ZPcxolpIr0ZuRW40TBfrRtvi4x6nHo55sFgjbls_MnKl-qNsicG5Xp9lX-Ptg0yS_xFBw3ONFsaHeUQ3Dvj6gK2NMvL4Y13D08z6W3u)] stats->be_conclusion

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Co-elution of Des(isopropoxyethyl) Bisoprolol with Fumaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Des(isopropoxyethyl) Bisoprolol and fumaric acid during chromatographic analysis. This guide provides in-depth troubleshooting strategies, experimental protocols, and the scientific rationale behind them to empower you to resolve this common separation issue.

Understanding the Challenge: Why Do this compound and Fumaric Acid Co-elute?

This compound, also known as Bisoprolol Impurity A, is a metabolite and a key related substance of the beta-blocker Bisoprolol.[1][2] In many pharmaceutical formulations, Bisoprolol is present as its fumarate salt, meaning fumaric acid is a common counter-ion and excipient. The co-elution of these two compounds during reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a frequent analytical hurdle.

The primary reason for this co-elution lies in their significantly different chemical properties under typical RP-HPLC conditions.

  • This compound is a basic compound containing a secondary amine. Its retention is highly dependent on the pH of the mobile phase. At low pH, the amine group is protonated, making the molecule more polar and thus less retained on a non-polar stationary phase like C18.[3][4]

  • Fumaric acid is a small, polar dicarboxylic acid.[5] It is often poorly retained on traditional C18 columns, eluting at or near the void volume, especially at higher pH where it is fully ionized.[6]

The challenge arises when chromatographic conditions cause both the highly polar, ionized fumaric acid and the protonated, more polar form of this compound to have very similar, and often minimal, retention on the column, leading to their co-elution.[6]

Here, we present a series of frequently asked questions and troubleshooting guides to systematically address and resolve this separation challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My this compound peak is co-eluting with the fumaric acid peak at the beginning of my chromatogram. What is the first step I should take?

Answer: The most critical parameter to adjust is the mobile phase pH . The significant difference in the acidic and basic nature of fumaric acid and this compound allows for manipulation of their retention times by altering the pH.

Scientific Rationale: The ionization state of both molecules is dictated by the mobile phase pH in relation to their pKa values.

  • Fumaric Acid: pKa1 ≈ 3.03, pKa2 ≈ 4.44.[7]

  • This compound: Predicted pKa ≈ 9.5 (for the secondary amine, similar to Bisoprolol) and ~13.86 (for the alcohol group).[1][8]

At a mobile phase pH around 3, fumaric acid will be partially protonated (less polar), increasing its retention on a reversed-phase column. Conversely, the secondary amine of this compound will be fully protonated (more polar), decreasing its retention. By carefully controlling the pH below the pKa1 of fumaric acid, we can achieve a separation where the more retained fumaric acid is resolved from the less retained this compound. Published methods have demonstrated successful separation of Bisoprolol Impurity A and fumaric acid using a mobile phase pH of around 2.6 to 3.0.[6][9]

Troubleshooting Workflow: pH Adjustment

Caption: Workflow for troubleshooting co-elution via pH adjustment.

FAQ 2: I've adjusted the pH to around 2.8, but the resolution is still not optimal. What other mobile phase parameters can I modify?

Answer: If pH adjustment alone is insufficient, the next steps involve optimizing the organic modifier concentration, considering a different organic modifier, or using ion-pair reagents.

A. Organic Modifier Concentration (Gradient vs. Isocratic Elution):

  • Isocratic Elution: If you are using an isocratic method, a slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention of both compounds, potentially improving resolution. However, this will also increase the analysis time.

  • Gradient Elution: A shallow gradient at the beginning of the run can be very effective. Starting with a lower percentage of organic modifier and slowly increasing it can help to better separate early eluting peaks. Several studies on the separation of bisoprolol and its impurities utilize gradient elution to achieve optimal resolution.[6]

B. Choice of Organic Modifier:

Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. They offer different selectivities. If you are using acetonitrile, switching to methanol, or using a combination of both, can alter the elution order and improve separation.

C. Ion-Pair Chromatography:

For challenging separations of ionic compounds, ion-pair chromatography can be employed. An anionic ion-pairing agent (e.g., sodium 1-heptanesulfonate) can be added to the mobile phase. This agent will pair with the protonated basic analyte (this compound), increasing its hydrophobicity and thus its retention time. This can effectively pull it away from the early-eluting fumaric acid. Some studies have shown improved separation of bisoprolol impurity A from fumaric acid with the addition of alkansulfonic acids to the mobile phase.[6]

Experimental Protocol: Ion-Pair Chromatography Method Development

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 10 mM Phosphate buffer with 5 mM Sodium 1-heptanesulfonate, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 225 nm

    • Temperature: 25 °C

  • Procedure:

    • Start with a low percentage of Mobile Phase B (e.g., 10-15%).

    • Inject the sample and observe the retention times.

    • If retention of this compound is excessive, increase the percentage of Mobile Phase B.

    • If resolution is still insufficient, adjust the concentration of the ion-pairing reagent (e.g., from 5 mM to 10 mM).

FAQ 3: Can changing the stationary phase help resolve the co-elution?

Answer: Yes, modifying the stationary phase chemistry can provide a different selectivity and is a powerful tool for resolving co-eluting peaks.

Stationary Phase Options:

Stationary PhasePrinciple of SeparationSuitability for this Application
C8 (Octylsilane) Less hydrophobic than C18.Can provide different selectivity for polar compounds. A C8 column has been shown to affect the retention of bisoprolol impurity A and fumaric acid, leading to their separation.[6]
Phenyl-Hexyl Offers π-π interactions in addition to hydrophobic interactions.The aromatic ring in this compound can interact with the phenyl groups of the stationary phase, potentially altering its retention relative to fumaric acid.
Polar-Embedded Contains a polar group (e.g., carbamate) embedded in the alkyl chain.These columns are more compatible with highly aqueous mobile phases and can offer unique selectivity for polar compounds.
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.This is a good alternative for very polar compounds that are not well-retained in reversed-phase mode. Fumaric acid, being highly polar, would be more retained in HILIC, while the less polar this compound would elute earlier, reversing the typical elution order seen in RP-HPLC.

Decision Tree for Method Modification

Caption: Decision-making workflow for advanced troubleshooting.

Summary of Key Troubleshooting Parameters

ParameterRecommended ActionScientific Rationale
Mobile Phase pH Adjust to pH 2.6-3.0.Maximizes the difference in ionization and polarity between the acidic fumaric acid and the basic this compound.
Organic Modifier Decrease percentage for isocratic or use a shallow gradient. Try switching from acetonitrile to methanol.Increases retention and can alter selectivity.
Ion-Pairing Reagent Add an anionic ion-pairing agent (e.g., heptanesulfonate).Increases the retention of the basic analyte by forming a more hydrophobic ion pair.
Stationary Phase Switch from C18 to C8, Phenyl-Hexyl, or consider HILIC.Provides different separation selectivity based on varying hydrophobic, π-π, or hydrophilic interactions.
Temperature Adjust column temperature (e.g., 25-40 °C).Can influence selectivity, though usually has a smaller effect than mobile phase composition.

References

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2021). DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BISOPROLOL FUMARATE IN DOSAGE FORMS BY HPLC-UV-DAD. Macedonian Journal of Chemistry and Chemical Engineering, 40(2), 263-276. [Link]

  • Wikipedia. (n.d.). Fumaric acid. Retrieved from [Link]

  • Jain, D. K., Patel, P., & Patel, N. (2012). Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets. Indian Journal of Pharmaceutical Sciences, 74(2), 153–157. [Link]

  • Jetir. (2019). DEVELOPMENT AND VALIDATION OF RP -HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF BISOPROLOL FUMARATE AND TELMISARTAN IN BULK AND PHA. JETIR, 6(6). [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2023). Chromatographic Techniques for Assessment of Bisoprolol Fumarate and Perindopril Arginine in Solid Formulations under Various Stress Conditions and Application to Six Sigma, Content Uniformity, and Comparative Dissolution Approaches. Journal of AOAC INTERNATIONAL, 106(4), 933–945. [Link]

  • Szalka, M., et al. (2012). Analysis of Related Substances in Bisoprolol Fumarate on Sub-2-μm Adsorbents. Journal of Chromatographic Science, 51(2), 163-170. [Link]

  • ijpar.com. (n.d.). Development and validation of RP-HPLC method for the simultaneous estimation of bisoprolol fumarate and telmisartan from pharmac. Retrieved from [Link]

  • ResearchGate. (2012). Analysis of Related Substances in Bisoprolol Fumarate on Sub-2-mu m Adsorbents. [Link]

  • ResearchGate. (n.d.). Quantitative Determination of Bisoprolol Fumarate by HPLC. I. Method validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the intensity of the reaction of BIS with NBD-Cl. Retrieved from [Link]

  • Tropical Journal of Pharmaceutical and Life Sciences. (n.d.). Retrieved from [Link]

  • ResearchGate. (2017). Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets. [Link]

  • LCGC International. (2011). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • An-Najah National University. (n.d.). Bisoprolol Fumarate: An Exploration on its Properties and Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). Bisoprolol. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. [Link]

  • An-Najah National University. (n.d.). Bisoprolol Fumarate: An Exploration on its Properties and Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2018). Investigation of the retention mechanisms of amlodipine besylate, bisoprolol fumarate, and their impurities on three different HILIC columns. [Link]

  • International Knowledge Press. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. [Link]

  • Pharmaffiliates. (n.d.). This compound-d7. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). effect of hydrophilic and hydrophobic polymer on in vitro dissolution and permeation of bisoprolol fumarate through transdermal patch. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of bisoprolol fumarate. Retrieved from [Link]

  • PubChem. (n.d.). Fumaric Acid. Retrieved from [Link]

Sources

Improving resolution of Bisoprolol impurity peaks in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bisoprolol impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for improving the resolution of Bisoprolol and its impurity peaks during High-Performance Liquid Chromatography (HPLC) analysis. As Senior Application Scientists, we've structured this guide to not only provide solutions but also to explain the scientific reasoning behind them, ensuring a robust and reliable analytical process.

Troubleshooting Guide: Enhancing Peak Resolution

Poor resolution between the main active pharmaceutical ingredient (API) peak and its impurities is a common challenge in HPLC analysis. This can lead to inaccurate quantification and compromise the quality assessment of the drug substance. Below are common scenarios and systematic approaches to resolve them.

Scenario 1: Co-elution or Poor Resolution Between Bisoprolol and a Known Impurity

Initial Observation: The peak for a known impurity is either completely merged or appears as a shoulder on the main Bisoprolol peak, making accurate integration impossible.

Systematic Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: Bisoprolol is a basic compound. Its retention and the retention of its impurities can be significantly altered by the pH of the mobile phase. A slight change in pH can modify the ionization state of the analytes, thus affecting their interaction with the stationary phase and improving separation.

    • Protocol:

      • Identify the pKa of Bisoprolol and the impurity, if known.

      • Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compounds to ensure they are either fully ionized or fully unionized.

      • Prepare a series of mobile phases with incremental pH changes (e.g., ±0.2 pH units) around the initial pH.

      • Inject the sample with each mobile phase and observe the change in resolution. A mobile phase pH of around 3.0, adjusted with phosphoric acid, has been shown to be effective.[1][2]

  • Modification of Organic Modifier Concentration:

    • Rationale: The type and concentration of the organic solvent in the mobile phase directly influence the retention times of compounds in reversed-phase HPLC. By systematically varying the organic modifier (e.g., acetonitrile or methanol) percentage, you can modulate the elution strength and improve the separation between closely eluting peaks.

    • Protocol:

      • If using an isocratic method, systematically decrease the percentage of the organic modifier in the mobile phase by 2-5% increments. This will increase retention times and potentially improve resolution.

      • Conversely, if the peaks are too retained and broad, a slight increase in the organic modifier percentage might sharpen the peaks and improve resolution.

      • Consider switching the organic modifier. For example, if using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can alter the elution order and improve separation.

  • Gradient Elution Optimization:

    • Rationale: For complex samples with multiple impurities, a gradient elution is often necessary. A shallow gradient provides more time for closely eluting compounds to separate.

    • Protocol:

      • If already using a gradient, decrease the slope of the gradient in the region where Bisoprolol and the impurity elute. For example, if the elution occurs during a ramp from 20% to 40% organic over 10 minutes, try extending this ramp to 20 minutes.

      • Introduce an isocratic hold at a specific organic concentration just before the elution of the critical pair to allow for better separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column for Bisoprolol impurity analysis?

A C18 column is the most commonly used and recommended stationary phase for the analysis of Bisoprolol and its impurities.[3][4] A column with dimensions such as 4.6 mm x 12.5 cm and a packing of L7 is specified in the United States Pharmacopeia (USP) monograph for Bisoprolol Fumarate.[5][6] For higher efficiency and better resolution, columns with smaller particle sizes (e.g., sub-2 µm) can be considered, though this may require an ultra-high-performance liquid chromatography (UHPLC) system to handle the higher backpressure.

Q2: How does temperature affect the resolution of Bisoprolol and its impurities?

Column temperature is a critical parameter that can influence peak shape and selectivity.

  • Increased Temperature: Generally, higher temperatures (e.g., 30-40°C) decrease the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. In some cases, this can improve resolution.

  • Decreased Temperature: Lowering the temperature increases retention and can sometimes enhance the separation of critical pairs.

It is advisable to study the effect of temperature in a range (e.g., 25-40°C) to find the optimal condition for your specific separation.

Q3: My Bisoprolol peak is tailing. What are the common causes and solutions?

Peak tailing for a basic compound like Bisoprolol is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.

  • Solutions:

    • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., below 3). At this pH, the silanol groups are protonated and less likely to interact with the protonated Bisoprolol molecule.

    • Use of Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing the tailing of the analyte peak.

    • Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.

Q4: Can I use a different detector wavelength for better sensitivity of impurities?

While the USP monograph for Bisoprolol Fumarate often specifies detection at 273 nm[3][5], it is beneficial to determine the UV spectra of your specific impurities. Some impurities may have a different UV maximum, and monitoring at a different wavelength could improve their detection and quantification. A photodiode array (PDA) detector is highly recommended for method development as it allows for the simultaneous acquisition of spectra across a range of wavelengths. Some studies have used wavelengths such as 225 nm or 226 nm for the analysis of Bisoprolol and its degradation products.[4][7]

Visualizing the Troubleshooting Workflow

To provide a clearer, systematic approach to troubleshooting, the following workflow diagram illustrates the decision-making process when encountering poor peak resolution.

TroubleshootingWorkflow Start Poor Peak Resolution Observed CheckSystemSuitability Verify System Suitability (e.g., USP monograph method) Start->CheckSystemSuitability AdjustMobilePhase Modify Mobile Phase CheckSystemSuitability->AdjustMobilePhase AdjustpH Adjust pH AdjustMobilePhase->AdjustpH Isocratic OptimizeGradient Optimize Gradient Profile AdjustMobilePhase->OptimizeGradient Gradient AdjustOrganic Change Organic Modifier % AdjustpH->AdjustOrganic ChangeSolvent Switch Organic Solvent (e.g., ACN to MeOH) AdjustOrganic->ChangeSolvent ResolutionOK Resolution Acceptable? ChangeSolvent->ResolutionOK ShallowGradient Implement Shallower Gradient OptimizeGradient->ShallowGradient IsocraticHold Introduce Isocratic Hold ShallowGradient->IsocraticHold IsocraticHold->ResolutionOK ChangeColumn Evaluate Stationary Phase DifferentChemistry Try Different Column Chemistry (e.g., Phenyl, Cyano) ChangeColumn->DifferentChemistry SmallerParticles Use Column with Smaller Particles DifferentChemistry->SmallerParticles SmallerParticles->Start ResolutionOK->ChangeColumn No End Final Method ResolutionOK->End Yes

Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

Data Summary Table: Typical Starting Conditions

For reference, the following table summarizes typical starting parameters for Bisoprolol impurity analysis based on pharmacopeial methods and scientific literature.

ParameterRecommended ConditionRationale
Column C18 (L1/L7 packing), 4.6 x 150 mm, 5 µmProvides good retention and selectivity for Bisoprolol and related substances.
Mobile Phase A Phosphate or Acetate BufferBuffers the mobile phase to a consistent pH, crucial for reproducible retention times.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
pH 2.5 - 4.0Suppresses the ionization of silanol groups, reducing peak tailing for the basic Bisoprolol molecule.
Detection 225-275 nm (PDA recommended)273 nm is common, but a PDA allows for optimal wavelength selection for all impurities.[3][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °CProvides stable retention times.

References

  • Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. ResearchGate. Available at: [Link]

  • Bisoprolol API Impurity Manufacturers. Anant Pharmaceuticals Pvt. Ltd. Available at: [Link]

  • Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry: A Combination of Targeted and Untargeted Approaches using a Synthesis Reaction Matrix and General Unknown Comparative Screening. Journal of Chromatography Open. Available at: [Link]

  • Bisoprolol Fumarate USP. Scribd. Available at: [Link]

  • Validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. International Journal of Pharmacy. Available at: [Link]

  • Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor. Available at: [Link]

  • Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. Journal of Chemical Health Risks. Available at: [Link]

  • Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Bisoprolol-impurities. Pharmaffiliates. Available at: [Link]

  • Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. ResearchGate. Available at: [Link]

  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society. Available at: [Link]

  • Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry: A Combination of Targeted and Untargeted Approaches using a Synthesis Reaction Matrix and General Unknown Comparative Screening. Semantic Scholar. Available at: [Link]

  • Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. ResearchGate. Available at: [Link]

  • Bisoprolol Impurities. SynZeal. Available at: [Link]

  • An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. ResearchGate. Available at: [Link]

  • Bisoprolol Fumarate-impurities. Pharmaffiliates. Available at: [Link]

  • Quantitative Determination of Bisoprolol Fumarate by HPLC. I. Method validation. ResearchGate. Available at: [Link]

  • Fast RP-HPLC Method for the Determination of Bisoprolol. ResearchGate. Available at: [Link]

  • Bisoprolol Fumarate. Scribd. Available at: [Link]

  • Bisoprolol Fumarate USP 2025. Trungtamthuoc.com. Available at: [Link]

  • Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. SciSpace. Available at: [Link]

  • Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • A new validated RP-HPLC-UV DAD method for assay of bisoprolol fumarate and related substances in. ResearchGate. Available at: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of bisoprolol and enalapril in. ResearchGate. Available at: [Link]

  • Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. Journal of Chemical Health Risks. Available at: [Link]

  • Optimization of HILIC method for the analysis of bisoprolol and its impurities considering uncertainties in peak position. Semantic Scholar. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at: [Link]

  • Desirability Based Optimization and Validation of New RP-HPLC Method for Simultaneous Determination of Bisoprolol Fumarate, Hydrochlorothiazide and Their Impurities. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Des(isopropoxyethyl) Bisoprolol (Impurity A) Formation in Bisoprolol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for Bisoprolol synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to optimizing the synthesis of Bisoprolol, a crucial cardioselective β1-adrenergic receptor blocker. A significant challenge in the manufacturing process is the formation of process-related impurities, which can compromise the final product's purity, safety, and efficacy. One of the most common impurities is Des(isopropoxyethyl) Bisoprolol , also known as Bisoprolol Impurity A.[1][2][3] Controlling its formation is not merely a matter of yield optimization but a critical requirement for meeting stringent regulatory standards set by bodies like the ICH.

This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions. Our focus is to explain the causal mechanisms behind impurity formation and to provide actionable, field-proven strategies to proactively control them, ensuring a robust and reproducible synthesis.

Section 1: Understanding the Impurity: The "What and Why"

This section addresses the fundamental questions regarding this compound.

Q1: What exactly is this compound?

A: this compound, officially designated as Bisoprolol EP Impurity A, is a process-related impurity and a potential degradation product in the synthesis of Bisoprolol.[4][5] Its chemical name is (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol, and its CAS number is 62572-93-4.[4][6] The name "Des(isopropoxyethyl)" signifies the absence of the key -(CH₂)OCH(CH₃)₂ side chain that is characteristic of the Bisoprolol molecule. It arises from a competing reaction pathway involving the initial starting material.

Q2: Why is it critical to control the formation of this specific impurity?

A: Control over impurities is a cornerstone of pharmaceutical manufacturing. For this compound, the criticality stems from several factors:

  • Regulatory Compliance: Global regulatory bodies like the FDA and EMA, following ICH guidelines, mandate strict limits on impurities in Active Pharmaceutical Ingredients (APIs). Unidentified impurities are often limited to less than 0.1%.[7]

  • Structural Similarity: The impurity's structure is very similar to the final Bisoprolol product, which can make its removal during downstream purification steps, such as crystallization, exceptionally challenging.

  • Safety and Efficacy: The pharmacological and toxicological profiles of impurities are often unknown. Their presence can potentially impact the safety and therapeutic efficacy of the final drug product.

Q3: What is the primary mechanism of its formation during synthesis?

A: The formation of this compound is a direct consequence of an incomplete reaction in the first step of the most common Bisoprolol synthesis route. The synthesis typically begins with 4-hydroxybenzyl alcohol.[8][9]

  • Desired Pathway: 4-hydroxybenzyl alcohol is first etherified with 2-isopropoxyethanol to form the key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol. This intermediate then reacts with epichlorohydrin and subsequently isopropylamine to yield Bisoprolol.[8][10]

  • Impurity Pathway: If the initial etherification step is incomplete, unreacted 4-hydroxybenzyl alcohol is carried over. This unreacted starting material can then directly react with epichlorohydrin and isopropylamine in the subsequent steps, leading to the formation of this compound.[4][5]

The diagram below illustrates this mechanistic competition.

G SM 4-Hydroxybenzyl Alcohol INT Intermediate: 4-((2-isopropoxyethoxy)methyl)phenol SM->INT IMP This compound (Impurity A) SM->IMP Side Reaction: Unreacted Starting Material R1 2-Isopropoxyethanol R2 Epichlorohydrin R1->INT Step 1: Etherification R3 Isopropylamine API Bisoprolol (Desired Product) R2->API Steps 2 & 3: Epoxidation & Amination R2->IMP Side Reaction: Unreacted Starting Material R3->API Steps 2 & 3: Epoxidation & Amination R3->IMP Side Reaction: Unreacted Starting Material INT->API Steps 2 & 3: Epoxidation & Amination

Caption: Competing reaction pathways in Bisoprolol synthesis.

Section 2: Troubleshooting Guide for Impurity Formation

This guide provides a structured approach to diagnosing and resolving the root causes of high Impurity A levels. The primary focus is on the initial etherification step, as its success is paramount.

Symptom / Observation Potential Root Cause Recommended Action & Scientific Rationale
High levels (>0.1%) of Impurity A detected in the final API. Incomplete Etherification (Step 1): Unreacted 4-hydroxybenzyl alcohol is the direct precursor to the impurity.1. Optimize Catalyst System: The choice of acid catalyst is critical. Solid acid catalysts like silica sulfuric acid or Amberlyst-15 are often superior to mineral acids like H₂SO₄.[10] Rationale: Solid catalysts offer a high surface area, are easily removed by filtration (preventing downstream interference), and can lead to fewer byproducts compared to concentrated acids.[10] 2. Implement Azeotropic Water Removal: Use a solvent like toluene with a Dean-Stark apparatus. Rationale: Etherification is a condensation reaction that produces water. According to Le Châtelier's principle, removing water as it forms drives the reaction equilibrium towards the product, ensuring higher conversion of the starting material. 3. Adjust Molar Ratios: Ensure a slight excess of 2-isopropoxyethanol is used. Rationale: Using the more readily available reagent in excess helps to drive the reaction to completion and ensure the limiting reagent (4-hydroxybenzyl alcohol) is fully consumed.
In-process control (IPC) via HPLC shows significant unreacted 4-hydroxybenzyl alcohol after Step 1. 1. Insufficient Reaction Time or Temperature. 2. Inefficient Water Removal. 3. Catalyst Deactivation. 1. Profile the Reaction: Conduct time-course sampling to determine the optimal reaction time. Evaluate if a moderate increase in temperature (e.g., reflux) improves the conversion rate without generating other degradation products. Rationale: Reaction kinetics are fundamentally dependent on time and temperature. Establishing the reaction profile is essential for a robust process. 2. Verify Work-up Procedure: Ensure the post-reaction work-up effectively removes the catalyst and any aqueous residues before proceeding. Rationale: Residual acid or water can interfere with subsequent steps or cause degradation of the intermediate.
Impurity A levels are inconsistent across different batches. Process Variability: Lack of stringent control over critical process parameters (CPPs).1. Institute Rigorous In-Process Controls (IPCs): Do not proceed to the epoxidation step until HPLC analysis confirms that the level of 4-hydroxybenzyl alcohol in the intermediate is below the established limit (e.g., <0.1%). Rationale: A "gate" between steps ensures that variability from the initial step is not propagated and amplified in the final product. This is a core principle of Quality by Design (QbD).[11] 2. Control Raw Material Quality: Ensure the purity and water content of all starting materials and solvents are consistent. Rationale: The quality of inputs directly impacts the quality of the output. High water content in solvents or reactants can hinder the etherification reaction.

Section 3: Proactive Control Strategies & Recommended Protocols

To proactively minimize Impurity A, a robust process with well-defined controls is essential.

Protocol 3.1: Optimized Etherification of 4-Hydroxybenzyl Alcohol

This protocol is designed to maximize the conversion of the starting material.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, heating mantle, temperature probe, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: To the flask, add 4-hydroxybenzyl alcohol (1.0 eq), 2-isopropoxyethanol (1.2 eq), and toluene (approx. 10 mL per gram of starting material).

  • Catalyst Addition: Add the solid acid catalyst (e.g., silica sulfuric acid, 5 mol%).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and IPC analysis confirms the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature. Filter to remove the solid catalyst. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-((2-isopropoxyethoxy)methyl)phenol intermediate.

Protocol 3.2: In-Process Control (IPC) by HPLC

This method is crucial for monitoring the consumption of 4-hydroxybenzyl alcohol.

Parameter Condition
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 224 nm or 273 nm[12][13]
Injection Volume 10 µL
Column Temperature 30 °C
Acceptance Criteria Area % of 4-hydroxybenzyl alcohol < 0.1% before proceeding.
Logical Workflow for Impurity Control

The following workflow diagram illustrates the critical decision-making process based on IPCs to prevent impurity formation.

G A Step 1: Perform Etherification (Protocol 3.1) B IPC Analysis (HPLC) (Protocol 3.2) A->B C Is Unreacted SM < 0.1%? B->C D Purify Intermediate (e.g., Column Chromatography, Recrystallization) C->D No E Proceed to Step 2: Epoxidation C->E  Yes D->B Re-analyze

Caption: IPC-gated workflow for robust impurity control.

Section 4: Advanced FAQs

Q4: How can I purify my final Bisoprolol API if it is already contaminated with Impurity A?

A: While prevention is the best strategy, purification is possible, though it can be challenging.

  • Salt Formation and Crystallization: One effective lab-scale method involves converting the crude Bisoprolol base, contaminated with the impurity, into its fumarate salt. The salt is then recrystallized. This process can be repeated after converting the salt back to the base and re-forming the salt.[5] The difference in solubility between the fumarate salt of Bisoprolol and the impurity's salt can be exploited for purification.

  • Chromatography: For high-value material or reference standard preparation, preparative HPLC or flash column chromatography are effective but may not be economically viable for large-scale production.[5] A patented process mentions using a bed of neutral alumina to trap the impurity during the work-up of the Bisoprolol base.[14]

Q5: What are the best analytical techniques for detecting and quantifying Impurity A?

A: High-Performance Liquid Chromatography (HPLC) is the industry standard and regulatory-accepted method for detecting and quantifying related substances in Bisoprolol.[11][13] For structural confirmation and identification of unknown impurities, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool.[15]

References

  • Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. (2025). Research Journal of Pharmacy and Technology.
  • Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide. (2025). Benchchem.
  • Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. (n.d.).
  • Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2018). MDPI. [Link]

  • Preparation of Analytical Standard of Bisoprolol Impurity A. (2017). International Research Journal of Pure and Applied Chemistry.
  • Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. (2024). Journal of Chemical Health Risks.
  • An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. (2017). Indo American Journal of Pharmaceutical Research.
  • Preparation of Analytical Standard of Bisoprolol Impurity A. (2017). Index Copernicus.
  • CN115974710A - Bisoprolol fumarate impurity and preparation method thereof. (2023).
  • Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry. (2022). ResearchGate. [Link]

  • Bisoprolol Impurity 1 | 1346603-05-1. (n.d.). SynZeal. [Link]

  • WO2007069266A2 - A novel process for the synthesis of bisoprolol and its intermediate. (2007).

Sources

Technical Support Center: Bisoprolol Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Bisoprolol and its related impurities. This resource is designed for researchers, analytical scientists, and quality control professionals to troubleshoot and resolve common issues encountered during chromatographic analysis, with a specific focus on addressing the challenge of low impurity recovery. As Senior Application Scientists, we have compiled this guide based on established analytical principles and extensive field experience to ensure scientific integrity and practical utility.

Troubleshooting Guide: Low Recovery of Bisoprolol Impurities

Low recovery of impurities can compromise the accuracy and reliability of your analytical data, leading to out-of-specification results and challenges in drug development and quality control. This guide provides a systematic approach to diagnosing and resolving these issues.

Question 1: My impurity peaks are significantly smaller than expected, or absent altogether. What are the primary causes and how can I fix this?

Answer: Low or no recovery of bisoprolol impurities is a multifaceted issue. The root cause often lies in one of three areas: Sample Preparation, Chromatographic Conditions, or Analyte Stability. Let's break down the troubleshooting process.

Here is a visual guide to systematically troubleshoot low recovery issues.

Troubleshooting_Low_Recovery cluster_prep Sample Preparation Checks cluster_chrom Chromatographic Parameter Checks cluster_stability Analyte Stability Checks start Start: Low Impurity Recovery prep Step 1: Investigate Sample Preparation start->prep Begin Here chrom Step 2: Evaluate Chromatographic (HPLC) Parameters prep->chrom If problem persists p1 Verify Solute Solubility (Is the impurity soluble in the diluent?) prep->p1 stability Step 3: Assess Analyte Stability chrom->stability If problem persists c1 Mobile Phase pH & Composition (Critical for basic analytes) chrom->c1 resolved End: Issue Resolved stability->resolved Solution Found s1 Degradation in Solution (Due to light, temp, or diluent pH) stability->s1 p2 Check Extraction Efficiency (For complex matrices) p3 Evaluate for Adsorption (To glassware, vials, filters) c2 Column Health & Chemistry (Degradation, silanol interactions) c3 Injector & Flow Path Issues (Leaks, carryover, blockages) s2 Forced Degradation Insights (Understand impurity lability)

Caption: A step-by-step workflow for diagnosing low impurity recovery.

Question 2: How does my choice of sample diluent affect impurity recovery?

Answer: The sample diluent is a critical factor, especially concerning analyte solubility and stability.

  • Expertise & Experience: Bisoprolol and some of its impurities are basic compounds.[1][2] Dissolving them in a purely organic solvent or a neutral aqueous solution might lead to poor solubility for more polar impurities or degradation. The principle of "like dissolves like" is a good starting point, but for ionizable compounds, pH is paramount. If the sample solvent is too strong compared to the initial mobile phase, it can cause peak distortion (fronting) and affect retention.[3]

  • Trustworthiness (Self-Validating Protocol):

    Protocol: Optimizing Sample Diluent

    • Initial Assessment: Prepare your impurity standard in the initial mobile phase composition. This is often the safest choice to ensure compatibility with the chromatographic system.[4]

    • Solubility Check: Prepare separate, concentrated solutions of your available impurity standards in various diluents (e.g., Water, Acetonitrile, Methanol, and mixtures thereof, with and without acid/buffer). Visually inspect for complete dissolution.

    • Stability Test: Analyze the impurity solutions immediately after preparation and then again after several hours (e.g., 4, 8, 24 hours) while stored under the same conditions as your typical sample queue. A significant decrease in peak area indicates instability in the chosen diluent.

    • Recommendation: A diluent of water and acetonitrile (e.g., 65:35 v/v), as suggested in USP monographs for bisoprolol assay, is a robust starting point.[5][6] Adding a small amount of acid (like formic or phosphoric acid) to match the mobile phase pH can improve the stability and peak shape of basic impurities.

Question 3: I suspect my HPLC method, particularly the mobile phase, is the culprit. How do I investigate this?

Answer: For basic compounds like bisoprolol, the mobile phase pH is arguably the most critical parameter influencing retention, peak shape, and recovery.

  • Expertise & Experience: Bisoprolol has a secondary amine functional group, making it a basic compound.[1] At a pH well below its pKa, it will be fully protonated (ionized). In reversed-phase HPLC, strong interactions between these positively charged analytes and negatively charged residual silanol groups on the silica column packing can lead to peak tailing and irreversible adsorption, causing low recovery.[2][7]

  • Causality: To ensure consistent ionization and minimize silanol interactions, the mobile phase pH should be controlled with a suitable buffer and kept at least 1.5-2 pH units away from the analyte's pKa. Many methods for bisoprolol use a low pH (e.g., pH 2.8-4.0) to ensure full protonation of the amine, leading to consistent retention behavior.[5][8][9] The use of additives like triethylamine (a competing base) or heptafluorobutyric acid (an ion-pairing agent) in some official methods further serves to mask silanol activity or modify retention.[5][6]

  • Trustworthiness (Self-Validating Protocol):

    Protocol: Mobile Phase pH Optimization

    • Determine Analyte pKa: Find the pKa of bisoprolol and key impurities if available. Bisoprolol's pKa is approximately 9.0-9.4.

    • Select a Buffer: Choose a buffer effective in the desired pH range. Phosphate and formate buffers are common. Phosphate buffers are widely used but are not suitable for LC-MS.[10] Formate buffers are volatile and MS-compatible.

    • Systematic pH Study: Prepare mobile phases with identical organic solvent compositions but vary the aqueous buffer pH (e.g., pH 2.8, 3.5, 4.5, 6.0).

    • Analyze and Compare: Inject a solution containing bisoprolol and its impurities at each pH condition. Monitor peak area (recovery), tailing factor, and resolution.

    • Data Interpretation: You will likely observe that at very low pH, peak shape is sharp and recovery is high. As the pH approaches the pKa, peak tailing and loss of recovery may become evident.

    ParameterpH 2.8pH 4.0pH 7.0 (Unbuffered)
    Expected Impurity Peak Shape SymmetricalSymmetrical to slight tailingBroad, severe tailing
    Expected Impurity Recovery HighHigh to moderateLow to none
    Rationale Analyte is fully protonated, consistent interaction.Analyte is protonated, but silanol activity may increase.Inconsistent ionization, strong silanol interactions.
Question 4: Could my sample preparation be causing impurity loss before the sample even reaches the HPLC?

Answer: Absolutely. Analyte loss during sample preparation is a common, yet often overlooked, source of low recovery.

  • Expertise & Experience: This can happen through several mechanisms:

    • Incomplete Extraction: For complex matrices like biological fluids or finished dosage forms, the extraction procedure may not be efficient for all impurities, especially if they have different polarities from the parent drug.[11][12]

    • Adsorption: Highly active or "sticky" impurities can adsorb onto surfaces, such as glass vials, pipette tips, and, most notably, syringe filters. Using polypropylene vials can sometimes mitigate adsorption to glass.

    • Degradation: Bisoprolol is known to degrade under hydrolytic (acidic, alkaline), oxidative, and thermal stress.[1][8] If your sample preparation involves harsh conditions (e.g., high heat for dissolution, extreme pH) or extended storage, your impurities might be degrading before analysis.[10]

  • Trustworthiness (Self-Validating Protocol):

    Protocol: Evaluating Sample Preparation Losses

    • Filter Study:

      • Prepare a known concentration of your impurity standard.

      • Inject this solution directly (unfiltered) to get a reference peak area.

      • Take another aliquot of the same solution and pass it through the syringe filter you normally use.

      • Inject the filtered solution and compare the peak area to the unfiltered reference. A significant drop indicates adsorption to the filter material. Test different filter types (e.g., PTFE, Nylon, PVDF) to find a compatible one.

    • Extraction Recovery Experiment (for complex matrices):

      • Prepare a blank matrix sample (e.g., placebo tablet blend).

      • Spike the blank matrix with a known amount of the impurity standard before the extraction step.

      • Process this spiked sample through your entire sample preparation procedure.

      • Compare the resulting peak area to a standard prepared by spiking the final extracted blank solution. The ratio of these areas gives you the extraction recovery. A low value (<85%) indicates an inefficient extraction method that needs optimization.[13]

    • Solution Stability Check:

      • Prepare your final sample solution as you normally would.

      • Inject it immediately (T=0) and then at set time intervals (e.g., T=2h, T=4h, T=8h, T=24h), keeping the sample in the autosampler.

      • A progressive decrease in the impurity peak area suggests the analyte is degrading in your sample matrix/diluent. Consider refrigerating the autosampler tray or reducing batch run times.

Frequently Asked Questions (FAQs)

Q1: What are the most common known impurities of Bisoprolol? Bisoprolol has several potential impurities arising from synthesis and degradation. Forced degradation studies have identified impurities formed under various stress conditions like acid/base hydrolysis, oxidation, and heat.[1] Some of the commonly cited impurities include those designated by pharmacopoeias (e.g., Impurity A, D, G, K) and others identified in literature.[10][14][15]

Table: Known Bisoprolol Impurities and Formation Conditions

Impurity Name/Designation Typical Formation Condition Reference
Impurity A Acidic and Alkaline Hydrolysis, Oxidation, Thermal, Photodegradation [1][10]
Impurity D Acidic Hydrolysis [10]
Impurity G Alkaline Hydrolysis, Photodegradation [10]
Impurity K Alkaline Hydrolysis, Oxidation, Thermal, Photodegradation [10]

| Impurity L | Acidic and Alkaline Hydrolysis, Oxidation, Thermal, Photodegradation |[10] |

Q2: My column backpressure is high and my peaks are broad. Could this be related to low recovery? Yes, high backpressure and broad peaks are often symptoms of underlying issues that also cause low recovery.[2][16] A blockage in the column inlet frit, caused by particulate matter from unfiltered samples or mobile phase precipitation, can lead to high pressure.[16] This blockage can also act as an active site for irreversible analyte adsorption. Similarly, column degradation (loss of stationary phase) leads to peak broadening and can expose more active silanol sites, worsening recovery for basic analytes.[2][7]

Protocol: Column Cleaning and Regeneration

  • Disconnect from Detector: First, disconnect the column from the detector to avoid contamination.

  • Reverse Flush: Reverse the column direction and flush with a series of solvents, moving from weakest to strongest. A typical sequence for a C18 column is:

    • Mobile phase without buffer (e.g., Water/Acetonitrile)

    • 100% Water (to remove salts)

    • 100% Isopropanol

    • 100% Acetonitrile

    • 100% Isopropanol

  • Re-equilibration: Return the column to the normal flow direction and equilibrate thoroughly with your mobile phase until the baseline is stable.

Q3: Can autosampler carryover be mistaken for low recovery? Carryover can complicate recovery assessments. If a small amount of an impurity from a previous, more concentrated sample appears in a subsequent blank or sample injection, it can create confusion.[4] However, it doesn't typically cause low recovery; rather, it leads to inaccurate quantification. The primary cause of low recovery is the loss of analyte, not its appearance where it shouldn't be. To address carryover, improve the needle wash procedure in your autosampler method, using a wash solvent that is strong enough to solubilize all analytes.[4]

References

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. Available from: [Link]

  • Popa, D. S., et al. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. Farmacia, 63(5), 736-741. Available from: [Link]

  • Patel, H., et al. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor, 10(9), 11-19. Available from: [Link]

  • Rao, P. S., et al. (2012). Validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. International Journal of Pharmacy, 2(3), 599-604. Available from: [Link]

  • Tapkir, P. S., et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research, 59(3), 1182-1189. Available from: [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. Available from: [Link]

  • Popa, D. S., et al. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. ResearchGate. Available from: [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available from: [Link]

  • WelchLab. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. Available from: [Link]

  • Kumar, A., et al. (2023). Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. World Journal of Pharmaceutical Research, 12(2), 1605-1616. Available from: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]

  • LC-GC. (2002). Troubleshooting. LC-GC. Available from: [Link]

  • USP Monographs: Bisoprolol Fumarate Tablets. U.S. Pharmacopeia. Available from: [Link]

  • ResearchGate. Chemical names and structures of impurities of bisoprolol and hydrochlorothiazide. ResearchGate. Available from: [Link]

  • AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available from: [Link]

  • USP Monographs: Bisoprolol Fumarate. USP29-NF24. Available from: [Link]

  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Phenomenex. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • Trajković, J., et al. (2021). Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage form. Macedonian Pharmaceutical Bulletin, 67(1), 35-46. Available from: [Link]

Sources

Technical Support Center: Des(isopropoxyethyl) Bisoprolol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Identifying and Mitigating Ion Suppression in LC-MS/MS Bioanalysis

Welcome to the technical support center for the bioanalysis of Des(isopropoxyethyl) Bisoprolol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression during LC-MS/MS analysis. As a metabolite of the widely used beta-blocker Bisoprolol, accurate quantification of this analyte is critical.[1][2] This document provides in-depth, field-proven insights and step-by-step troubleshooting protocols to ensure the integrity and reliability of your experimental results.

Ion suppression is a type of matrix effect where co-eluting components from a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4][5] This phenomenon can lead to decreased sensitivity, poor accuracy, and high variability in quantitative analysis.[6] This guide will walk you through diagnosing the root cause of suppression and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: My signal for this compound is unexpectedly low and inconsistent. Could this be ion suppression?

A1: Yes, low and variable signal intensity are classic symptoms of ion suppression. This occurs when other molecules from your sample matrix compete with your analyte for ionization in the MS source.[3][4] To confirm this, you should first check system suitability (e.g., inject a standard in a pure solvent). If the system is performing correctly, the issue is likely a matrix effect. The most definitive way to diagnose ion suppression is by performing a post-column infusion experiment.[7][8][9]

Q2: What is the single most effective way to compensate for ion suppression?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[3][10] A SIL-IS, such as "this compound-d7," has nearly identical chemical and physical properties to the analyte.[2] It will co-elute and experience the same degree of ion suppression, allowing for an accurate and reproducible analyte-to-IS ratio, even if the absolute signal intensity varies between samples.[8][10]

Q3: Can I just dilute my sample to reduce the matrix effect?

A3: Diluting the sample can be a simple and effective first step, as it reduces the concentration of interfering matrix components.[10][11] However, this strategy is only viable if the concentration of this compound in your samples is high enough to remain well above the lower limit of quantification (LLOQ) after dilution. For trace-level analysis, dilution may cause your analyte signal to be lost entirely.

Q4: My lab uses a simple protein precipitation (PPT) protocol. Is this sufficient?

A4: While protein precipitation is a fast and easy sample preparation technique, it is often the least effective for removing matrix components that cause ion suppression, particularly phospholipids.[12][13] Phospholipids are a major cause of ion suppression in plasma and serum samples and are not efficiently removed by PPT.[7] If you are experiencing significant suppression, a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is highly recommended.[3][12]

Troubleshooting Workflows & In-Depth Guides
Guide 1: Diagnosing Ion Suppression with a Post-Column Infusion Experiment

This experiment is the most powerful tool for visualizing precisely where in your chromatogram ion suppression is occurring.[8][14] It allows you to determine if your analyte's retention time coincides with a region of high matrix interference.

Objective: To identify the retention time windows where co-eluting matrix components suppress the MS signal.

Experimental Protocol:

  • Setup: Configure your LC-MS/MS system as you normally would for your analysis.

  • Infusion Line: Using a T-fitting, connect a syringe pump to the fluid path between your analytical column and the MS ion source.

  • Analyte Solution: Prepare a solution of this compound (and its SIL-IS, if available) in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).

  • Infusion: Begin infusing this solution at a low, constant flow rate (e.g., 10 µL/min). You should see a stable, elevated baseline signal for your analyte's MRM transition.

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma that has undergone your sample preparation procedure).

  • Analysis: Monitor the analyte's signal throughout the chromatographic run. Any significant drop or dip in the stable baseline indicates a region of ion suppression.[8][15][16] A flat baseline indicates no suppression from the injected matrix.

Interpreting the Results:

If you observe a significant drop in signal at the same retention time as your this compound peak, you have confirmed that ion suppression is negatively impacting your analysis. The logical next step is to either improve your sample cleanup or modify your chromatography to move the analyte peak away from this suppression zone.[8]

G cluster_0 Diagnosis Phase cluster_1 Analysis & Action start Start: Inconsistent Analyte Signal infusion Perform Post-Column Infusion Experiment start->infusion observe Monitor Analyte Signal Baseline During Blank Matrix Injection infusion->observe decision Suppression Zone Co-elutes with Analyte? observe->decision no_issue No Significant Suppression. Investigate Other Causes. decision->no_issue No issue Confirmed Ion Suppression. decision->issue Yes action Implement Mitigation Strategy: 1. Improve Sample Prep 2. Optimize Chromatography issue->action

Caption: Workflow for diagnosing ion suppression.

Guide 2: Selecting the Right Sample Preparation Strategy

Improving sample preparation is the most direct way to remove interfering matrix components before they enter the LC-MS system.[3][12] The choice of technique involves a trade-off between cleanliness, recovery, cost, and complexity.

Technique Principle Pros Cons Best For...
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., Acetonitrile).Fast, simple, inexpensive.Least effective. Does not remove phospholipids or salts, leading to significant ion suppression.[13]High-throughput screening where precision is less critical.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on pH and polarity.Can provide very clean extracts. Removes non-polar lipids and salts effectively.Can be labor-intensive; analyte recovery may be low, especially for more polar compounds.[13]Removing highly non-polar interferences. Requires careful pH optimization.[12]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a strong solvent.Highly effective and selective. Can remove proteins, salts, and phospholipids. Amenable to automation.[3]More complex method development; higher cost per sample.Recommended for bioanalysis. Mixed-mode SPE offers the cleanest extracts by using multiple retention mechanisms (e.g., reversed-phase and ion exchange).[13]

Recommended Protocol: Mixed-Mode Solid-Phase Extraction (SPE)

Given that this compound has both hydrophobic (aromatic ring) and hydrophilic/ionizable (amine, hydroxyl) groups, a mixed-mode SPE sorbent combining reversed-phase and cation exchange mechanisms will provide the most robust cleanup.

  • Condition: Pass methanol, followed by water through the SPE cartridge.

  • Equilibrate: Pass an acidic buffer (e.g., 2% formic acid in water) through the cartridge to protonate the sorbent's ion-exchange groups.

  • Load: Load the pre-treated plasma/serum sample. The analyte will bind by both reversed-phase and ion-exchange mechanisms.

  • Wash 1 (Polar Wash): Use an acidic buffer to wash away salts and very polar interferences.

  • Wash 2 (Non-Polar Wash): Use an organic solvent like methanol or acetonitrile to wash away lipids and phospholipids.

  • Elute: Use a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte's charge, disrupting the ion-exchange interaction and eluting it from the sorbent.

  • Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in the initial mobile phase.

G start Start: Plasma Sample ppt Protein Precipitation (PPT) Fast & Easy High Suppression Risk start->ppt Basic Cleanup lle Liquid-Liquid Extraction (LLE) Good Cleanup Variable Recovery start->lle Intermediate Cleanup spe Solid-Phase Extraction (SPE) Excellent Cleanup Highest Selectivity start->spe Advanced Cleanup (Recommended) end Clean Extract for LC-MS/MS Analysis ppt->end lle->end spe->end

Caption: Decision tree for sample preparation methods.

Guide 3: Optimizing Chromatographic Conditions

If a thorough sample cleanup is not sufficient or feasible, optimizing your LC method can separate your analyte from the suppression zone identified in the post-column infusion experiment.[3][11]

Key Strategies:

  • Modify Mobile Phase Gradient:

    • Goal: Change the retention time of this compound.

    • Action: If suppression occurs early, increase the initial aqueous percentage of your gradient to increase analyte retention. If suppression occurs late, make the gradient ramp up more quickly.

  • Change Organic Solvent:

    • Goal: Alter chromatographic selectivity.

    • Action: Switching from acetonitrile to methanol (or vice-versa) can significantly change the elution order of compounds, potentially moving your analyte away from the interference.[8]

  • Adjust Mobile Phase pH:

    • Goal: Alter the retention of the basic analyte relative to phospholipids.[13]

    • Action: this compound contains a secondary amine. At a low pH (e.g., using formic acid), this amine will be protonated, which can increase its retention on a C18 column. The retention of phospholipids is less affected by pH, so this can be an effective way to separate them.[13]

  • Use a High-Resolution Column/System:

    • Goal: Improve peak separation and efficiency.

    • Action: Using a column with smaller particles (e.g., <2 µm) or a UPLC system can provide sharper peaks and better resolution, which may be sufficient to separate the analyte from the co-eluting interference. UPLC has been shown to provide a statistically significant improvement in reducing matrix effects compared to traditional HPLC.[13]

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry. [Link]

  • How is bisoprolol (beta-blocker) metabolized?. Dr.Oracle. [Link]

  • Balanced pharmacokinetics and metabolism of bisoprolol. PubMed. [Link]

  • Bisoprolol: Mechanism of Action, Pharmacokinetics, and Clinical Applications. Qingmu. [Link]

  • Pharmacology of Bisoprolol ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. YouTube. [Link]

  • Pharmacokinetics and metabolism of bisoprolol-14C in three animal species and in humans. Drug Metabolism and Disposition. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Biotage. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]

  • Ion suppression; a critical review on causes, evaluation, prevention and applications. PubMed. [Link]

  • Ion suppression; A critical review on causes, evaluation, prevention and applications. ResearchGate. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. LCGC International. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Do you know ways to remove the ionic supresion?. ResearchGate. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. [Link]

  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PubMed Central. [Link]

  • Product Name : this compound-d7. Pharmaffiliates. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. PubMed Central. [Link]

  • Monitoring ion suppression (post column infusion method). The TIC of... ResearchGate. [Link]

  • Ion suppression investigation by post-column infusion experiments in positive MRM detection mode. ResearchGate. [Link]

  • Bisoprolol-impurities. Pharmaffiliates. [Link]

Sources

Technical Support Center: Troubleshooting "Des(isopropoxyethyl) Bisoprolol" Analytical Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Des(isopropoxyethyl) Bisoprolol, a known impurity and metabolite of Bisoprolol.[1][2][3] This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter variability in their analytical results. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and resolve common issues, ensuring the integrity and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the analysis of this compound.

Q1: What is this compound and why is its analysis important?

A1: this compound, also known as Bisoprolol EP Impurity A, is a key related substance of Bisoprolol Fumarate.[1][2] Its chemical name is (RS)-1-(4-hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol.[1] Accurate quantification of this and other impurities is a critical regulatory requirement to ensure the safety and efficacy of the final drug product.[4][5]

Q2: My retention time for this compound is shifting between injections. What is the most likely cause?

A2: Retention time variability is a frequent issue in HPLC analysis. The most common culprits are an improperly equilibrated column, fluctuations in mobile phase composition or pH, or temperature changes.[6] Before blaming the column, always verify that your mobile phase is correctly prepared and degassed, and that the column oven temperature is stable.[7]

Q3: I am observing significant peak tailing for the this compound peak. What should I investigate first?

A3: Peak tailing for a basic compound like this compound often points to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based C18 columns. Other potential causes include column contamination or an inappropriate mobile phase pH.[8]

Q4: My quantitation results for low-level this compound are inconsistent. What can I do to improve this?

A4: Inconsistent quantitation at low levels can stem from issues with the limit of quantitation (LOQ), sample preparation, or detector sensitivity.[9] It is crucial to have a validated method with a well-defined LOQ.[9] Additionally, ensure your sample solvent is compatible with the mobile phase to prevent peak distortion upon injection.[8] For LC-MS analysis, optimizing ionization parameters is critical for sensitivity and reproducibility.[10][11]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step troubleshooting for specific analytical challenges.

Issue 1: Retention Time Instability

Variability in retention time compromises peak identification and integration, leading to unreliable results.

Causality: The retention of an analyte in reversed-phase HPLC is a delicate balance of its partitioning between the mobile and stationary phases. This equilibrium is highly sensitive to the mobile phase's composition and pH, as well as the column's temperature and chemical environment.

Troubleshooting Workflow:

Caption: Systematic workflow for troubleshooting retention time instability.

Detailed Protocol: Verifying Mobile Phase pH Stability

  • Preparation: Prepare the aqueous portion of your mobile phase, including any buffers or pH modifiers (e.g., formic acid, ammonium formate).[12][13] For Bisoprolol and its related substances, methods often use formic acid or a phosphate buffer.[14]

  • pH Measurement: Measure the pH of the aqueous component before mixing it with the organic solvent. This ensures the most accurate and reproducible pH reading.[15]

  • Mixing: Combine the aqueous and organic (e.g., acetonitrile) components in the specified ratio.[14]

  • Degassing: Thoroughly degas the final mobile phase using an in-line degasser, sonication, or helium sparging to prevent bubble formation in the pump and detector.[16]

  • Causality Check: The pKa of this compound, being a basic compound, means that small shifts in mobile phase pH can significantly alter its ionization state and, consequently, its retention time.[15][17] Operating at a pH well below its pKa (e.g., pH 2.5-4) can provide more robust and reproducible retention.[15]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks lead to inaccurate integration and reduced resolution from adjacent peaks.

Causality: Peak tailing for basic analytes is often caused by strong, unwanted interactions with acidic silanol groups on the surface of silica-based columns. Peak fronting is typically a sign of column overload or a sample solvent that is too strong.

Troubleshooting Workflow:

Caption: Diagnostic workflow for addressing poor peak shape.

Detailed Protocol: Mitigating Peak Tailing

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3) protonates the basic analyte, which can improve peak shape. More importantly, it suppresses the ionization of acidic silanol groups on the stationary phase, reducing the secondary interactions that cause tailing.[15]

  • Use of Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can also be effective. TEA preferentially interacts with the active silanol sites, "masking" them from the analyte.

  • Sample Diluent: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[8]

  • Column Selection: If tailing persists, consider using a column with a different chemistry. Modern columns with end-capping or hybrid particle technology are designed to minimize silanol interactions and often provide superior peak shape for basic compounds.

Data Presentation: Impact of Mobile Phase pH on Retention

AnalyteMobile Phase pHRetention Time (min)Tailing Factor
This compound5.84.21.8
This compound3.05.51.1

Note: Data is illustrative and will vary based on specific method conditions. A lower pH increases retention for the basic analyte and significantly improves the tailing factor.[17]

Issue 3: Inconsistent Area Response and Poor Sensitivity

Unreliable peak areas make accurate quantitation impossible, especially for impurities that are present at low concentrations.

Causality: Inconsistent peak areas can be caused by problems with the injector, leaks in the system, or issues with the detector. Poor sensitivity may stem from a non-optimal detection wavelength, an unsuitable mobile phase for LC-MS, or degradation of the analyte.

Troubleshooting Workflow:

Caption: Troubleshooting guide for inconsistent quantitation and sensitivity.

Detailed Protocol: Optimizing UV and MS Detection

For UV Detection:

  • Wavelength Selection: The selection of an appropriate wavelength is crucial for sensitivity. While many methods for Bisoprolol use wavelengths around 226 nm or 270 nm, it is best to determine the absorbance maximum (λmax) for this compound using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.[14]

  • Mobile Phase Absorbance: Ensure that your mobile phase components have low absorbance at the chosen analytical wavelength to minimize baseline noise.

For LC-MS Detection:

  • Mobile Phase Compatibility: Methods for Bisoprolol that use phosphate buffers are not suitable for MS detection.[12][13][18] Volatile mobile phase modifiers like formic acid or ammonium acetate are required.[12][13]

  • Ionization Source Optimization: The response of this compound in an electrospray ionization (ESI) source is highly dependent on parameters such as capillary voltage, gas flow, and temperature. These must be systematically optimized to achieve maximum signal intensity and stability.

  • Analyte Stability: Forced degradation studies have shown that Bisoprolol and its related substances can degrade under acidic, alkaline, and oxidative conditions.[14][18] Ensure that your sample preparation and storage conditions do not contribute to the degradation of the analyte, which would lead to lower-than-expected results.

Part 3: References

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. [Link]

  • ResearchGate. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]

  • Semantic Scholar. (n.d.). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]

  • Scite.ai. (n.d.). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]

  • Induri, M., Raju, M. B., & Prasad, Y. R. (2012). Validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. International Journal of Pharmacy, 2(1), 64-70. [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • ResearchGate. (n.d.). Summary of analytical method validation results. [Link]

  • Szalka, M., et al. (n.d.). Analysis of Related Substances in Bisoprolol Fumarate on Sub-2-mu m Adsorbents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of pH on the intensity of the reaction of BIS with NBD-Cl. [Link]

  • Chrom Tech. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Journal of Chemical Health Risks. (2024). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. [Link]

  • ResearchGate. (2021). Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. [Link]

  • Baghdad Science Journal. (n.d.). Development and Validation of a Novel Analytical Method (Ion Pair HPLC) For Separating and Determining Bisoprolol Fumarate and C. [Link]

  • SciSpace. (n.d.). Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. [Link]

  • Semantic Scholar. (2019). Development and Validation of RP-HPLC Method for the Assay of Bisoprolol in Pure and Formulations. [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. [Link]

  • IJRPR. (2023). Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. [Link]

  • ResearchGate. (n.d.). Effects of pH of the mobile phase on peak heights of carvedilol and.... [Link]

  • SynThink. (n.d.). The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • American Pharmaceutical Review. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]

  • Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. [Link]

  • LookChem. (n.d.). bisoprolol fumarate. suppliers USA. [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Axios Research. (n.d.). Bisoprolol EP Impurity A. [Link]

  • Pharmaffiliates. (n.d.). This compound-d7. [Link]

  • Pharmaffiliates. (n.d.). Bisoprolol-impurities. [Link]

  • CHIMIA. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • DOKUMEN.PUB. (2016). Assessing Transformation Products of Chemicals by Non-Target and Suspect Screening : Strategies and Workflows. [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Bisoprolol and its related compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower your analytical strategies.

Introduction: The Criticality of Purity in Bisoprolol Formulations

Bisoprolol is a highly selective β1 adrenergic receptor antagonist, widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The therapeutic efficacy and safety of Bisoprolol are intrinsically linked to its purity. The presence of related compounds, which can be process-related impurities or degradation products, can potentially impact the drug's safety and efficacy profile. Therefore, robust and validated analytical methods are essential for the accurate quantification of Bisoprolol and the detection and control of its impurities, as mandated by regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

This guide will explore and compare different HPLC approaches, focusing on the critical parameters that influence method performance, such as stationary phase selection, mobile phase composition, and forced degradation studies, all in accordance with International Council for Harmonisation (ICH) guidelines.

Understanding Bisoprolol's Impurity Profile

A thorough understanding of the potential impurities is the foundation of a successful analytical method. Bisoprolol's related compounds can originate from the synthetic process or arise from degradation under various stress conditions.

Forced degradation studies are crucial for elucidating the stability-indicating nature of an HPLC method. These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition. For Bisoprolol, significant degradation has been observed under acidic, alkaline, and oxidative conditions, with thermal and photolytic stress also contributing to the formation of specific impurities.[1][2]

A study involving LC-UV-MS/MS analysis after forced degradation identified several key impurities[1][3]:

  • Acid Hydrolysis: Leads to the formation of Impurity A as the primary degradant, along with Impurities L and D.

  • Alkaline Hydrolysis: Produces Impurities A, L, Q, G, and K.

  • Oxidative Degradation: Results in the formation of Impurities A, L, and K.

  • Thermal and Photolytic Degradation: Also yield Impurities A, L, G, and K.

The ability of an HPLC method to separate Bisoprolol from these and other potential process-related impurities is a key validation parameter.

Pharmacopoeial Specified Impurities

Both the USP and EP list specified impurities for Bisoprolol. While there is some overlap, differences in the specified impurities and their limits necessitate careful consideration when developing a method intended for global markets.

Impurity NameCommon DesignationUSPEPChemical Structure
(2RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-olImpurity A / Related Compound A
1-{4-[4-(2-Hydroxy-3-isopropylamino-propoxy)-benzyl]-phenoxy}-3-isopropylamino-propan-2-olImpurity C / Related Compound C
(RS)-1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyloxymethyl]phenoxy]-3-isopropylaminopropan-2-olImpurity D / Related Compound D
Bisoprolol Fumarate - Impurity EImpurity EStructure not readily available in public domain
(±) 2-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-olImpurity F / Related Compound F
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic AcidImpurity K

Note: This table is a synthesis of information from various sources and should be verified against the current official pharmacopoeial monographs.

Comparative Analysis of HPLC Methods

The choice of HPLC method parameters significantly impacts the separation efficiency, analysis time, and compatibility with different detection techniques. Here, we compare two common approaches for the analysis of Bisoprolol and its related compounds: a traditional reversed-phase HPLC method with a phosphate buffer and a more modern, MS-compatible method using a volatile buffer.

Method 1: Conventional Reversed-Phase HPLC

This approach is widely used in quality control laboratories due to its robustness and familiarity.

Experimental Protocol:

HPLC_Method_1 cluster_column Column cluster_mobile_phase Mobile Phase cluster_conditions Chromatographic Conditions cluster_sample Sample Preparation col Protosil, Chromo band C18 (250 x 4.6 mm, 5 µm) cond Flow Rate: 1.0 mL/min Detection: UV at 226 nm Temperature: Ambient col->cond mp Buffer:Acetonitrile (75:25, v/v) Buffer: Ammonium dihydrogen orthophosphate pH 5.6 adjusted with orthophosphoric acid mp->col sample Dissolve sample in mobile phase sample->col Injection

Workflow for Conventional RP-HPLC Method.

Discussion:

  • Causality of Choices: The use of a traditional C18 column provides excellent hydrophobic retention for Bisoprolol and its structurally similar impurities. The phosphate buffer at pH 5.6 ensures good peak shape for the basic Bisoprolol molecule by suppressing the interaction of the protonated amine group with residual silanols on the stationary phase. The 75:25 buffer-to-acetonitrile ratio provides a suitable elution strength for achieving separation within a reasonable runtime. The detection wavelength of 226 nm is chosen for good sensitivity for both the API and its related compounds.[4]

  • Performance: This method is known for its reproducibility and robustness, making it suitable for routine quality control analysis.[4] The separation of critical pairs of impurities can be effectively achieved by optimizing the mobile phase composition and pH.

  • Limitations: The primary drawback of this method is its incompatibility with mass spectrometry (MS) due to the non-volatile nature of the phosphate buffer. This limits its utility in impurity identification and structural elucidation.

Method 2: MS-Compatible Reversed-Phase HPLC

With the increasing need for impurity identification, MS-compatible methods have become indispensable.

Experimental Protocol:

HPLC_Method_2 cluster_column Column cluster_mobile_phase Mobile Phase cluster_conditions Chromatographic Conditions cluster_sample Sample Preparation col Xterra MS C18 (100 x 4.6 mm, 3.5 µm) cond Flow Rate: 0.8 mL/min Detection: UV at 270 nm & MS/MS col->cond mp A: 0.1% Formic acid in Water B: Acetonitrile Gradient Elution mp->col sample Dissolve sample in mobile phase sample->col Injection

Workflow for MS-Compatible RP-HPLC Method.

Discussion:

  • Causality of Choices: The use of a volatile buffer like formic acid makes the mobile phase compatible with electrospray ionization (ESI) mass spectrometry. A gradient elution is typically employed to effectively separate impurities with a wider range of polarities within a shorter analysis time. The shorter column with smaller particle size (3.5 µm) provides higher efficiency and resolution compared to the conventional method. The detection wavelength of 270 nm is often used in LC-MS studies for Bisoprolol.[1][3]

  • Performance: This method offers the significant advantage of allowing for the direct identification and structural characterization of unknown impurities by MS/MS.[1][3] The use of smaller particle size columns can also lead to improved peak shapes and faster analysis times.

  • Considerations: Method development with gradient elution can be more complex than with isocratic methods. It is crucial to ensure the purity of the solvents and reagents to avoid interfering peaks in the mass spectrum.

The Critical Role of the HPLC Column: A Deeper Dive into C18 Stationary Phases

While both methods described above utilize a C18 stationary phase, not all C18 columns are created equal. The choice of a specific C18 column can have a profound impact on selectivity, peak shape, and method robustness.

Column TypeKey CharacteristicsImpact on Bisoprolol Analysis
Traditional Endcapped C18 Standard C18 phase with endcapping to block residual silanols.Good general-purpose column. Provides good retention for Bisoprolol and its non-polar impurities. Peak tailing for basic compounds can sometimes be an issue if endcapping is not complete.
Polar-Embedded C18 C18 phase with a polar group (e.g., amide, carbamate) embedded in the alkyl chain.Offers alternative selectivity, particularly for polar impurities. Can improve peak shape for basic compounds like Bisoprolol by shielding the silica surface. More resistant to "phase collapse" in highly aqueous mobile phases.
Sterically Protected C18 (e.g., Zorbax SB-C18) Bulky side groups protect the siloxane bond from hydrolysis at low pH.Excellent stability at low pH, making it ideal for methods using acidic mobile phases like formic or trifluoroacetic acid. Provides good peak shape for a wide range of compounds.[1]

Data from various studies indicates the successful use of the following C18 columns for Bisoprolol analysis:

  • Protosil, Chromo band C18 (250 x 4.6 mm, 5 µm): A conventional C18 column used in a validated stability-indicating method.[4]

  • Reprosil pure basic C18 (250 x 4.6 mm, 5 µm): Another example of a standard C18 column applied for the quantitative analysis of Bisoprolol.

  • Hi Qsil C18 (250 x 4.6 mm, 5 µm): Utilized in a method for the simultaneous determination of Bisoprolol and another API.

  • Inertsil ODS-3 (150 x 4.6 mm, 4 µm): A high-purity silica-based C18 column used for the determination of Bisoprolol in human plasma.

  • Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm): A sterically protected C18 column that has demonstrated good performance in separating Bisoprolol and its related substances.

Method Validation: A Self-Validating System

According to ICH Q2(R1) guidelines, the validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. The following parameters are critical for the validation of an HPLC method for Bisoprolol related compounds:

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability

Key Parameters for HPLC Method Validation.
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are the cornerstone of establishing specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • System Suitability: A series of tests to ensure that the chromatographic system is performing adequately for the intended analysis. Parameters such as theoretical plates, tailing factor, and resolution are monitored.

Conclusion: A Strategic Approach to Method Selection

The selection of an appropriate HPLC method for the validation of Bisoprolol and its related compounds is a critical decision in the drug development process. While conventional reversed-phase methods with phosphate buffers offer robustness for routine quality control, the increasing demand for comprehensive impurity profiling and identification necessitates the use of MS-compatible methods.

The choice of the C18 column should be carefully considered, as different C18 phases can offer unique selectivities and improved performance characteristics. A thorough method validation, guided by ICH principles, is non-negotiable to ensure the reliability and accuracy of the analytical data. By understanding the interplay between the analyte, stationary phase, and mobile phase, and by rigorously validating the chosen method, researchers and scientists can confidently ensure the quality, safety, and efficacy of Bisoprolol formulations.

References

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. [Link]

  • Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. (2023). Impactfactor. [Link]

  • Induri, M., et al. (2012). validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. International Journal of Pharmacy, 2(1), 64-70. [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. [Link]

  • Agilent ZORBAX StableBond C18 (SB-C18) HPLC Columns. Element Lab Solutions. [Link]

  • GL Sciences Inertsil ODS-3 and Inertsil ODS-3V HPLC Columns. Element Lab Solutions. [Link]

  • ProntoSIL C18-EPS Reversed-Phase HPLC Columns. MAC-MOD Analytical. [Link]

  • Bisoprolol Fumarate. PubChem. [Link]

  • Bisoprolol. PubChem. [Link]

Sources

A Comparative Analysis of Bisoprolol Impurity A and Impurity G: Structure, Origin, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the rigorous identification and management of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For a widely prescribed cardioselective β1-adrenergic blocker like Bisoprolol, a comprehensive understanding of its related substances is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparative analysis of two critical impurities: Des(isopropoxyethyl) Bisoprolol , identified as Bisoprolol Impurity A by the European Pharmacopoeia (EP), and Bisoprolol Impurity G .

This document moves beyond a simple cataloging of facts, offering insights into the structural nuances, potential formation pathways, and robust analytical strategies required to control these impurities effectively. The experimental protocols and data presented herein are synthesized from established methodologies to provide researchers, analysts, and formulation scientists with a practical and scientifically grounded resource.

Part 1: Compound Identification and Structural Elucidation

A precise understanding of molecular structure is the foundation of any impurity analysis. While both Impurity A and Impurity G are structurally related to the parent Bisoprolol molecule, their differences are significant, influencing their chemical properties and analytical behavior.

  • Bisoprolol: The parent API, chemically known as (RS)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]propan-2-ol. Its structure is characterized by a phenoxypropanolamine core and a distinctive isopropoxyethyl ether side chain.

  • This compound (Bisoprolol Impurity A): As its descriptive name suggests, this impurity lacks the entire isopropoxyethyl ether side chain. It is chemically named (RS)-1-(4-Hydroxymethylphenoxy)-3-isopropylaminopropan-2-ol[1][2]. This modification results in a more polar molecule compared to Bisoprolol, with a free primary alcohol group on the benzene ring. It is also identified as a metabolite of Bisoprolol[2].

  • Bisoprolol Impurity G: This impurity presents a more complex structural modification. Its chemical name is (2RS)-1-[4-[[(2-isopropoxyethoxy)methoxy]methyl]phenoxy]-3-isopropylaminopropan-2-ol[3][4][5][6]. Here, an additional methoxy group bridges the isopropoxyethoxy moiety to the benzyl group, forming an acetal-like linkage. This impurity is also designated as Bisoprolol USP Related Compound D[3].

The structural differences are visually summarized in the diagram below.

G cluster_bisoprolol Bisoprolol cluster_impurity_a Bisoprolol Impurity A (this compound) cluster_impurity_g Bisoprolol Impurity G B Phenoxypropanolamine Core B_side O-CH2-CH2-O-CH(CH3)2 B->B_side Attached to Benzyl Group A Phenoxypropanolamine Core A_side OH A->A_side Attached to Benzyl Group G Phenoxypropanolamine Core G_side O-CH2-O-CH2-CH2-O-CH(CH3)2 G->G_side Attached to Benzyl Group

Caption: Structural comparison of Bisoprolol and its impurities.

Part 2: Genesis of Impurities: Potential Formation Pathways

Understanding the origin of an impurity—whether it arises from the synthetic route (process-related) or degradation—is crucial for implementing effective control strategies.

  • Bisoprolol Impurity A: The structure of Impurity A, which corresponds to the Bisoprolol molecule without its characteristic ether side chain, points to two primary origins. First, it could be a process-related impurity arising from the use of 4-hydroxybenzyl alcohol as a starting material or an intermediate that fails to undergo the etherification step[7]. Second, as it is a known metabolite, it could potentially be a degradant formed via cleavage of the ether bond under specific stress conditions[2].

  • Bisoprolol Impurity G: The complex acetal-like structure of Impurity G strongly suggests it is a process-related impurity. This type of structure could be formed from a side reaction involving reactants like formaldehyde or other single-carbon sources with the diol intermediate of the side chain under acidic conditions during synthesis. Controlling the purity of starting materials and reaction conditions is therefore critical to minimize its formation.

The diagram below illustrates these potential pathways.

G SM1 4-Hydroxybenzyl Alcohol API Bisoprolol (API) SM1->API Main Synthetic Route ImpA Impurity A SM1->ImpA Incomplete Reaction SM2 Bisoprolol Side Chain Precursor SM2->API Main Synthetic Route ImpG Impurity G SM2->ImpG Side Reaction API->ImpA Degradation (Ether Cleavage) Formaldehyde Formaldehyde/ C1 Source Formaldehyde->ImpG Side Reaction

Caption: Potential formation pathways for Impurity A and Impurity G.

Part 3: Comparative Analytical Strategy & Methodologies

The structural differences between Bisoprolol, Impurity A, and Impurity G necessitate a robust, stability-indicating analytical method for their separation and quantification. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice due to its high resolving power and suitability for these moderately polar compounds[8][9][10].

Rationale for Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is ideal as it provides sufficient hydrophobic retention for the parent drug and its related substances, allowing for separation based on differences in polarity.

  • Mobile Phase: A combination of an aqueous buffer (e.g., phosphate) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer's pH is critical; maintaining a slightly acidic pH (e.g., 3.0-3.5) ensures that the secondary amine in all three molecules is protonated and well-solvated, leading to sharp, symmetrical peaks[11].

  • Separation Principle: Impurity A, being the most polar due to the free benzyl alcohol and lack of the long ether chain, is expected to elute first. Bisoprolol will elute next. Impurity G, with its larger size and additional ether linkages, is likely the most hydrophobic and will have the longest retention time. An isocratic or gradient elution can be optimized to ensure baseline separation between all peaks.

Detailed Experimental Protocol: RP-HPLC Method

This protocol describes a self-validating system for the simultaneous determination of Bisoprolol and Impurities A and G.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 25 mM Potassium Phosphate buffer (pH 3.5, adjusted with phosphoric acid) in a ratio of 30:70 (v/v)[11].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm[12].

  • Injection Volume: 10 µL.

  • Run Time: Sufficiently long to ensure elution of Impurity G (e.g., 25 minutes).

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve reference standards of Bisoprolol Fumarate, Bisoprolol Impurity A, and Bisoprolol Impurity G in the mobile phase to obtain a known concentration (e.g., 1 µg/mL for impurities, 100 µg/mL for API).

  • Sample Solution: Accurately weigh and dissolve the Bisoprolol drug substance or a powdered tablet equivalent in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

4. Analytical Procedure Workflow:

G start Start prep Prepare Mobile Phase & Solutions (Standards, Sample) start->prep equilibrate Equilibrate HPLC System with Mobile Phase prep->equilibrate inject Inject Blank (Mobile Phase), followed by Standard & Sample equilibrate->inject acquire Acquire Chromatographic Data inject->acquire process Process Data: Integrate Peaks, Identify by Rt acquire->process quantify Quantify Impurities (Area % or vs. Standard) process->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of Bisoprolol impurities.

Part 4: Data Analysis and Performance Comparison

A validated method must demonstrate specificity, linearity, accuracy, and precision. The following table summarizes the expected chromatographic performance for the separation of Bisoprolol and its impurities using the protocol described above. The data are illustrative and serve as a benchmark for method validation.

ParameterBisoprolol Impurity ABisoprololBisoprolol Impurity G
Expected Retention Time (Rt) ~4.5 min~8.0 min~15.0 min
Relative Retention Time (RRT) ~0.561.00~1.88
Resolution (Rs) > 2.0 (from nearest peak)> 2.0 (from nearest peak)> 2.0 (from nearest peak)
Limit of Detection (LOD) ~0.01 µg/mLN/A~0.015 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mLN/A~0.045 µg/mL
Correlation Coefficient (r²) > 0.999N/A> 0.999

Trustworthiness Through Self-Validation: The described protocol is a self-validating system. System suitability parameters, such as theoretical plates (>2000), tailing factor (≤2.0), and resolution (Rs > 2.0) between adjacent peaks, must be established using the reference standard solution before any sample analysis. These criteria confirm that the chromatographic system is performing adequately to ensure reliable and accurate data. The method's specificity is demonstrated by the baseline separation of all components and the absence of interfering peaks from a blank injection[12].

Conclusion

The effective control of pharmaceutical impurities is a complex challenge that demands a deep understanding of chemistry and analytical science. This guide has established that This compound (Impurity A) and Bisoprolol Impurity G are distinct chemical entities with different structural features and likely origins.

  • Impurity A is a more polar analogue, likely arising from an incomplete synthesis or as a degradant.

  • Impurity G is a larger, more complex process-related impurity resulting from a synthetic side reaction.

Their separation and quantification can be reliably achieved using a well-designed, stability-indicating RP-HPLC method. By understanding the causality behind their formation and the principles of their analytical separation, researchers and quality control professionals can ensure that Bisoprolol products meet the highest standards of quality, safety, and efficacy.

References

  • Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. (2025). Research Journal of Pharmacy and Technology.
  • Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. (2023).
  • Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. (2024). Journal of Chemical Health Risks.
  • An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. (2017). Indo American Journal of Pharmaceutical Research.
  • Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent. (N/A).
  • Design of Optimized RP-HPLC Method for Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. (2023).
  • Preparation of Analytical Standard of Bisoprolol Impurity A. (2017). SciSpace.
  • Bisoprolol EP Impurity G. (N/A). SynZeal.
  • Bisoprolol EP Impurity G | CAS No- 1215342-36-1. (N/A). GLP Pharma Standards.
  • Bisoprolol EP Impurity G | CAS 1215342-36-1. (N/A). Veeprho.
  • Bisoprolol Impurities. (N/A). SynZeal.
  • Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets. (2017).
  • OVERVIEW OF THE ANALYTICAL METHODS OF BISOPROLOL FUMARATE IN PHARMACEUTICAL PREPARATIONS AND BIOLOGICAL MATRICES
  • Bisoprolol EP Impurity G | CAS No- 1215342-36-1. (N/A). Simson Pharma Limited.
  • Bisoprolol EP Impurity G | CAS No: NA. (N/A). Cleanchem.
  • This compound. (N/A). LGC Standards.
  • Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry. (N/A).
  • (2RS)-1-[4-[[(2-Isopropoxyethoxy)methoxy]methyl]phenoxy]-3-isopropylaminopropan-2-ol. (N/A). PubChem.
  • 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzoic acid. (N/A). PubChem.
  • Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine. (2021). Journal of Applied Pharmaceutical Science.
  • CAS 62572-93-4: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol. (N/A). LookChem.
  • This compound-d7. (N/A).
  • This compound-d7, TRC 2.5 mg. (N/A). Fisher Scientific.

Sources

An Inter-Laboratory Comparison Guide to the Analysis of Des(isopropoxyethyl) Bisoprolol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Bisoprolol, a widely prescribed beta-blocker for cardiovascular conditions, is no exception.[1][2] The synthesis and degradation of Bisoprolol can lead to the formation of various impurities, one of which is Des(isopropoxyethyl) Bisoprolol, also known as Bisoprolol Impurity A. The diligent monitoring and control of such impurities are mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to guarantee the final drug product's safety and efficacy.[3][4][5]

This guide presents a comprehensive framework for an inter-laboratory comparison of the analysis of this compound. It is designed to provide researchers, scientists, and drug development professionals with a robust methodology for assessing the proficiency of different laboratories in quantifying this critical impurity. By fostering a standardized approach, this guide aims to enhance the reliability and consistency of analytical data across the pharmaceutical industry.

The principles outlined herein are grounded in the recommendations of the International Council for Harmonisation (ICH), particularly guidelines Q3A(R2) on impurities in new drug substances and Q2(R1) on the validation of analytical procedures.[3][6] Adherence to these internationally recognized standards is crucial for regulatory submissions and ensuring the global acceptance of analytical data.

The Criticality of Impurity Profiling in Pharmaceutical Quality

Impurity profiling is a cornerstone of modern pharmaceutical quality control.[7] Unwanted chemicals in APIs can arise from various stages, including synthesis, purification, and storage.[8] These impurities, even at trace levels, can potentially impact the safety and efficacy of the drug product. Therefore, robust analytical methods are essential for their detection, quantification, and control.

An inter-laboratory comparison, or round-robin study, serves as a vital tool to evaluate the performance and reproducibility of an analytical method across different laboratories. Such studies are instrumental in identifying potential biases, assessing the overall precision of the method, and ensuring that all participating laboratories can achieve comparable and reliable results.

Experimental Protocol: A Validated HPLC-DAD Method

The following High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method is a validated procedure for the quantitative determination of this compound in Bisoprolol drug substance. The causality behind the selection of these specific parameters is to achieve optimal separation and sensitivity for the impurity while ensuring the method is robust and transferable.

Chromatographic Conditions:

ParameterSpecificationRationale
Column Xterra MS C18 (100 x 4.6 mm, 3.5 µm)The C18 stationary phase provides excellent hydrophobic retention for Bisoprolol and its impurities. The chosen dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A: 0.2% (v/v) Perchloric Acid in WaterB: AcetonitrilePerchloric acid helps to protonate the analytes, leading to sharper peaks and better chromatographic performance. Acetonitrile is a common organic modifier that provides good separation efficiency for the compounds of interest.
Gradient Elution 0-9 min: 27% B9-9.01 min: 27-60% B9.01-11.5 min: 60% B11.5-11.6 min: 60-27% B11.6-18 min: 27% BA gradient elution is employed to ensure the timely elution of both the polar impurity (this compound) and the more retained parent drug, Bisoprolol, within a reasonable run time.
Flow Rate 1.2 mL/minThis flow rate provides a good balance between analysis time and column efficiency for the selected column dimensions.
Column Temperature 20°CMaintaining a constant, controlled column temperature is crucial for reproducible retention times.
Detection Wavelength 225 nmThis wavelength provides good absorbance for both Bisoprolol and this compound, allowing for sensitive detection.
Injection Volume 10 µLA small injection volume is used to prevent column overload and maintain sharp peak shapes.

Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of this compound at a concentration of 1.0 µg/mL in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Bisoprolol drug substance in the mobile phase to obtain a final concentration of 1.0 mg/mL.

System Suitability:

Before sample analysis, the chromatographic system must meet the following system suitability criteria:

  • Tailing Factor: Not more than 2.0 for the this compound peak.

  • Theoretical Plates: Not less than 2000 for the this compound peak.

  • Relative Standard Deviation (RSD) for replicate injections: Not more than 5.0% for the peak area of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Standard Solution (1.0 µg/mL) HPLC HPLC-DAD System Standard->HPLC Sample Sample Solution (1.0 mg/mL) Sample->HPLC Column Xterra MS C18 Column HPLC->Column Detection DAD Detection (225 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Inter-Laboratory Comparison Study Design

This section outlines a hypothetical inter-laboratory comparison study to assess the performance of the analytical method described above.

Study Objective: To evaluate the precision and accuracy of the HPLC-DAD method for the quantification of this compound across multiple laboratories.

Participating Laboratories: A minimum of five laboratories with experience in pharmaceutical analysis should be recruited.

Test Sample: A single, homogenous batch of Bisoprolol drug substance spiked with a known concentration (e.g., 0.10% w/w) of this compound will be prepared and distributed to each participating laboratory.

Instructions to Laboratories: Each laboratory will receive the detailed analytical method protocol and the test sample. They will be instructed to perform the analysis in triplicate and report the individual results, the mean, and the standard deviation for the concentration of this compound.

Data Analysis: The collected data will be statistically analyzed to determine the inter-laboratory precision. A robust statistical method, such as the use of Z-scores, is recommended to identify any outliers and to provide a reliable estimate of the overall method performance.[9][10][11]

logical_relationship cluster_study_design Study Design cluster_execution Execution cluster_evaluation Evaluation Objective Define Objective Protocol Standardized Protocol Objective->Protocol Sample Homogenous Sample Protocol->Sample Labs Participating Labs Sample->Labs Analysis Triplicate Analysis Labs->Analysis Reporting Data Reporting Analysis->Reporting Stats Statistical Analysis (Z-Scores) Reporting->Stats Precision Inter-laboratory Precision Stats->Precision Accuracy Method Accuracy Stats->Accuracy

Hypothetical Data and Interpretation

The following table presents hypothetical results from the inter-laboratory comparison study.

Table 1: Inter-laboratory Comparison Results for this compound (0.10% w/w spiked sample)

LaboratoryResult 1 (% w/w)Result 2 (% w/w)Result 3 (% w/w)Mean (% w/w)Standard DeviationZ-Score*
Lab A0.1020.1010.1030.1020.0010.59
Lab B0.0980.0990.0970.0980.001-1.18
Lab C0.1050.1060.1040.1050.0012.35
Lab D0.1000.1010.0990.1000.001-0.59
Lab E0.0950.0960.0940.0950.001-2.94

*Calculated based on the overall mean (0.100%) and standard deviation (0.0017) of all laboratories.

Interpretation of Results:

The Z-score is a measure of how many standard deviations an individual laboratory's mean result is from the overall mean of all laboratories. A common acceptance criterion for Z-scores is between -2 and +2.

  • Laboratories A, B, and D show Z-scores well within the acceptable range, indicating good agreement with the consensus value.

  • Laboratory C has a Z-score of 2.35, which is slightly outside the acceptable range. This may indicate a slight positive bias in their measurements.

  • Laboratory E has a Z-score of -2.94, which is outside the acceptable range and suggests a potential negative bias or a systematic error in their analysis.

Based on these results, further investigation would be recommended for Laboratories C and E to identify the root cause of their deviations. This could involve a review of their experimental procedures, equipment calibration, and data processing.

Conclusion

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of this compound. By adhering to a validated analytical method and a well-structured study design, pharmaceutical organizations can effectively assess and ensure the proficiency of their analytical laboratories. The use of robust statistical tools for data analysis is crucial for a meaningful interpretation of the results and for identifying any potential issues that may need to be addressed. Ultimately, such comparative studies contribute to the overarching goal of ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BISOPROLOL FUMARATE IN DOSAG. Available at: [Link]

  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Available at: [Link]

  • First inter-laboratory study of a Supercritical Fluid Chromatography method for the determination of pharmaceutical impurities | Request PDF. Available at: [Link]

  • Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods - ResearchGate. Available at: [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA. Available at: [Link]

  • Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability - Federal Register. Available at: [Link]

  • FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy. Available at: [Link]

  • Setting specifications for related impurities in antibiotics - Scientific guideline - EMA. Available at: [Link]

  • New EMA Guideline on Specifications for Impurities in Antibiotics - gmp-compliance.org. Available at: [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Available at: [Link]

  • 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE - USP-NF. Available at: [Link]

  • Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 - YouTube. Available at: [Link]

  • Quality: impurities | European Medicines Agency (EMA). Available at: [Link]

  • Specifications and control tests on the finished product - Scientific guideline. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]

  • Quantitative Determination of Bisoprolol Fumarate by HPLC. I. Method validation. Available at: [Link]

  • Pharmaceutical Impurity Testing and Identification - Intertek. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. Available at: [Link]

  • An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Available at: [Link]

  • Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. Available at: [Link]

  • Overview of bisoprolol fumarate analysis methods (2000-2020). Available at: [Link]

  • Bisoprolol for the treatment of chronic heart failure: a meta-analysis on individual data of two placebo-controlled studies--CIBIS and CIBIS II. Cardiac Insufficiency Bisoprolol Study - PubMed. Available at: [Link]

Sources

A Comparative Guide to Des(isopropoxyethyl) Bisoprolol Reference Standards for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development and quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related compounds are paramount. This guide provides an in-depth technical comparison of certified reference standards for Des(isopropoxyethyl) Bisoprolol, a critical impurity of the widely used beta-blocker, Bisoprolol. Targeted at researchers, scientists, and drug development professionals, this document delves into the essential quality attributes of these standards, outlines the analytical methodologies for their certification, and offers a framework for selecting the most suitable reference material for your analytical needs.

The Critical Role of this compound Reference Standards

This compound, identified as Bisoprolol EP Impurity A by the European Pharmacopoeia, is a known process-related impurity and potential degradant of Bisoprolol.[1][2] Its chemical structure is (RS)-1-(4-Hydroxymethylphenoxy)-3-isopropylaminopropan-2-ol. The diligent monitoring and control of this impurity are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product.

A certified reference standard (CRS) of this compound is an indispensable tool for:

  • Peak Identification: Unambiguous identification of the impurity peak in chromatographic analyses of Bisoprolol drug substances and products.

  • Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods designed to quantify Bisoprolol impurities.

  • Routine Quality Control: Serving as a benchmark for the acceptance or rejection of batches based on impurity levels.

The certification of a reference standard is a meticulous process that establishes its identity, purity, and potency with a high degree of confidence, ensuring its suitability for these critical applications.

Comparative Analysis of Commercially Available Reference Standards

Selecting a this compound reference standard requires careful consideration of its certified properties. While specific values can vary between lots and suppliers, the following table provides a comparative overview of the typical specifications offered by leading providers such as LGC Standards, SynZeal, and Pharmaffiliates.

Table 1: Representative Comparison of this compound Reference Standard Specifications

ParameterSupplier A (e.g., LGC Standards)Supplier B (e.g., SynZeal)Supplier C (e.g., Pharmaffiliates)Justification for Comparison
Product Name This compoundBisoprolol EP Impurity AThis compoundHighlights official pharmacopeial designation and common chemical name.
CAS Number 62572-93-462572-93-462572-93-4Confirms chemical identity across suppliers.[1][2]
Molecular Formula C₁₃H₂₁NO₃C₁₃H₂₁NO₃C₁₃H₂₁NO₃Fundamental chemical information for verification.
Purity (HPLC) >98%≥99.0%>95%A key indicator of quality; higher purity is generally preferred.
Certified Value Assigned value with uncertainty (e.g., 99.2% ± 0.5%)Potency reported on an "as is" basisPurity by HPLC area %The certified value with uncertainty is crucial for quantitative applications.
Documentation Certificate of Analysis (CoA) with HPLC, MS, ¹H NMR dataComprehensive CoA with HPLC, MS, ¹H NMR, IR, TGA dataCoA with supporting analytical dataThe completeness of the documentation package reflects the thoroughness of characterization.[3][4]
Format Neat SolidNeat SolidNeat SolidStandard format for weighing and solution preparation.

Disclaimer: The values presented in this table are representative and for illustrative purposes. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for the exact specifications of the lot they procure.

The Science of Certification: Experimental Protocols

The trustworthiness of a reference standard is built upon a foundation of rigorous analytical testing. The following sections detail the experimental workflows for the key analyses used to certify a this compound reference standard.

Identity Confirmation: Mass Spectrometry and Nuclear Magnetic Resonance

Causality: Before assessing purity, the chemical identity of the material must be unequivocally confirmed. Mass spectrometry (MS) provides the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the molecular structure.

Experimental Workflow: Identity Verification

Caption: Workflow for identity confirmation of the reference standard.

Step-by-Step Protocol: Mass Spectrometry

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound candidate material in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

  • Analysis: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: Verify the presence of the protonated molecular ion ([M+H]⁺) at m/z 240.16, corresponding to the molecular formula C₁₃H₂₁NO₃.

Step-by-Step Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Data Interpretation: The resulting spectrum should exhibit characteristic signals corresponding to the protons in the this compound structure. The chemical shifts, splitting patterns, and integrations should be consistent with the expected structure.

Purity Assessment: High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC with UV detection is the gold standard for assessing the purity of pharmaceutical compounds. It separates the main component from any related impurities, allowing for their quantification.

Experimental Workflow: HPLC Purity Assessment

Caption: Workflow for HPLC-UV purity determination.

Step-by-Step Protocol: HPLC-UV Purity Analysis

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation between this compound and other potential impurities.[5][6]

  • Standard Solution Preparation: Accurately prepare a solution of the this compound reference standard candidate in the mobile phase or a suitable diluent at a known concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance, for instance, 225 nm or 273 nm.[7]

    • Injection Volume: 10-20 µL.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution and record the chromatogram.

  • Data Interpretation: Integrate the area of the main peak and all impurity peaks. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Conclusion: Ensuring Analytical Confidence

The selection of a this compound reference standard is a critical decision that directly impacts the quality and reliability of analytical data in pharmaceutical development. By understanding the key quality attributes presented in a Certificate of Analysis and appreciating the rigorous scientific principles behind the certification process, researchers can make informed choices. A high-quality, well-characterized reference standard is not merely a reagent but a cornerstone of analytical confidence, ensuring that the medicines reaching patients are both safe and effective.

References

  • SynZeal. (n.d.). Bisoprolol EP Impurity A. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Bisoprolol-impurities. Retrieved from [Link]

  • Todevska, E. L., Piponski, M., & Stefova, M. (2021). Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. Macedonian Journal of Chemistry and Chemical Engineering, 40(2), 263-276.
  • Journal of Chemical Health Risks. (2024). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. Retrieved from [Link]

  • Goyal, A., Singhvi, I., & Shrivastava, A. (2010). Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets. Indian Journal of Pharmaceutical Sciences, 72(4), 503–506.
  • Dąbrowska-Maś, E. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. International Research Journal of Pure and Applied Chemistry, 14(3), 1-8.
  • GLP Pharma Standards. (n.d.). Bisoprolol EP Impurity A. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Bisoprolol EP Impurity A. Retrieved from [Link]

  • Logoyda, L. (2017). Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. International Journal of Pharmaceutical Sciences and Research, 8(10), 4236-4240.
  • Doni, M., et al. (2010). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. Recent Advances in Doping Analysis (20).
  • Dr. Ashavin. (n.d.). DRAFT CERTIFICATE OF ANALYSIS - Bisoprolol EP Impurity A. Retrieved from [Link]

Sources

A Comparative Guide to Robustness Testing of Analytical Methods for Bisoprolol Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of robustness testing for two distinct High-Performance Liquid Chromatography (HPLC) methods designed for the quantification of impurities in Bisoprolol drug substances. We will move beyond a simple procedural outline to explore the scientific rationale behind parameter selection, experimental design, and data interpretation, offering a practical framework for researchers, scientists, and drug development professionals. The objective is to demonstrate how deliberate, small variations in method parameters can reveal the reliability of an analytical procedure, ensuring its suitability for routine use in a quality control environment.

The Imperative of Robustness in Pharmaceutical Analysis

In the landscape of pharmaceutical quality control, an analytical method is only as reliable as its ability to withstand the minor, inevitable fluctuations of a real-world laboratory environment. This resilience is known as robustness. The International Council for Harmonisation (ICH) guideline Q2(R1) defines the robustness of an analytical procedure as "a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage".[1] For impurity analysis, where precision at low concentrations is paramount, a robust method is non-negotiable. Failure to establish robustness can lead to out-of-specification (OOS) results, regulatory scrutiny, and compromised patient safety.[2]

This guide will compare a traditional, isocratic HPLC method (Method A) with a modern, gradient Ultra-High-Performance Liquid Chromatography (UHPLC) method (Method B) for the analysis of Bisoprolol and its known impurities. Through systematic testing, we will illustrate how method design directly impacts reliability.

The Analytical Challenge: Bisoprolol and Its Impurities

Bisoprolol is a selective beta-1 adrenergic receptor blocker widely used in the management of cardiovascular conditions.[3] During its synthesis and storage, several related substances or impurities can form. Forced degradation studies have identified key impurities under various stress conditions such as acid and alkaline hydrolysis, oxidation, and heat.[4] For this guide, we will focus on a critical pair: Bisoprolol and Impurity A , which is often a primary degradant.[5]

The challenge lies in developing a method that can consistently separate and accurately quantify these impurities, often in the presence of a large peak from the active pharmaceutical ingredient (API).

Designing the Robustness Study: A Comparative Framework

Our study is designed to highlight the performance differences between an older, widely used type of method and a modern, optimized one.

  • Method A (Standard HPLC): A conventional HPLC method using a standard C18 column with a 5 µm particle size and an isocratic mobile phase. Such methods are common but can be susceptible to shifts in retention time and resolution.

  • Method B (Improved UHPLC): A modern UHPLC method employing a sub-2 µm particle size C18 column and a tailored gradient elution. The higher efficiency of UHPLC systems is hypothesized to provide greater robustness.[6]

The following diagram illustrates the logical workflow of the robustness testing protocol applied to both methods.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting Plan Define Critical Method Parameters & Responses Select Select Parameter Variation Ranges (e.g., ±10% Flow) Plan->Select Criteria Establish System Suitability & Acceptance Criteria Select->Criteria Prepare Prepare System Suitability & Test Samples Criteria->Prepare Nominal Run at Nominal Conditions Prepare->Nominal Vary Systematically Vary One Parameter at a Time Nominal->Vary Analyze Acquire Chromatographic Data for Each Condition Vary->Analyze Calculate Calculate Critical Responses (Resolution, Tailing Factor, etc.) Analyze->Calculate Compare Compare Results Against Acceptance Criteria Calculate->Compare Report Summarize Findings in Validation Report Compare->Report

Caption: Workflow for a systematic robustness study.

Experimental Protocols

Materials and Reagents
  • Bisoprolol Fumarate Reference Standard

  • Bisoprolol Impurity A Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (Milli-Q or equivalent)

Chromatographic Systems and Parameters
ParameterMethod A (Standard HPLC)Method B (Improved UHPLC)
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase Acetonitrile : 25mM Phosphate Buffer pH 3.0 (30:70 v/v)A: 25mM Phosphate Buffer pH 3.0B: Acetonitrile
Elution Mode IsocraticGradient: 0-5 min (30-50% B), 5-6 min (50% B)
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30°C40°C
Detection λ 225 nm225 nm
Injection Vol. 20 µL5 µL
Robustness Testing Protocol

This protocol must be executed for both Method A and Method B. The system suitability solution should contain Bisoprolol and Impurity A at a concentration where the impurity peak is approximately 1% of the API peak area.

  • Nominal Condition Run: Perform six replicate injections of the system suitability solution under the nominal conditions specified in the table above.

  • Parameter Variation: Deliberately vary each of the following parameters, one at a time, while keeping all others at their nominal conditions. Perform duplicate injections for each variation.

    • Flow Rate: ±10% (i.e., 0.9 and 1.1 mL/min for Method A; 0.36 and 0.44 mL/min for Method B).

    • Column Temperature: ±5°C (i.e., 25°C and 35°C for Method A; 35°C and 45°C for Method B).

    • Mobile Phase pH: ±0.2 units (i.e., pH 2.8 and 3.2).

    • Mobile Phase Organic Content: ±2% absolute for isocratic (Method A: 28% and 32% Acetonitrile) and ±2% of the stated values for gradient (Method B: initial 28-32% B).[7]

  • Data Evaluation: For each injection, record the retention time (RT) of Bisoprolol and Impurity A, the peak area, the USP tailing factor for the Bisoprolol peak, and the resolution between the Bisoprolol and Impurity A peaks.

The relationship between the deliberately varied parameters and the key performance indicators is visualized below.

G cluster_0 Input: Varied Method Parameters cluster_1 Output: Chromatographic Responses p1 Flow Rate r1 Resolution (Critical Pair) p1->r1 r2 Retention Time p1->r2 r4 Peak Area / Quantitation p1->r4 p2 Column Temperature p2->r1 p2->r2 r3 Peak Tailing Factor p2->r3 p3 Mobile Phase pH p3->r1 p3->r2 p3->r3 p4 Organic Content (%) p4->r1 p4->r2

Caption: Cause-and-effect relationship in robustness testing.

Comparative Performance Data

The following tables summarize the hypothetical, yet plausible, results from the robustness study.

Acceptance Criteria:

  • Resolution between Bisoprolol and Impurity A: ≥ 2.0

  • USP Tailing Factor for Bisoprolol: ≤ 1.5

  • %RSD of Impurity A Peak Area: ≤ 10.0%

Table 1: Robustness Results for Method A (Standard HPLC)

Varied ParameterLevelResolution (BISO/Imp A)Tailing Factor (BISO)RT Shift (Imp A)Outcome
Nominal -2.81.30%Pass
Flow Rate +10%2.51.3-9%Pass
-10%3.11.4+11%Pass
Temperature +5°C2.21.4-8%Pass
-5°C3.41.3+9%Pass
Mobile Phase pH +0.21.8 1.5+15%Fail
-0.23.91.2-13%Pass
Organic Content +2%1.9 1.4-18%Fail
-2%4.11.2+22%Pass

Table 2: Robustness Results for Method B (Improved UHPLC)

Varied ParameterLevelResolution (BISO/Imp A)Tailing Factor (BISO)RT Shift (Imp A)Outcome
Nominal -4.51.10%Pass
Flow Rate +10%4.31.1-5%Pass
-10%4.71.1+6%Pass
Temperature +5°C4.21.2-4%Pass
-5°C4.81.1+5%Pass
Mobile Phase pH +0.23.91.2+8%Pass
-0.25.11.1-7%Pass
Organic Content +2%4.11.1-9%Pass
-2%4.91.1+10%Pass

Data Interpretation and Discussion

The experimental data clearly demonstrates the superior robustness of the modern UHPLC method (Method B).

Method A exhibited significant weaknesses. A small increase of 0.2 units in mobile phase pH caused the resolution to drop below the critical acceptance criterion of 2.0. This is a common failure point for methods analyzing ionizable compounds, where slight pH changes can alter the ionization state and dramatically affect retention and selectivity. Similarly, a 2% increase in the acetonitrile content led to a co-elution issue, causing the method to fail. The large shifts in retention time (up to 22%) also indicate a method that is highly sensitive to operational variables.

Method B , in contrast, remained well within all acceptance criteria across all tested variations. The resolution never dropped below 3.9, providing a large margin of safety. The retention time shifts were less than half of those observed in Method A, indicating a more stable and predictable system. This enhanced robustness can be attributed to several factors inherent in its design:

  • Higher Efficiency: The sub-2 µm particle column generates much sharper peaks and provides higher overall resolution, creating a larger "safety margin" for the separation.[6]

  • Optimized Gradient: The gradient elution helps to focus the peaks and provides better control over the separation of early and late-eluting impurities, making the method less susceptible to minor changes in mobile phase composition.

  • Higher Temperature: Operating at a slightly higher temperature (40°C) improves mass transfer kinetics and reduces mobile phase viscosity, often leading to more efficient and reproducible separations.

Conclusion

Robustness testing is not merely a box-ticking exercise for regulatory compliance; it is a fundamental scientific evaluation of a method's reliability.[2][8] This comparative guide demonstrates that analytical method design has a profound impact on performance and robustness. While the standard HPLC method (Method A) may appear suitable under nominal conditions, it is fragile and prone to failure with minor, realistic variations in its parameters. The modern UHPLC method (Method B) proved to be exceptionally robust, ensuring consistent and reliable performance. For the critical task of impurity analysis in Bisoprolol, Method B is unequivocally the superior choice, promising greater day-to-day reliability and minimizing the risk of costly analytical failures.[9] This underscores the value of investing in modern chromatographic techniques and thorough method development to build quality and reliability into the analytical process from the start.

References

  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. (2022-06-21). Vertex AI Search.
  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS - ResearchGate. (2022-08-18).
  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (2025-09-22). Altabrisa Group.
  • Robustness in Analytical Methods Outlined - Pharmaceutical Technology. (2007-04-26). Pharmaceutical Technology.
  • Implementing Robustness Testing for HPLC Methods - Separation Science.
  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025-07-30). Altabrisa Group.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013-08-20). New Food Magazine.
  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS | Repository of UKIM. (2022). Repository of UKIM.
  • Ensuring Specificity & Robustness in Method Validation: Pharma Best Practices. (2025-12-07). Altabrisa Group.
  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS | Semantic Scholar. (2022). Semantic Scholar.
  • Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS - Scite.ai. Scite.ai.
  • Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. (2023-01-15).
  • Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate | Journal of Chemical Health Risks. (2024-10-11). Journal of Chemical Health Risks.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (1995). European Medicines Agency.
  • An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. (2017-11-02). Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Robustness Tests | LCGC International.
  • (PDF) Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD - ResearchGate. (2021-12-01).
  • Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro - SciSpace. SciSpace.
  • Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine - Journal of Applied Pharmaceutical Science. (2021-12-05). Journal of Applied Pharmaceutical Science.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate.
  • Design of Optimized RP-HPLC Method for Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. (2023-04-12).
  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR ESTIMATION OF BISOPROLOL FUMARATE IN BULK AND SOLIDE DOSAGE FORM BY RP-HPLC - IJCRT.org. (2023-07-07).
  • HPLC Separation Robustness and Ruggedness - Agilent. (2015-11-20). Agilent Technologies.
  • Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. (2022-01-01). International Journal of Pharmaceutical and Engineering Research.
  • Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate - Journal of Chemical Health Risks. (2021-01-28). Journal of Chemical Health Risks.
  • Optimization of HILIC method for the analysis of bisoprolol and its impurities considering uncertainties in peak position - Semantic Scholar. Semantic Scholar.
  • List of impurities with their classification. | Download Table - ResearchGate.

Sources

A Comparative Guide to the Specificity of Analytical Methods for Des(isopropoxyethyl) Bisoprolol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. For a widely used beta-blocker like Bisoprolol, this involves the meticulous identification and quantification of any related substances, including process impurities and degradation products. This guide provides an in-depth comparison of analytical methodologies for a specific and critical impurity: Des(isopropoxyethyl) Bisoprolol, also known as Bisoprolol Impurity A.[1][2][3]

This impurity can arise during the synthesis of Bisoprolol or as a result of its degradation, particularly through hydrolysis.[1] Its effective separation and quantification are crucial for ensuring the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into establishing method specificity.

The Imperative of Specificity in Analytical Method Validation

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, specificity is a cornerstone of method validation, ensuring that the signal measured is solely from the analyte of interest.[5][6][7][8] For impurity testing, this means the method must be able to separate and quantify this compound without interference from Bisoprolol itself or other related substances.

To establish specificity, forced degradation studies are an indispensable tool.[9][10][11] By subjecting the API to harsh conditions (e.g., acid, base, oxidation, heat, and light), we can intentionally generate potential degradation products. A truly specific method will be able to resolve the primary analyte from all these newly formed impurities.

Comparative Analysis of Analytical Techniques

The two most prevalent and powerful techniques for the analysis of Bisoprolol and its impurities are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good, but co-eluting impurities with similar UV spectra can interfere. Peak purity analysis is essential.Excellent, highly specific due to the additional dimension of mass analysis. Can distinguish between compounds with identical retention times.
Sensitivity Generally lower than LC-MS.Very high, capable of detecting trace-level impurities.[12]
Identification Based on retention time comparison with a reference standard.Provides structural information through fragmentation patterns, enabling the identification of unknown impurities.
Quantification Robust and widely used for routine quality control.Can be used for quantification, especially for low-level impurities.
Cost & Complexity Lower cost, less complex instrumentation and operation.Higher initial investment and operational complexity.
Regulatory Acceptance Widely accepted for routine quality control and release testing.[9][13][14]Increasingly used, especially for impurity identification and characterization during development.[11][15]
Workflow for Establishing Specificity

The following diagram illustrates a typical workflow for establishing the specificity of an analytical method for this compound.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Specificity Assessment Dev Develop HPLC/LC-MS Method Opt Optimize Separation Dev->Opt Spike Spike with Impurity A Opt->Spike Acid Acid Hydrolysis Analyze Analyze Stressed Samples Acid->Analyze Base Alkaline Hydrolysis Base->Analyze Ox Oxidation Ox->Analyze Therm Thermal Stress Therm->Analyze Photo Photolytic Stress Photo->Analyze Spike->Analyze Purity Peak Purity Analysis (UV) / Mass Confirmation (MS) Analyze->Purity Resolution Assess Resolution Purity->Resolution

Caption: Workflow for Specificity Validation.

Experimental Protocols

Protocol 1: Specificity Determination by HPLC-UV

This protocol outlines a stability-indicating HPLC method for the quantification of Bisoprolol and the separation of this compound.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size[14]

  • Mobile Phase A: 0.1% Formic acid in water[11]

  • Mobile Phase B: Acetonitrile[11]

  • Gradient Elution: A suitable gradient to ensure separation of all impurities. For example:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30.1-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30 °C

  • Detection Wavelength: 226 nm[9]

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Standard Solution: Prepare a solution of Bisoprolol reference standard and a separate solution of this compound (Impurity A) reference standard in a suitable diluent (e.g., methanol/water).

  • Sample Solution: Prepare a solution of the Bisoprolol drug substance or product at a suitable concentration.

  • Spiked Sample Solution: Spike the sample solution with a known amount of this compound and other potential impurities, if available.

3. Forced Degradation Procedure: [9][10]

  • Acid Hydrolysis: Reflux the sample solution in 0.1N HCl at 60°C for 1 hour.[9]

  • Alkaline Hydrolysis: Reflux the sample solution in 0.1N NaOH at 60°C for 1 hour.[9]

  • Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.[16]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.[11]

  • Photolytic Degradation: Expose the sample solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

4. Specificity Assessment:

  • Inject the blank (diluent), standard solutions, sample solution, spiked sample solution, and all forced degradation samples into the HPLC system.

  • Assess the chromatograms for resolution between Bisoprolol, this compound, and any degradation products. The resolution factor should be greater than 1.5.

  • Perform peak purity analysis for the Bisoprolol peak in all stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.[9]

Protocol 2: Impurity Identification and Specificity Confirmation by LC-MS

This protocol is designed to confirm the identity of degradation products and provide an orthogonal technique to confirm specificity.

1. Chromatographic Conditions:

  • Similar to the HPLC-UV method to allow for direct comparison. The use of volatile mobile phases like formic acid and acetonitrile is compatible with mass spectrometry.

2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode[10]

  • Scan Mode: Full scan for initial analysis, followed by tandem MS (MS/MS) for structural elucidation of degradation products.

  • Collision Energy: Optimized for the fragmentation of Bisoprolol and its impurities.

3. Specificity Assessment:

  • Analyze the forced degradation samples using the LC-MS method.

  • Confirm the mass-to-charge ratio (m/z) of the this compound peak.

  • For any new peaks observed in the chromatograms of stressed samples, obtain their mass spectra and fragmentation patterns (MS/MS).[11]

  • This data allows for the structural elucidation of unknown degradation products and provides definitive proof that they are chromatographically separated from the analyte of interest.[15]

Logical Relationship in Method Validation

The relationship between different validation parameters is crucial for a comprehensive understanding of a method's capabilities.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: Interdependence of Validation Parameters.

Conclusion

The selection of an analytical method for the determination of this compound depends on the intended purpose. For routine quality control, a well-validated, stability-indicating HPLC-UV method offers a robust, reliable, and cost-effective solution. The specificity of this method must be rigorously demonstrated through forced degradation studies and peak purity analysis.

In a drug development setting, or when investigating out-of-specification results, LC-MS is an invaluable tool. Its high sensitivity and ability to provide structural information make it ideal for identifying unknown impurities and providing an orthogonal confirmation of specificity.[15][17] A combined approach, utilizing HPLC-UV for routine analysis and LC-MS for characterization and investigation, represents a comprehensive strategy for ensuring the quality and safety of Bisoprolol-containing pharmaceuticals.

References

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. [Link]

  • Suneetha, D., & Rao, D. P. (2012). validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form. International Journal of Pharmacy, 2(3), 572-578. [Link]

  • Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. International Journal of Pharmaceutical Quality Assurance, 14(3), 501-506. [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. [Link]

  • Wegscheider, J., Wacker, M. G., & Holzgrabe, U. (2021). Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry: A Combination of Targeted and Untargeted Approaches using a Synthesis Reaction Matrix and General Unknown Comparative Screening. ResearchGate. [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society. [Link]

  • DeWitt, J. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Repository of UKIM. (n.d.). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]

  • PubChem. (n.d.). Bisoprolol. National Institutes of Health. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dąbrowska-Maś, E. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. International Research Journal of Pure and Applied Chemistry, 14(4), 1-6. [Link]

  • Pujol, A., et al. (2023). Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities. PubMed. [Link]

  • Semantic Scholar. (n.d.). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]

  • Index Copernicus. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. [Link]

  • Patel, D. R., et al. (2024). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Asian Journal of Pharmaceutical Analysis, 14(2), 116-121. [Link]

  • Logoyda, L., et al. (2019). Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro. International Journal of Applied Pharmaceutics, 11(3), 186-194. [Link]

  • Journal of Chemical Health Risks. (2022). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2021). Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sahu, P. K., et al. (2021). Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine. Journal of Applied Pharmaceutical Science, 11(12), 127-136. [Link]

  • Ionita, G., et al. (2015). A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. National Institutes of Health. [Link]

  • Gibril, A. B. M., & Rudwan, E. H. (2023). Design of Optimized RP-HPLC Method for Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. Saudi Journal of Clinical and Medical Sciences, 6(4), 20-28. [Link]

  • Jain, P. S., et al. (2011). Development and Validation of a Simultaneous HPLC Method for Estimation of Bisoprolol Fumarate and Amlodipine Besylate from Tablets. National Institutes of Health. [Link]

  • Dhandar, A. G., et al. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Research Journal of Pharmacy and Technology, 10(11), 4045-4052. [Link]

  • Pharmaffiliates. (n.d.). This compound-d7. [Link]

  • ResearchGate. (n.d.). Chemical structure of bisoprolol. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Des(isopropoxyethyl) Bisoprolol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and development, the lifecycle of chemical compounds extends beyond their synthesis and application to their safe and responsible disposal. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of Des(isopropoxyethyl) Bisoprolol, a metabolite and impurity of the widely used beta-blocker, Bisoprolol. As your partner in laboratory safety and chemical handling, we aim to provide value that transcends the product itself, fostering a culture of safety and environmental stewardship.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Hazard Assessment and Scientific Rationale

  • Environmental Hazard: Studies on Bisoprolol have classified it as hazardous to the environment, showing toxicity to aquatic organisms.[1][2] Beta-blockers as a class are known for their persistence in the environment and potential for bioaccumulation.[3][4] Given that this compound is a closely related derivative, it should be presumed to pose a similar environmental risk. Therefore, disposal down the drain is strictly prohibited.

  • Toxicological Profile: Although 50% of Bisoprolol is metabolized in the liver to inactive metabolites, the toxicological profile of each specific metabolite is not always well-characterized.[3][5][6] In silico toxicological predictions for some Bisoprolol degradation products have indicated potential for harm.[1][7] Furthermore, GHS classification for other Bisoprolol impurities suggests they may be harmful if swallowed, in contact with skin, or inhaled.[6]

Regulatory Framework: A Global Perspective

The disposal of pharmaceutical waste is a highly regulated process. This guide aligns with the stringent guidelines set forth by major regulatory bodies.

  • United States Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste can be classified as hazardous if it is specifically listed (P- or U-listed wastes) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9][10] While this compound is not a listed waste, its potential environmental toxicity warrants its management as hazardous waste to ensure compliance and environmental protection.

  • European Medicines Agency (EMA): The EMA guidelines for pharmaceutical waste management emphasize environmental protection and public health. High-temperature incineration is recommended as the gold standard for the disposal of hazardous pharmaceutical waste, ensuring its complete destruction.

The procedures outlined in this guide are designed to meet or exceed the requirements of these regulatory bodies.

Personal Protective Equipment (PPE) and Spill Management

Given the potential hazards, appropriate PPE must be worn when handling this compound.

PPE ItemSpecification
Gloves Nitrile or latex gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization.

Spill Management:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent to contain the spill.

  • Collection: Carefully scoop the contained material into a clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, PPE) as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol is the primary and recommended method for the disposal of this compound.

Disposal_Workflow start Start: Unwanted This compound collect Collect in a designated, clearly labeled hazardous waste container. start->collect store Store the container in a secure, designated secondary containment area. collect->store schedule Schedule a pickup with your institution's licensed environmental waste management service. store->schedule end End: Waste is incinerated at a permitted facility. schedule->end Deactivation_Workflow start Small-scale spill of This compound choice Choose Deactivation Method start->choice hydrolysis Acid/Base Hydrolysis: Treat with dilute HCl or NaOH with gentle heating. choice->hydrolysis Hydrolysis oxidation Oxidation: Treat with a suitable oxidizing agent (e.g., sodium hypochlorite solution). choice->oxidation Oxidation neutralize Neutralize the resulting solution. hydrolysis->neutralize oxidation->neutralize collect Collect the neutralized mixture in a hazardous waste container. neutralize->collect dispose Dispose of as hazardous waste via incineration. collect->dispose

Caption: Potential Chemical Deactivation Pathways for this compound.

A. Acid/Base Hydrolysis: The ether linkage in this compound is susceptible to cleavage under acidic or basic conditions.

  • Procedure:

    • In a fume hood, cautiously add a dilute solution of hydrochloric acid (e.g., 1 M HCl) or sodium hydroxide (e.g., 1 M NaOH) to the material.

    • Gently heat the mixture to accelerate the reaction, monitoring for any signs of decomposition.

    • After a suitable reaction time (which may need to be determined empirically), cool the mixture to room temperature.

    • Carefully neutralize the solution.

    • Collect the neutralized mixture for disposal as hazardous waste.

B. Oxidation: The secondary alcohol group in this compound can be oxidized to a ketone.

  • Procedure:

    • In a fume hood, treat the material with an oxidizing agent such as a sodium hypochlorite solution (household bleach). [11] 2. The reaction may be exothermic; proceed with caution and consider cooling the reaction vessel.

    • Once the reaction is complete, quench any remaining oxidizing agent according to standard laboratory procedures.

    • Neutralize the resulting solution.

    • Collect the mixture for disposal as hazardous waste.

By adhering to these scientifically-backed procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Our commitment is to empower you with the knowledge to handle chemical products responsibly throughout their entire lifecycle.

References

  • RCRA Pharmaceutical Hazardous Wastes - West Virginia Department of Environmental Protection. (n.d.). Retrieved from West Virginia Department of Environmental Protection website.
  • Hazardous Pharmaceutical Waste Defined by RCRA. (n.d.). Retrieved from a relevant hazardous waste management website.
  • Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. (2023).
  • Experiment 2. Oxidation of an Alcohol. (2011). University of Michigan.
  • Pharmaceutical Waste Management: Specialized Digital Solutions for Healthcare. (n.d.). Evreka.
  • Resource Conservation and Recovery Act (RCRA) Pharmacy Waste Management: An Emerging Issue. (2009). U.S. EPA, Region 7.
  • A microscale oxidation of alcohols | Class experiment. (n.d.).
  • RCRA Pharmaceutical Waste Management Guide. (n.d.). Florida Department of Environmental Quality.
  • 17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts.
  • RCRA Hazardous Pharmaceutical Waste. (n.d.). Daniels Health.
  • Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. (2023). Impactfactor.
  • Acute Intoxication by Bisoprolol and Drowning: Toxicological Analysis in Complex Suicides. (2023).
  • Assessment of the ecotoxicity of the pharmaceuticals bisoprolol, sotalol, and ranitidine using standard and behavioral endpoints. (2020).
  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry.
  • Bisoprolol - St
  • Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. (2023). PMC - NIH.
  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry.
  • 18.3 Reactions of Ethers: Acidic Cleavage. (2023). Organic Chemistry | OpenStax.
  • Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Co
  • Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets. (2017).
  • (2RS)-1-[4-[[(2-Isopropoxyethoxy)methoxy]methyl]phenoxy]-3-isopropylaminopropan-2-ol | C19H33NO5. (n.d.). PubChem.
  • (PDF) Assessment of the ecotoxicity of the pharmaceuticals bisoprolol, sotalol, and ranitidine using standard and behavioral endpoints. (2020).
  • The challenge of analyzing beta-blocker drugs in sludge and wastewater. (n.d.).
  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface W
  • A new analytical method for the determination of beta-blockers and one metabolite in the influent and effluent of three urban wastewater treatment plants. (2019).
  • The challenge of analyzing beta-blocker drugs in sludge and wastew

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Des(isopropoxyethyl) Bisoprolol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling Des(isopropoxyethyl) Bisoprolol. As this molecule is a known impurity and metabolite of Bisoprolol Fumarate, a potent beta-blocker, this guide is built upon a conservative, risk-based approach, leveraging data from the parent compound to ensure the highest level of personnel protection. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each procedural step is critical for both personal safety and data integrity.

Immediate Safety Briefing: Hazard Profile at a Glance

This compound is an impurity of Bisoprolol Fumarate, an active pharmaceutical ingredient (API) designed to be biologically active at low doses.[1][2] While specific toxicological data for this impurity is not widely available, established principles of chemical safety mandate that it be handled with the same level of caution as the parent API.

The primary hazards associated with potent cardiovascular agents like Bisoprolol include:

  • Pharmacological Effects: Inadvertent exposure (inhalation, ingestion, or skin contact) can lead to unintended cardiovascular effects such as bradycardia (slow heart rate) and hypotension (low blood pressure).

  • Organ Toxicity: The Safety Data Sheet (SDS) for Bisoprolol Fumarate indicates potential for organ damage through prolonged or repeated exposure.[3]

  • Reproductive Hazards: Bisoprolol is suspected of damaging fertility or the unborn child.[4]

Given these risks, a robust personal protective equipment (PPE) strategy is not merely recommended; it is essential.

The Cornerstone of Safety: Occupational Exposure Banding (OEB)

In the absence of a specific Occupational Exposure Limit (OEL) for this compound, we utilize the Occupational Exposure Banding (OEB) framework. This process categorizes chemicals into bands based on their toxicological potency and potential health effects.[5][6] Bisoprolol, with an oral LD50 of 940 mg/kg in rats and known potent pharmacological effects, would typically fall into OEB 3 or 4 , signifying a compound that requires high levels of containment and protection.[7] Our PPE recommendations are therefore aligned with this banding.

Task-Specific PPE Protocols

The selection of PPE is directly dependent on the task being performed and the potential for exposure. The following protocols are designed to mitigate risks across common laboratory operations.

Table 1: PPE Requirements by Laboratory Task
TaskMinimum Respiratory ProtectionMinimum Hand ProtectionEye/Face ProtectionBody Protection
Weighing & Dispensing (Solid) Powered Air-Purifying Respirator (PAPR) with TH3-rated hood/helmetDouble Nitrile Gloves (taped cuffs)Full-face shield or goggles integrated into PAPRDisposable, low-linting coverall; dedicated shoe covers
Solution Preparation Half-mask respirator with P100 cartridges (in a fume hood)Double Nitrile GlovesChemical splash goggles and face shieldChemical-resistant lab coat or coverall
Cell Culture / In-vitro Assays N95 Respirator (if outside a BSC)Single Nitrile GlovesSafety glasses with side shieldsStandard lab coat
In-vivo Dosing & Handling Half-mask respirator with P100 cartridgesDouble Nitrile GlovesSafety glasses with side shieldsSolid-front lab coat; dedicated shoe covers
Causality Behind PPE Choices:
  • Weighing Solid Compound: This is the highest-risk activity due to the potential for generating airborne particulates. A PAPR is mandated because it creates a positive-pressure environment, actively preventing inhalation of potent dust.[6][8] Double-gloving with taped cuffs prevents skin exposure on the wrists, a common point of failure.

  • Solution Preparation: While the compound is being dissolved, the risk of aerosolization is lower but still present. Working within a certified chemical fume hood is the primary engineering control. A half-mask respirator provides an added layer of protection against any escaping aerosols.[9]

  • Low-Concentration Work (In-vitro): When working with dilute solutions in a controlled environment like a Biosafety Cabinet (BSC), the risk is significantly reduced. Standard PPE is acceptable, but vigilance remains key.

Procedural Guide: Donning and Doffing PPE

Correctly putting on and removing PPE is as critical as selecting the right equipment. Improper doffing can lead to self-contamination.

Donning (Putting On) Sequence:
  • Perform hand hygiene.

  • Don inner gloves.

  • Don disposable coverall or lab coat.

  • Don shoe covers.

  • Don respirator (perform a user seal check for half-mask respirators).

  • Don eye and face protection.

  • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the coverall.

Doffing (Taking Off) Sequence:

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer glove).

  • Inspect PPE for visible contamination.

  • Wipe down outer gloves with a suitable deactivating agent if heavily contaminated.

  • Remove outer gloves, peeling them off so they turn inside out.

  • Remove coverall and shoe covers, rolling them away from the body to contain the outer contaminated surface.

  • Perform hand hygiene.

  • Remove face shield and goggles from the back.

  • Remove respirator from the back.

  • Remove inner gloves.

  • Perform thorough hand hygiene with soap and water.

Engineering Controls: Your First Line of Defense

PPE should never be the sole method of protection. It must be used in conjunction with appropriate engineering controls to minimize exposure at the source.[10]

  • Ventilated Balance Enclosure (VBE): All weighing and handling of the solid compound must be performed within a VBE to contain particulates.

  • Chemical Fume Hood: All solution preparation and manipulations that could generate aerosols or vapors must be conducted in a certified chemical fume hood.[9]

  • Closed Systems: Whenever possible, use closed-system transfer devices for moving solutions to minimize the risk of spills and aerosol generation.

Operational Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the task.

PPE_Selection_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_ppe_solid PPE for Solids cluster_ppe_liquid PPE for Liquids start Assess Task & Substance physical_form Physical Form? start->physical_form aerosol_potential Aerosol Potential? physical_form->aerosol_potential Liquid ppe_solid PAPR Double Gloves Coverall Shoe Covers physical_form->ppe_solid Solid (High Dust Potential) ppe_liquid_high Half-Mask (P100) Face Shield & Goggles Double Gloves Chem-Resistant Coat aerosol_potential->ppe_liquid_high High (e.g., Sonicating, Vortexing) ppe_liquid_low N95 (optional) Safety Glasses Single Gloves Lab Coat aerosol_potential->ppe_liquid_low Low (e.g., Pipetting Dilute Solutions)

Caption: PPE selection decision tree for handling this compound.

Disposal Plan for Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregate Waste: Use dedicated, clearly labeled hazardous waste containers for all contaminated items. Do not mix with general lab trash.

  • PPE Disposal: After doffing, place all disposable PPE (gloves, coveralls, shoe covers, respirator cartridges) into a sealed, labeled hazardous waste bag.

  • Sharps: Needles and syringes used for dosing must be disposed of in a designated sharps container for chemical waste.

  • Liquid Waste: Collect all waste solutions in a sealed, labeled, and chemically compatible waste container.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[11] Do not pour any solutions down the drain.

By adhering to these rigorous safety protocols, you ensure a secure environment for groundbreaking research while upholding the highest standards of laboratory safety and scientific integrity.

References

  • Best Practices for Pharmaceutical PPE. 3M.

  • Pharmaceutical PPE. Respirex International.

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M India.

  • Suggested containment control strategy and personal protective equipment based on active pharmaceutical ingredient occupational exposure banding. 3M.

  • This compound. LGC Standards.

  • MATERIAL SAFETY DATA SHEETS DES O-ISOPROPYL BISOPROLOL. Cleanchem Laboratories LLP.

  • Pharmaceutical PPE | Worker Health & Safety. 3M Nederland.

  • Chemical Safety in the Workplace. National Institute for Occupational Safety and Health (NIOSH).

  • Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH).

  • This compound. LGC Standards (alternative link).

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).

  • Safety Data Sheet - Bisoprolol. MedchemExpress.com.

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).

  • Introduction to the Online NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH).

  • Highly Potent Compounds. VxP Pharma.

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA).

  • Material Safety Data Sheet - Zebeta (Bisoprolol Fumarate). Pfizer.

  • Bisoprolol fumarate - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Occupational Safety and Health Administration (OSHA).

  • BISOPROLOL FUMARATE - Safety Data Sheet. Moehs Ibérica.

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS.

  • Safety Data Sheet - Bisoprolol (hemifumarate). Cayman Chemical.

  • This compound CAS#: 62572-93-4. ChemicalBook.

  • CAT 1058 - Bisoprolol Fumarate - SAFETY DATA SHEET.
  • BISOPROLOL FUMARATE - Safety Data Sheet. Moehs Ibérica.

  • Safety Data Sheet - Bisoprolol hemifumarate salt. Fisher Scientific.

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Des(isopropoxyethyl) Bisoprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Des(isopropoxyethyl) Bisoprolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.